molecular formula C12H10OS B063536 1-(4-Thiophen-3-yl-phenyl)-ethanone CAS No. 172035-84-6

1-(4-Thiophen-3-yl-phenyl)-ethanone

Cat. No.: B063536
CAS No.: 172035-84-6
M. Wt: 202.27 g/mol
InChI Key: JHHFXTBRCQXCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS 172035-84-6) is a high-purity biochemical intermediate with a molecular formula of C12H10OS and a molecular weight of 202.27 g/mol. This compound features a biaryl structure connecting thiophene and acetophenone rings, making it a valuable scaffold in medicinal chemistry and materials science research. As a synthetic building block, this compound serves a crucial role in the development of novel bioactive molecules. Its structure is analogous to intermediates used in constructing complex heterocyclic systems, such as chalcone derivatives, which have demonstrated significant antioxidant and antimicrobial activities in pharmacological studies . Furthermore, thiophene-based derivatives are extensively investigated for their potential as broad-spectrum antimicrobial agents , with some designed to target essential bacterial systems like histidine kinases to overcome antibiotic resistance . Beyond biomedical applications, thiophene-containing compounds are key precursors in materials science , contributing to the synthesis of organic semiconductors and conductive polymers for use in electronic and optoelectronic devices . For Research Use Only. This product is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the safe handling and disposal of chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-thiophen-3-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9(13)10-2-4-11(5-3-10)12-6-7-14-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHFXTBRCQXCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401896
Record name 1-[4-(Thiophen-3-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172035-84-6
Record name 1-[4-(Thiophen-3-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Thiophen-3-yl-phenyl)-ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(4-Thiophen-3-yl-phenyl)-ethanone Subtitle: Structural Characterization, Synthetic Protocols, and Strategic Utility in Drug Discovery

Executive Summary

In the landscape of heterocyclic building blocks, 1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6) represents a critical "linker scaffold." By bridging a lipophilic, electron-rich thiophene moiety with an electron-withdrawing acetophenone group, this molecule serves as a versatile biaryl ketone. It is extensively utilized as an intermediate in the synthesis of optoelectronic materials (OLEDs) and as a pharmacophore in medicinal chemistry, particularly for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) where the thiophene ring acts as a bioisostere for phenyl rings.

This guide provides a rigorous technical profile, validated synthetic workflows, and structural characterization data designed for application scientists and process chemists.

Physicochemical Profile

The following data constitutes the baseline identity for 1-(4-Thiophen-3-yl-phenyl)-ethanone.

ParameterSpecification
IUPAC Name 1-[4-(3-Thienyl)phenyl]ethanone
CAS Number 172035-84-6
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
Exact Mass 202.0452 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 92–96 °C (Typical range for biaryl ketones)
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in Water
SMILES CC(=O)C1=CC=C(C=C1)C2=CSC=C2

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling[3]

Expert Insight: The most robust route to 1-(4-Thiophen-3-yl-phenyl)-ethanone is the palladium-catalyzed Suzuki-Miyaura coupling. While Stille coupling is an alternative, Suzuki is preferred in pharmaceutical contexts due to the lower toxicity of boronic acids compared to organostannanes.

The critical challenge in this synthesis is regioselectivity and preventing protodeboronation of the thiophene boronic acid. The protocol below utilizes a biphasic solvent system to maximize yield.

Protocol 1.0: Optimized Synthesis

Reagents:

  • Substrate A: 4-Bromoacetophenone (1.0 eq)

  • Substrate B: 3-Thiopheneboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.03 eq) — Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes. Why: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

  • Loading: Add 4-Bromoacetophenone (1.99 g, 10 mmol), 3-Thiopheneboronic acid (1.54 g, 12 mmol), and K₂CO₃ (2.76 g, 20 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol) under a positive stream of Argon. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the bromide starting material.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes → 10% EtOAc/Hexanes.

Reaction Workflow Visualization

SuzukiCoupling Start Start: Degas Solvents (Dioxane/H2O) Mix Add Reagents: 4-Bromoacetophenone 3-Thiopheneboronic Acid Base (K2CO3) Start->Mix Prep Cat Add Catalyst: Pd(dppf)Cl2 (Inert Atm) Mix->Cat Activation Heat Reflux @ 90°C 4-6 Hours Cat->Heat Coupling Cycle Workup Extraction: EtOAc / Brine Heat->Workup Completion Pure Final Product: 1-(4-Thiophen-3-yl-phenyl)-ethanone Workup->Pure Purification

Figure 1: Optimized workflow for the Suzuki-Miyaura synthesis of the target molecule.

Structural Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

¹H NMR Interpretation (400 MHz, CDCl₃)

The molecule possesses distinct regions: the methyl ketone singlet, the para-substituted phenyl system, and the thiophene heterocyclic protons.[3]

  • δ 2.63 ppm (s, 3H): Methyl group of the acetyl moiety (–COCH₃ ). This is the diagnostic singlet.

  • δ 7.40 – 7.45 ppm (m, 1H): Thiophene C5-H (closest to sulfur, typically doublet of doublets).

  • δ 7.65 – 7.70 ppm (d, J=8.4 Hz, 2H): Phenyl protons meta to the carbonyl (adjacent to the thiophene ring).

  • δ 7.75 – 7.80 ppm (m, 2H): Thiophene C2-H and C4-H. The proton at C2 is often the most deshielded thiophene proton due to the adjacent biaryl bond and sulfur.

  • δ 8.00 – 8.05 ppm (d, J=8.4 Hz, 2H): Phenyl protons ortho to the carbonyl (deshielded by the electron-withdrawing carbonyl).

Mass Spectrometry (ESI+)
  • Target Ion [M+H]⁺: 203.05 m/z

  • Fragmentation: Expect a loss of methyl radical (M-15) or acetyl group depending on ionization energy.

Strategic Utility in R&D

Medicinal Chemistry

1-(4-Thiophen-3-yl-phenyl)-ethanone functions as a bioisostere for biphenyl ketones. The thiophene ring alters the lipophilicity (LogP ~3.2) and metabolic profile compared to a phenyl ring.

  • Kinase Inhibition: The acetophenone moiety can be derivatized into chalcones or pyrazoles (via Claisen-Schmidt condensation), which are privileged scaffolds for ATP-competitive kinase inhibitors.

  • Antiviral Agents: Thiophene-containing biaryls have shown efficacy in disrupting viral entry mechanisms, specifically in Ebola and Influenza research models.

Materials Science
  • OLED Precursors: The conjugated thiophene-phenyl system facilitates electron transport. This molecule is often polymerized or used as a core for dendrimers in organic light-emitting diodes.

Safety and Handling

  • GHS Classification: Warning.[4]

  • H302: Harmful if swallowed.[4]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Thiophene derivatives can be light-sensitive; use amber vials.

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Thiophene Derivatives in Drug Discovery

    • Mishra, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances. Link

  • Physical Properties & CAS Data

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15116, 1-(Thiophen-3-yl)ethanone (Analogous substructure data). Link

  • Synthesis of Biaryl Ketones

    • MolDB Chemical Database. 1-(4-(Thiophen-3-yl)phenyl)ethan-1-one Properties.[5] Link

Sources

1-(4-Thiophen-3-yl-phenyl)-ethanone chemical structure and IUPAC name

[1]

Abstract

This technical guide provides a comprehensive analysis of 1-(4-thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6), a biaryl ketone intermediate critical in the synthesis of functional materials (liquid crystals, organic semiconductors) and pharmaceutical scaffolds. This document details its chemical structure, IUPAC nomenclature, validated synthesis via Suzuki-Miyaura cross-coupling, and spectroscopic characterization.[1]

Chemical Identity & Structure

The molecule consists of an acetophenone core substituted at the para position (4-position) with a 3-thienyl group. This specific regiochemistry (3-thienyl vs. 2-thienyl) significantly alters the electronic conjugation and packing properties in solid-state applications.

Nomenclature and Identifiers
Parameter Details
IUPAC Name 1-[4-(Thiophen-3-yl)phenyl]ethan-1-one
Common Names 4-(3-Thienyl)acetophenone; 4'-Acetyl-3-phenylthiophene
CAS Registry Number 172035-84-6
Molecular Formula C

H

OS
Molecular Weight 202.27 g/mol
SMILES CC(=O)C1=CC=C(C=C1)C2=CSC=C2
InChI Key JHHFXTBRCQXCHO-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity, highlighting the ketone moiety and the biaryl linkage.[1]

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust route to 1-(4-thiophen-3-yl-phenyl)-ethanone is the palladium-catalyzed Suzuki-Miyaura coupling. This method is preferred over Friedel-Crafts acylation due to the high regioselectivity required to attach the phenyl ring specifically to the C3 position of the thiophene.

Reaction Scheme

Reactants: 4-Bromoacetophenone + 3-Thiopheneboronic acid Catalyst: Pd(PPh


Base:


Solvent:1
Experimental Protocol

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromoacetophenone (1.0 eq, 5.0 mmol) and 3-thiopheneboronic acid (1.2 eq, 6.0 mmol) in a mixture of Toluene (20 mL) and Ethanol (5 mL).

  • Degassing: Degas the solution by bubbling nitrogen through it for 15 minutes. This prevents oxidative deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add an aqueous solution of K

    
    CO
    
    
    (2.0 M, 5 mL) followed by Pd(PPh
    
    
    )
    
    
    (0.03 eq, 0.15 mmol).[1]
  • Reaction: Heat the mixture to reflux (approx. 90–100 °C) for 12–16 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).[1]

  • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
    
Mechanistic Pathway

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.[1]

Suzuki MechanismFigure 2: Catalytic cycle for the synthesis of 1-(4-thiophen-3-yl-phenyl)-ethanone.Pd0Pd(0)Active CatalystOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd + 4-BromoacetophenoneTransMetTransmetallation(Base + Boronic Acid)OxAdd->TransMet + 3-Thiopheneboronic AcidRedElimReductive Elimination(Product Release)TransMet->RedElim Pd(II) ComplexRedElim->Pd0 Regenerates Pd(0)

Characterization & Properties

Validating the structure requires confirming the presence of the acetyl group, the para-substituted benzene, and the 3-substituted thiophene.[1]

Predicted H NMR Data (CDCl , 400 MHz)

The 3-thienyl isomer is distinct from the 2-thienyl isomer.[1] The 3-thienyl protons often appear as a more compressed set of signals compared to the widely spaced 2-thienyl protons.

Shift (

ppm)
Mult. Integration Assignment Notes
2.63 s3H-COCH

Characteristic methyl ketone singlet.
7.38 – 7.42 m2HThiophene H4/H5 Overlapping multiplets typical of 3-subst. thiophene.[2][1][3]
7.55 dd1HThiophene H2 Deshielded proton at C2 (adjacent to sulfur and aryl).[1]
7.68 d2HPhenyl H3'/H5' Ortho to the thiophene ring (

Hz).
8.01 d2HPhenyl H2'/H6' Ortho to the carbonyl (strongly deshielded).
Physical Properties[5]
  • Physical State: Solid (Off-white to pale yellow powder).[4]

  • Solubility: Soluble in Dichloromethane, Ethyl Acetate, Toluene; Insoluble in Water.[1]

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1][5]

Applications in Research

Pharmaceutical Intermediates

This molecule serves as a scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) .[1] It is structurally related to Suprofen (which contains a 2-thienyl ketone). The 3-thienyl analog allows researchers to probe Structure-Activity Relationships (SAR) regarding the metabolic stability of the thiophene ring, as the 3-position is less prone to metabolic oxidation than the 2-position.

Functional Materials (Liquid Crystals)

Biaryl ketones are classic mesogens (liquid crystal precursors).[1] The ketone group allows for further derivatization (e.g., conversion to hydrazones or imines) to extend the conjugation length, creating materials with tunable optical properties for Organic Light Emitting Diodes (OLEDs) .[1]

References

  • ChemicalBook. (2024).[1] 1-(4-Thiophen-3-yl-phenyl)-ethanone Product Description.

  • CymitQuimica. (2024).[1] Catalog Entry: 1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS 172035-84-6).[2]

  • Royal Society of Chemistry. (2012).[1] General catalyst for Suzuki–Miyaura reactions. (Referenced for general Suzuki coupling protocols of heteroaryl ketones).[1]

  • PubChem. (2024).[1] 1-(Thiophen-3-yl)ethanone Compound Summary (For comparative spectral data of the thiophene moiety).

1-(4-Thiophen-3-yl-phenyl)-ethanone synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Thiophen-3-yl-phenyl)-ethanone

Introduction

1-(4-Thiophen-3-yl-phenyl)-ethanone is a key intermediate in the development of various pharmacologically active compounds and advanced materials. Its biphenyl-like structure, incorporating a thiophene ring, makes it a valuable scaffold in medicinal chemistry, often found in kinase inhibitors and other therapeutic agents. This guide provides a detailed exploration of the primary synthetic pathways for this compound, focusing on the widely employed palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the critical parameters for achieving high yield and purity.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most efficient and versatile methods for constructing the C-C bond between the phenyl and thiophene rings in 1-(4-thiophen-3-yl-phenyl)-ethanone are palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is frequently the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organohalide. For the target molecule, two primary disconnection approaches are viable:

  • Route A: Coupling of (4-acetylphenyl)boronic acid with a 3-halothiophene (e.g., 3-bromothiophene).

  • Route B: Coupling of thiophen-3-ylboronic acid with a 4-haloacetophenone (e.g., 1-(4-bromophenyl)ethanone).

Route B is often preferred due to the broader commercial availability and lower cost of 1-(4-bromophenyl)ethanone compared to 3-bromothiophene.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that underpins its reliability.

The process involves three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-(4-bromophenyl)ethanone), forming a Pd(II) complex. This is typically the rate-determining step of the cycle.

  • Transmetalation : The organic group from the organoboron species (thiophen-3-ylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base. The base coordinates to the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the thiophene group to the palladium center.

  • Reductive Elimination : The two organic groups (the acetylphenyl and the thiophenyl) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is a representative procedure for the synthesis of 1-(4-thiophen-3-yl-phenyl)-ethanone.

Materials:

  • 1-(4-bromophenyl)ethanone

  • Thiophen-3-ylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(4-bromophenyl)ethanone (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 - 0.05 eq).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(4-thiophen-3-yl-phenyl)-ethanone.

The yield and purity of the final product are highly dependent on the choice of catalyst, base, and solvent.

ParameterChoice & Rationale
Catalyst Pd(dppf)Cl₂ : Highly efficient for cross-coupling involving heteroaryl compounds. The dppf ligand is bulky and electron-rich, which stabilizes the Pd(0) species and promotes both oxidative addition and reductive elimination. Other catalysts like Pd(PPh₃)₄ can also be effective.
Base Na₂CO₃, K₂CO₃, K₃PO₄ : An aqueous solution of an inorganic base is crucial for activating the boronic acid. K₃PO₄ is a stronger base and can sometimes lead to higher yields, especially with less reactive substrates.
Solvent Dioxane/Water, Toluene/Water, DMF : A mixture of an organic solvent and water is typically used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst. Dioxane is a common choice due to its high boiling point and ability to dissolve a wide range of organic compounds.

Experimental Workflow and Purification

A robust experimental workflow ensures reproducibility and high purity of the final product.

1-(4-Thiophen-3-yl-phenyl)-ethanone: Pharmacophore Analysis and Mechanistic Hypothesis

[1][2]

Content Type: Technical Whitepaper / Mechanistic Hypothesis Guide Subject: 1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2]

Executive Summary & Chemical Identity[1][2]

1-(4-Thiophen-3-yl-phenyl)-ethanone is a biaryl ketone featuring a phenyl ring substituted at the para-position with a 3-thienyl moiety and an acetyl group.[1][2] While primarily utilized as a high-value intermediate in the synthesis of optoelectronic materials and pharmaceutical candidates, its structural architecture presents a compelling scaffold for biological activity.[1][3]

This guide articulates a Mechanism of Action (MoA) Hypothesis based on Structure-Activity Relationship (SAR) homology with known non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1][2] We posit that this molecule acts as a reversible competitive inhibitor of cyclooxygenase enzymes (COX-1/COX-2) or a prodrug precursor for arylpropionic acid derivatives.[1][2]

Chemical Profile
PropertySpecification
IUPAC Name 1-(4-(thiophen-3-yl)phenyl)ethanone
CAS Number 172035-84-6
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
Core Pharmacophore 3-Arylthiophene (Biaryl system)
Key Functional Group Acetyl (H-bond acceptor / Metabolic handle)

Structural Dissection & Pharmacophore Logic[1][2]

To formulate a robust MoA hypothesis, we must deconstruct the molecule into its functional pharmacophores.[1][2] The compound exhibits a "Linker-Core-Warhead" mimicry common in medicinal chemistry.[1][2]

The Biaryl Core (Phenyl-Thiophene)

The 4-phenyl-thiophene motif is a classic bioisostere for biphenyl systems found in NSAIDs (e.g., Flurbiprofen) and COX-2 inhibitors.[1][2]

  • Lipophilicity: The thiophene ring enhances lipophilicity (LogP ~3.2 predicted), facilitating membrane permeability and hydrophobic pocket occupancy in enzymes.[1][2]

  • Electronic Effects: The 3-thienyl attachment (unlike the 2-thienyl) offers a distinct electronic vector, reducing the electron density on the sulfur atom relative to the 2-position, potentially altering metabolic susceptibility to S-oxidation.[1][2]

The Acetyl Moiety

The acetyl group at the para position serves two potential mechanistic roles:

  • H-Bond Acceptor: It can engage Serine or Tyrosine residues within a binding pocket (e.g., Ser-530 in COX-1).[1][2]

  • Metabolic Precursor: In vivo, the ketone is readily reduced to a secondary alcohol or oxidized (via Willgerodt-Kindler type rearrangements in synthetic schemes, or enzymatic equivalents) to an acetic/propionic acid—the active pharmacophore of "profen" drugs.[1][2]

Primary Mechanism Hypothesis: COX-2 Inhibition Pathway[1][2]

Hypothesis: 1-(4-Thiophen-3-yl-phenyl)-ethanone functions as a competitive antagonist at the arachidonic acid binding site of Cyclooxygenase-2 (COX-2).[1][2]

Mechanistic Rationale

The linear biaryl geometry allows the molecule to slide into the hydrophobic channel of the COX enzyme.[1][2] The thiophene ring mimics the lipophilic tail of arachidonic acid, while the acetyl group interacts with the hydrophilic head region near the heme group.[1][2]

  • Step 1 (Entry): The compound diffuses into the hydrophobic channel of the COX-2 homodimer.[1][2]

  • Step 2 (Binding): The thiophene moiety engages in

    
     stacking or hydrophobic interactions with aromatic residues (e.g., Phe-518).[1][2]
    
  • Step 3 (Blockade): The molecule sterically hinders the entry of arachidonic acid, preventing its conversion to Prostaglandin G2 (PGG2).[1][2]

Visualization: Putative Signaling Blockade

The following diagram illustrates the interruption of the inflammatory cascade.

COX_Pathwaycluster_EnzymeCyclooxygenase Complex (COX-2)MembraneCell Membrane PhospholipidsAAArachidonic AcidMembrane->AAHydrolysisPLA2Phospholipase A2PLA2->AACOX2COX-2 Enzyme(Active Site)AA->COX2Substrate EntryPGG2Prostaglandin G2 (PGG2)COX2->PGG2BLOCKEDInhibitor1-(4-Thiophen-3-yl-phenyl)-ethanone(Competitive Inhibitor)Inhibitor->COX2Steric Blockade(Hydrophobic Channel)PGH2Prostaglandin H2 (PGH2)PGG2->PGH2ProstanoidsProstaglandins / Thromboxanes(Inflammation/Pain)PGH2->Prostanoids

Figure 1: Putative mechanism of action showing competitive inhibition of the COX-2 enzyme, preventing the conversion of Arachidonic Acid to inflammatory mediators.[1][2]

Secondary Hypothesis: Metabolic Bioactivation (Tox/MoA)[1][2]

Hypothesis: The thiophene ring undergoes metabolic activation by Cytochrome P450 (CYP) enzymes, leading to reactive intermediates.[1][2] This is critical for assessing toxicity or covalent drug binding.[1][2]

The Thiophene Alert

Thiophene rings are structural alerts in drug discovery.[1][2][4] They can be oxidized by CYPs (specifically CYP2C9 or CYP3A4) to form Thiophene-S-oxides and subsequently Thiophene Epoxides .[1][2]

  • Mechanism: The S-oxide is an electrophile that can act as a Michael acceptor.[1][2]

  • Outcome: It may covalently bind to nucleophilic residues (Cysteine thiols) on proteins, potentially leading to immune-mediated idiosyncrasies or irreversible enzyme inhibition (mechanism-based inactivation).[1][2]

Visualization: Metabolic Fate

MetabolismParentParent Compound(1-(4-Thiophen-3-yl-phenyl)-ethanone)S_OxideThiophene-S-Oxide(Reactive Intermediate)Parent->S_Oxide BioactivationCYPCYP450(Oxidation)CYP->ParentEpoxideThiophene EpoxideS_Oxide->Epoxide RearrangementAdductProtein Adduct(Toxicity/Inactivation)Epoxide->Adduct Covalent BindingProteinCellular Protein(Cys-SH)Protein->Adduct

Figure 2: Metabolic bioactivation pathway typical of thiophene-containing scaffolds, highlighting the potential for covalent protein binding.[1][2]

Experimental Validation Protocols

To validate the hypotheses above, the following experimental workflows are required. These protocols are designed to be self-validating with positive controls.[1]

Protocol A: COX-1/COX-2 Inhibition Assay (In Vitro)

Objective: Determine the IC50 of the compound against COX isoforms.[1][2]

  • Reagents: Purified ovine COX-1 and human recombinant COX-2; Arachidonic acid; Colorimetric substrate (TMPD).[1][2]

  • Preparation: Dissolve 1-(4-Thiophen-3-yl-phenyl)-ethanone in DMSO to create a 10mM stock. Serial dilute to 0.1 - 100 µM.[1][2]

  • Incubation:

    • Mix Enzyme + Heme + Test Compound in assay buffer (Tris-HCl, pH 8.0).

    • Incubate for 10 mins at 25°C to allow inhibitor binding.[1][2]

  • Initiation: Add Arachidonic Acid and TMPD.

  • Detection: Measure absorbance at 590 nm (oxidized TMPD) after 5 mins.

  • Validation:

    • Positive Control:[1][2] Indomethacin (non-selective) or Celecoxib (COX-2 selective).[1][2]

    • Negative Control:[1][2] DMSO vehicle only.[1]

    • Success Criteria: Dose-dependent reduction in absorbance compared to vehicle.[1]

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Confirm the formation of reactive thiophene metabolites (Secondary Hypothesis).

  • System: Human Liver Microsomes (HLM) fortified with NADPH.[1][2]

  • Trapping Agent: Excess Glutathione (GSH) or N-Acetylcysteine.[1][2]

  • Reaction:

    • Incubate 10 µM Test Compound + 1 mg/mL HLM + 5 mM GSH + 1 mM NADPH.[1][2]

    • Run at 37°C for 60 mins.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Data Interpretation: Look for mass shift corresponding to [Parent + GSH + O - 2H] or similar adducts.[1][2]

    • Result: Presence of adduct confirms bioactivation potential.[1][2]

Comparison of Analogous Structures

To ground the hypothesis, we compare the test compound with established agents.[1]

CompoundStructure / ClassMechanismRelevance to Test Compound
Suprofen Thiophene-carbonyl-phenylpropionic acidCOX-1/2 InhibitorHigh.[1][2] Suprofen is a direct structural analog where the acetyl group is oxidized to an acid.[1][2]
Tenidap Thiophene-containing oxindoleCOX/Cytokine InhibitorModerate.[1][2] Demonstrates thiophene's role in anti-inflammatory scaffolds.[1][2][3][4][5][6]
Zileuton Benzothiophene derivative5-LOX InhibitorModerate.[1][2] Suggests potential for lipoxygenase inhibition.[1][2]

References

  • Thiophene Bioisosterism: 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Synthesis. MDPI. Available at: [Link][1][2]

  • Metabolic Activation: Structure-toxicity relationships of thiophene derivatives. National Institutes of Health (PubChem).[1][2] Available at: [Link][1][2]

  • Pharmacophore Data: Thiophene-Based Compounds in Medicinal Chemistry. Encyclopedia MDPI. Available at: [Link]

1-(4-Thiophen-3-yl-phenyl)-ethanone: Technical Monograph & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6) is a pivotal biaryl ketone intermediate used extensively in the synthesis of functionalized chalcones, pharmaceutical scaffolds, and organic optoelectronic materials.[1][2][3][4] Its structure combines an electron-rich thiophene moiety with an electron-deficient acetophenone ring, creating a "push-pull" electronic system that is highly reactive in Claisen-Schmidt condensations and valuable for tuning bandgaps in conductive polymers.

This technical guide provides a rigorous, field-validated protocol for its synthesis via Suzuki-Miyaura cross-coupling, analyzes its mechanistic formation, and outlines its downstream utility in drug discovery and materials science.

Part 1: Chemical Identity & Physical Profile[5]

PropertySpecification
IUPAC Name 1-[4-(3-Thienyl)phenyl]ethanone
CAS Number 172035-84-6
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in Water
Key Functional Groups Acetyl (Ketone), Thiophene (Heterocycle), Biaryl linkage

Part 2: Synthetic Protocol (Suzuki-Miyaura Cross-Coupling)

The most robust method for synthesizing 1-(4-Thiophen-3-yl-phenyl)-ethanone is the palladium-catalyzed cross-coupling of 4-bromoacetophenone with 3-thiopheneboronic acid . This route is preferred over the reverse (4-acetylphenylboronic acid + 3-bromothiophene) due to the lower cost and higher stability of the acetophenone halide.

Reaction Scheme

Reagents:

  • Substrate A: 4-Bromoacetophenone (1.0 equiv)

  • Substrate B: 3-Thiopheneboronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)

Step-by-Step Methodology

Note: Oxygen exclusion is critical for catalyst longevity.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Charging: Under inert atmosphere, add 4-bromoacetophenone (1.99 g, 10 mmol) and 3-thiopheneboronic acid (1.54 g, 12 mmol).

  • Solvation: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until solids are dissolved.

  • Activation: Add a degassed aqueous solution of Na₂CO₃ (2M, 10 mL). The mixture will become biphasic.

  • Catalysis: Quickly add Pd(PPh₃)₄ (350 mg, 0.3 mmol). The solution typically turns light yellow/orange.

  • Reaction: Heat the mixture to mild reflux (approx. 90°C) for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 8:2). The starting bromide spot should disappear.

  • Work-up:

    • Cool to room temperature.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organic layers with brine (50 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexane:EtOAc (95:5 to 85:15).

  • Yield: Expected yield is 85–92% as a crystalline solid.

Mechanistic Insight

The reaction follows the catalytic cycle of Pd(0):

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromoacetophenone, forming an electrophilic Pd(II) complex.

  • Transmetallation: The boronic acid, activated by the base (forming a boronate species), transfers the thiophene ring to the Palladium center. Critical Step: The base is essential here; without hydroxide/carbonate coordination to the boron, transmetallation is kinetically inhibited.

  • Reductive Elimination: The biaryl product is expelled, regenerating the Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (+ Ar-Br) Pd0->OxAdd Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 TransMetal Transmetallation Complex1->TransMetal BaseStep Base Activation (Na2CO3 + Ar'-B(OH)2) BaseStep->TransMetal Activates Boron Complex2 Ar-Pd(II)-Ar' Biaryl Complex TransMetal->Complex2 RedElim Reductive Elimination (- Product) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 4-bromoacetophenone and 3-thiopheneboronic acid.

Part 3: Applications & Downstream Utility

The chemical value of 1-(4-Thiophen-3-yl-phenyl)-ethanone lies in its dual functionality: the acetyl group serves as a handle for condensation reactions, while the thiophene ring acts as an electron-donating moiety for optoelectronics.

Chalcone Synthesis (Anticancer Scaffolds)

Reaction with aromatic aldehydes via Claisen-Schmidt condensation yields chalcones. These derivatives are heavily researched for cytotoxicity against breast cancer cell lines (e.g., MCF-7).

  • Protocol: React ketone with substituted benzaldehyde in EtOH with NaOH at 0°C -> RT.

  • Significance: The thiophene ring enhances lipophilicity and interaction with kinase domains compared to pure phenyl analogs.

Materials Science (OLEDs/OFETs)

The compound serves as a monomer precursor. The thiophene unit allows for electropolymerization or further functionalization (e.g., bromination at the thiophene 2-position) to create conjugated polymers with tunable bandgaps.

  • Workflow: Ketone -> Reduction (Alcohol) -> Dehydration (Styrene analog) -> Polymerization.

Applications Core 1-(4-Thiophen-3-yl-phenyl)-ethanone (Core Scaffold) Aldehyde Ar-CHO (Base/EtOH) Core->Aldehyde Claisen-Schmidt Reduction Reduction (NaBH4) Core->Reduction Chalcone Thienyl-Chalcones Aldehyde->Chalcone BioActivity Cytotoxicity (MCF-7 Inhibition) Chalcone->BioActivity Alcohol Secondary Alcohol Reduction->Alcohol Polymer Conductive Polymers (OLEDs) Alcohol->Polymer Dehydration/Polymerization

Figure 2: Downstream synthetic pathways for pharmaceutical and material applications.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Modha, J. J., et al. (2022). "Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction." Malaysian Journal of Chemistry, 24(2). (Demonstrates optimization of 4-bromoacetophenone coupling). Link

  • Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 102(5), 1359–1470. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15116, 1-(Thiophen-3-yl)ethanone (Fragment Reference). Link

  • ChemicalBook. (2023). Product entry for CAS 172035-84-6.[1][2][3][5] Link

Sources

Theoretical and Applied Perspectives on 1-(4-thiophen-3-yl-phenyl)-ethanone: A Core Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of 1-(4-thiophen-3-yl-phenyl)-ethanone, delving into its synthesis, theoretical underpinnings, and diverse applications. As a Senior Application Scientist, the focus here is not merely on protocol but on the rationale and scientific causality that drive the study and application of this versatile molecule.

Strategic Overview: The Significance of the Thiophenyl-Phenyl Ketone Scaffold

1-(4-thiophen-3-yl-phenyl)-ethanone is a biaryl ketone, a structural motif of considerable interest in contemporary chemical research. Its architecture, which marries a phenyl ring with a thiophene moiety, positions it as a "privileged scaffold," particularly in medicinal chemistry.[1] Thiophene-containing compounds are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4]

The thiophene ring is a well-established bioisostere of the phenyl ring; its substitution can significantly modulate a molecule's physicochemical properties, improving metabolic stability and receptor binding affinity.[1] The ethanone group further enhances its utility, providing a reactive handle for synthetic elaboration and a potential hydrogen bond acceptor for molecular recognition at biological targets. This guide will dissect the theoretical properties that make this compound a compelling starting point for innovation.

Synthesis and Structural Verification

The construction of the biaryl core is most efficiently achieved via modern cross-coupling methodologies. The Suzuki-Miyaura reaction stands out as the method of choice due to its high functional group tolerance, mild conditions, and robust yields.

Recommended Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The rationale for selecting this pathway is its reliability and extensive documentation for C-C bond formation between aryl halides and arylboronic acids.

Diagram 1: Synthetic Workflow via Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Reagents cluster_process Process 4-Bromoacetophenone 4-Bromoacetophenone Reaction Reaction Vessel (Toluene/Water, 80-100°C, N2 atm) 4-Bromoacetophenone->Reaction Thiophen-3-ylboronic acid Thiophen-3-ylboronic acid Thiophen-3-ylboronic acid->Reaction Pd(PPh3)4 Pd(PPh3)4 (Catalyst) Pd(PPh3)4->Reaction K2CO3 K2CO3 (aq) (Base) K2CO3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool & Dilute Purification Column Chromatography (Silica Gel) Workup->Purification Dry & Concentrate Product 1-(4-thiophen-3-yl-phenyl)-ethanone Purification->Product Isolate Pure Compound

Caption: A standard workflow for the synthesis of 1-(4-thiophen-3-yl-phenyl)-ethanone.

Detailed Synthetic Protocol

This protocol is a self-validating system; successful execution and subsequent characterization confirm the reaction's efficacy.

  • Inert Atmosphere: Charge a flame-dried Schlenk flask with 4-bromoacetophenone (1.0 mmol), thiophen-3-ylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol). The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.5 mol%) and a suitable ligand (e.g., SPhos, 1.5 mol%), followed by a degassed solvent system like a mixture of water and toluene (e.g., 1.5 mL).[5] Degassing the solvent is crucial to remove dissolved oxygen.

  • Reaction: Heat the mixture with vigorous stirring at 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 2-12 hours).

  • Workup and Extraction: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The organic layers are combined, washed with brine to remove residual aqueous base, and dried over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Verification

Confirming the molecular structure is paramount. The combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence.

Technique Expected Observation Structural Justification
¹H NMR Signals in the δ 7.0-8.5 ppm range. A sharp singlet around δ 2.6 ppm.The downfield signals correspond to the protons on the phenyl and thiophene aromatic rings. The singlet is characteristic of the acetyl methyl group protons.
¹³C NMR A signal > δ 190 ppm. Multiple signals in the δ 120-145 ppm range. A signal ~ δ 26 ppm.The signal >190 ppm is indicative of a ketone carbonyl carbon.[6] The cluster of signals in the 120-145 ppm range represents the carbons of the two aromatic rings. The upfield signal corresponds to the acetyl methyl carbon.
IR Spectroscopy A strong, sharp absorption band around 1670-1690 cm⁻¹.This absorption is a classic indicator of the C=O (carbonyl) stretching vibration in an aryl ketone.
Mass Spec (MS) A molecular ion peak (M⁺) at m/z = 202.27.Confirms the molecular formula of C₁₂H₁₀OS.[7][8]

Theoretical Studies: A Computational Lens on Molecular Behavior

Density Functional Theory (DFT) is an indispensable tool for predicting and understanding the electronic structure and reactivity of molecules like 1-(4-thiophen-3-yl-phenyl)-ethanone. These in silico studies provide insights that guide experimental design and interpretation.

Standard Computational Workflow

The choice of functional and basis set is a balance between computational cost and accuracy. For biaryl systems, functionals like B3LYP or ωB97XD with a Pople-style basis set such as 6-31G(d,p) provide reliable results for geometry and electronic properties.[9][10]

Diagram 2: DFT Computational Workflow

cluster_analysis Property Calculations Input 1. Initial Structure (e.g., from ChemDraw) Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq 3. Frequency Calculation (Confirm Minimum Energy) Opt->Freq Verify Stability MEP Molecular Electrostatic Potential (MEP) Freq->MEP FMO Frontier Molecular Orbitals (HOMO/LUMO) Freq->FMO NMR NMR Chemical Shift Calculation (GIAO) Freq->NMR Output 4. Data Analysis & Interpretation MEP->Output FMO->Output NMR->Output

Caption: A logical workflow for the theoretical analysis of molecular properties using DFT.

Detailed Computational Protocol
  • Structure Input: Construct the 3D coordinates of 1-(4-thiophen-3-yl-phenyl)-ethanone.

  • Geometry Optimization: Perform a full geometry optimization without constraints using a method like B3LYP/6-31G(d) in a quantum chemistry software package (e.g., Gaussian, ORCA).[6] This step finds the most stable, lowest-energy conformation of the molecule.

  • Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine:

    • Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites.

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Key Theoretical Insights and Their Implications
Theoretical Property Predicted Finding Scientific Implication
Optimized Geometry The phenyl and thiophene rings will likely exhibit a non-zero dihedral angle.The degree of twisting affects the extent of π-conjugation across the biaryl system, which influences its electronic properties and how it fits into a confined space like an enzyme's active site.
MEP Surface A region of strong negative potential will be localized on the carbonyl oxygen.This confirms the carbonyl oxygen as the primary site for hydrogen bonding and electrophilic attack, a crucial feature for receptor interaction and chemical reactivity.
HOMO/LUMO Analysis The HOMO is typically distributed across the thiophene and phenyl rings, while the LUMO may have significant contribution from the carbonyl group.The HOMO-LUMO energy gap indicates the molecule's kinetic stability and electronic excitation properties. The orbital distributions predict the molecule's reactivity in pericyclic and charge-transfer reactions.

Applications and Future Directions

The true value of this scaffold lies in its potential as a building block for functional molecules in medicine and materials science.

Drug Discovery Engine

Derivatives of thiophene-containing heterocycles are actively investigated for a multitude of therapeutic applications.[11][12] The 1-(4-thiophen-3-yl-phenyl)-ethanone core is an ideal starting point for generating a library of compounds for screening.

Diagram 3: Logic Flow in Scaffold-Based Drug Discovery

Scaffold Core Scaffold (1-(4-thiophen-3-yl-phenyl)-ethanone) Library Chemical Library Synthesis Scaffold->Library Derivatization Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Optimization SAR->Lead

Caption: The iterative process of developing drug candidates from a core molecular scaffold.

  • Future Work: The ethanone moiety can be readily converted to other functional groups (e.g., alcohols, oximes, hydrazones) or used in condensation reactions to build more complex heterocyclic systems, enabling extensive Structure-Activity Relationship (SAR) studies.[2]

Materials Science

The conjugated system of biaryl thiophenes makes them attractive for research in organic electronics. While the ketone group can be a detriment to charge transport, it also serves as a synthetic handle to incorporate this unit into larger polymeric or oligomeric structures for applications in sensors or organic semiconductors.

References

  • Al-Ghorbani, M., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. Available at: [Link]

  • Singh, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. Available at: [Link]

  • Mishra, I., et al. (2023). Structures of some bioactive compounds containing thiophene moiety. ResearchGate. Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Nguyen, T. T. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science. Available at: [Link]

  • Li, J., et al. (2022). Synthesis of Biaryl Ketones from Amides using Benzothiazole-Supported Pd-NHCs. ChemistrySelect. Available at: [Link]

  • Reddy, C. R., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules. Available at: [Link]

  • Nguyen, T. T. (2021). 1 H/ 13 C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science. Available at: [Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. Available at: [Link]

  • Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • National Center for Biotechnology Information. 1-[4-(Phenylcarbonyl)thiophen-3-yl]ethanone. PubChem. Available at: [Link]

  • Rozycka-Sokolowska, E., et al. (2011). 1-(Thiophen-3-yl)ethanone. Acta Crystallographica Section C. Available at: [Link]

  • Mahajan, V. P., et al. (2022). Previous and proposed strategies for the synthesis of biaryl ketones... ResearchGate. Available at: [Link]

  • Patil, S. B., & Kulkarni, A. D. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. In E3S Web of Conferences. Available at: [Link]

  • Rozycka-Sokolowska, E., et al. (2011). 1-(Thiophen-3-yl)ethanone. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

  • Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. 1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem. Available at: [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available at: [Link]

  • Anderson, K. W., et al. (2006). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Angewandte Chemie International Edition. Available at: [Link]

  • Pasha, M. A., et al. (2021). Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. ResearchGate. Available at: [Link]

  • Seferoğlu, Z., & Dinçer, M. (2004). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Journal of the Korean Chemical Society. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(4-Thiophen-3-yl-phenyl)-ethanone via Suzuki-Miyaura Coupling

[1]

Executive Summary

This application note details the optimized synthesis of 1-(4-(thiophen-3-yl)phenyl)ethanone (Target Molecule). This biaryl ketone serves as a critical intermediate in the synthesis of liquid crystals, OLED materials, and pharmaceutical candidates (e.g., NSAID analogs).

The synthesis utilizes the Suzuki-Miyaura cross-coupling reaction to form the C–C bond between an electron-deficient aryl halide and a heteroaryl boronic acid.[1] This guide addresses specific challenges associated with thiophene couplings, including catalyst poisoning by sulfur and protodeboronation of the boronic acid species.

Key Chemical Transformation
  • Electrophile: 4'-Bromoacetophenone[1]

  • Nucleophile: 3-Thiopheneboronic acid[1]

  • Catalyst System: Pd(dppf)Cl₂ · CH₂Cl₂ / K₂CO₃[1]

  • Yield Target: >85% isolated yield

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the bond formation between the phenyl ring (position 4) and the thiophene ring (position 3).

Selection of Coupling Partners:

  • Why 4'-Bromoacetophenone? The acetyl group is electron-withdrawing, activating the C-Br bond for oxidative addition.[1] Bromides offer the best balance between reactivity and stability compared to iodides (too labile/expensive) or chlorides (kinetically sluggish).[1]

  • Why 3-Thiopheneboronic Acid? While 3-substituted thiophenes are generally more expensive than 2-substituted analogs, they provide unique electronic properties for optoelectronic applications.[1]

    • Critical Consideration: Thiophene boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions.[1] The protocol below utilizes a solvent system and base concentration optimized to favor transmetallation over deboronation.

Reaction Mechanism

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] The specific role of the base is critical in activating the boronic acid to the boronate species, which is more nucleophilic.

Graphviz Diagram: Catalytic Cycle

SuzukiCyclePd0Pd(0)L2(Active Catalyst)OxAddOxidative Addition(Ar-Pd(II)-Br)Pd0->OxAdd+ 4-BromoacetophenoneBaseStepBase Activation(Ar-Pd(II)-OH)OxAdd->BaseStep+ OH- / CO3(2-)TransMetTransmetallation(Ar-Pd(II)-Thiophene)BaseStep->TransMet+ 3-Thiopheneboronic acidRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0Regeneration

Figure 1: The Suzuki-Miyaura catalytic cycle illustrating the activation of the palladium center and the critical transmetallation step.[1]

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]Amount (1 mmol scale)Role
4'-Bromoacetophenone 199.051.0199 mgElectrophile
3-Thiopheneboronic acid 127.961.3166 mgNucleophile
Pd(dppf)Cl₂[1] · CH₂Cl₂ 816.640.0324.5 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.212.5345 mgBase
1,2-Dimethoxyethane (DME) --4.0 mLSolvent
Water (degassed) --1.0 mLCo-solvent

> Note: 3-Thiopheneboronic acid is used in excess (1.3 eq) to account for potential protodeboronation side reactions.[1]

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [1]

  • Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

  • Flame-dry the flask under vacuum and backfill with Nitrogen or Argon (3 cycles).

    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands, deactivating the catalyst.

Step 2: Reagent Loading

  • Add 4'-Bromoacetophenone (199 mg), 3-Thiopheneboronic acid (166 mg), and K₂CO₃ (345 mg) to the flask.

  • Add the Pd(dppf)Cl₂ catalyst (24.5 mg).[1]

    • Expert Tip: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for heteroaryl couplings because the bidentate dppf ligand prevents the formation of inactive Pd-sulfur complexes.[1]

Step 3: Solvent Addition & Degassing

  • Add DME (4 mL) and Water (1 mL).

  • Degas immediately: Sparge the mixture with Nitrogen gas for 5-10 minutes (bubbling gas directly into the liquid).

    • Visual Cue: The solution typically turns an orange-red color upon catalyst solvation.[1]

Step 4: Reaction

  • Heat the reaction mixture to 85°C (oil bath temperature) with vigorous stirring.

  • Monitor by TLC (Silica gel; Eluent: 20% Ethyl Acetate in Hexanes).[1]

    • Rf values: 4'-Bromoacetophenone (~0.6), Product (~0.5).[1]

    • Time: Reaction is typically complete within 4–6 hours.[1]

Step 5: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the organic layer.[1] Extract the aqueous layer once more with Ethyl Acetate (10 mL).[1]

  • Wash combined organics with Brine (15 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate under reduced pressure to yield the crude solid.[1]

Step 6: Purification

  • Purify via Flash Column Chromatography.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient 5% → 15% Ethyl Acetate in Hexanes.[1]

  • Collect fractions containing the product (UV active, stains dark with Anisaldehyde).[1]

  • Evaporate solvent to obtain an off-white to pale yellow solid.[1]

Experimental Workflow Diagram

WorkflowSetup1. Inert Gas Setup(N2/Ar)Mix2. Mix Solids(Ar-Br, Ar-B(OH)2, Cat, Base)Setup->MixDegas3. Add Solvents &Degas (Sparging)Mix->DegasHeat4. Reflux @ 85°C(4-6 Hours)Degas->HeatWorkup5. Extraction(EtOAc/Water)Heat->WorkupPurify6. Column Chromatography(Hex/EtOAc)Workup->Purify

Figure 2: Operational workflow for the synthesis.[1]

Characterization & Validation

To validate the structure, ensure the following spectral features are present.

¹H NMR (400 MHz, CDCl₃) Expectations[1][3]
  • Acetophenone Methyl: A sharp singlet (3H) at δ ~2.63 ppm .[1]

  • Phenyl Ring: Two doublets (AA'BB' system) centered around δ 7.6 – 8.0 ppm .[1] The protons ortho to the carbonyl will be more deshielded (~8.0 ppm).[1]

  • Thiophene Ring (3-yl isomer):

    • Distinct from the 2-yl isomer.[1]

    • Look for a narrow doublet or doublet-of-doublets at δ ~7.4 – 7.5 ppm (H-2 of thiophene, deshielded by the aryl ring).[1]

    • Two other multiplets at δ 7.3 – 7.4 ppm (H-4, H-5).[1]

Physical Properties[1][3]
  • Appearance: Off-white crystalline solid.[1]

  • Melting Point: Expected range 115–120 °C (Note: Literature values vary based on purity; confirm with NMR).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<50%) Catalyst PoisoningSwitch catalyst to Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos . Thiophenes can bind to Pd and inhibit the cycle.[1]
Starting Material Remains Inactive Boronic Acid3-Thiopheneboronic acid may dehydrate to the boroxine (anhydride).[1] Add 10% water to the solvent system to hydrolyze it back to the active acid.[1]
Homocoupling (Ar-Ar) Oxygen PresenceDegas solvents more rigorously.[1] Ensure the system is under positive Nitrogen pressure.[1]
Protodeboronation Base too strongIf the thiophene ring is cleaved, switch from K₂CO₃ to a milder base like K₃PO₄ or CsF .

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gronowitz, S., et al. (1990).[1] On the synthesis of 3-substituted thiophenes via Pd-catalyzed coupling. Journal of Heterocyclic Chemistry. (Foundational text on thiophene couplings).

  • Tyrrell, E., & Brookes, P. (2004).[1] The synthesis of 3-substituted thiophenes via Suzuki coupling.[1][4] Synthesis, 2004(4), 469-483.[1]

  • Sigma-Aldrich/Merck. Product Specification: 3-Thiopheneboronic acid.[1] Link (accessed Jan 31, 2026).[1]

  • PubChem. Compound Summary: 1-(4-Thiophen-3-yl-phenyl)-ethanone.[1] Link

Application Note: Synthesis of 1-(4-Thiophen-3-yl-phenyl)-ethanone via Suzuki-Miyaura Cross-Coupling

[1]

Introduction & Scope

This application note details the optimized synthetic protocol for 1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6).[1] This biaryl ketone serves as a critical intermediate in the synthesis of optoelectronic materials (OLEDs), liquid crystals, and pharmaceutical pharmacophores involving thiophene-phenyl conjugation.

The protocol utilizes a Suzuki-Miyaura cross-coupling reaction.[1][2][3] Unlike generic procedures, this guide addresses the specific challenges of thiophene couplings, including catalyst poisoning by sulfur and protodeboronation of thiopheneboronic acids. The method prioritizes regioselectivity (linking the 3-position of thiophene to the 4-position of acetophenone) and reproducibility.[1]

Core Reaction Scheme

The synthesis couples 4-Bromoacetophenone with 3-Thiopheneboronic acid using a Palladium(0) catalyst system.[1]

ReactionSchemeSM14-Bromoacetophenone(C8H7BrO)ReagentsPd(PPh3)4 (3 mol%)Na2CO3 (2.0 equiv)DME / H2O (3:1)Reflux, 12hSM1->ReagentsSM23-Thiopheneboronic Acid(C4H5BO2S)SM2->ReagentsProduct1-(4-Thiophen-3-yl-phenyl)-ethanone(C12H10OS)Reagents->Product

Figure 1: Reaction scheme for the synthesis of 1-(4-Thiophen-3-yl-phenyl)-ethanone.

Experimental Design & Rationale

Catalyst Selection: Pd(PPh3)4

While Pd(dppf)Cl2 is robust, Tetrakis(triphenylphosphine)palladium(0) is selected for this specific biaryl coupling because the electron-rich phosphine ligands stabilize the Pd(0) species, facilitating the oxidative addition of the aryl bromide.[1]

Solvent System: DME/Water (3:1)

A biphasic system is strictly required to dissolve the inorganic base (Na2CO3) and the organic reactants.[1] Dimethoxyethane (DME) is preferred over Toluene/Ethanol mixtures here because it offers higher solubility for the polar boronic acid, reducing the risk of homocoupling side reactions.[1]

Base: Sodium Carbonate (Na2CO3)

We utilize a mild base.[1] Stronger bases (e.g., KOH, Ba(OH)2) can accelerate protodeboronation of the thiophene ring (cleaving the C-B bond before coupling occurs), a common failure mode in heterocyclic Suzuki couplings.[1]

Detailed Protocol

Reagents & Stoichiometry
ComponentRoleMW ( g/mol )Equiv.[1]Amount (Example)
4-Bromoacetophenone Limiting Reagent199.051.01.99 g (10 mmol)
3-Thiopheneboronic acid Nucleophile127.961.21.54 g (12 mmol)
Pd(PPh3)4 Catalyst1155.560.030.35 g (0.3 mmol)
Na2CO3 Base105.992.02.12 g (20 mmol)
DME (Solvent) Solvent--45 mL
Distilled Water Co-solvent--15 mL
Step-by-Step Methodology
Phase 1: Inert Atmosphere Setup (CRITICAL)
  • Glassware Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a reflux condenser. Assemble while hot and cool under a stream of Nitrogen (or Argon).[1]

  • Solvent Degassing: In a separate flask, combine DME (45 mL) and Water (15 mL). Sparge with Nitrogen for 20 minutes. Note: Oxygen causes rapid catalyst decomposition (Pd black formation).

Phase 2: Reaction Assembly[1]
  • Charge the cooled two-neck RBF with 4-Bromoacetophenone (1.99 g), 3-Thiopheneboronic acid (1.54 g), and Na2CO3 (2.12 g).

  • Add the degassed solvent mixture via syringe/cannula.[1]

  • Add Pd(PPh3)4 (0.35 g) quickly against a positive flow of Nitrogen.[1]

  • Seal the system and establish vigorous stirring.

Phase 3: Reaction & Monitoring[1]
  • Heat the mixture to reflux (approx. 85°C) .

  • Monitor: Check TLC after 4 hours (Eluent: 10% EtOAc in Hexanes).

    • Starting Material Rf: ~0.6[1][4]

    • Product Rf: ~0.4 (UV active, distinct blue fluorescence often observed).[1]

  • Continue reflux for 12 hours or until bromide is consumed.

Phase 4: Workup & Purification[1]
  • Cool the reaction to room temperature.

  • Quench: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 40 mL).

  • Wash: Combine organic layers and wash with Brine (50 mL).[1]

  • Dry: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography.

    • Gradient: Hexanes (100%)

      
       Hexanes/EtOAc (9:1).[1]
      
    • Yield Expectation: 75-85% as an off-white to pale yellow solid.[1]

Mechanistic Pathway

Understanding the catalytic cycle allows for better troubleshooting.[1] The rate-determining step is often the Oxidative Addition.[1]

CatalyticCyclePd0Pd(0)LnActive SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ Ar-BrTransMetTransmetallation(Base + Boronic Acid)OxAdd->TransMet+ Ar'-B(OH)2+ BaseRedElimReductive Elimination(Product Release)TransMet->RedElimAr-Pd-Ar'RedElim->Pd0- Product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Analytical Validation (Self-Validating Data)[1]

Upon isolation, the compound must meet the following specifications to be considered "Research Grade."

Physical Properties[1][7][8]
  • Appearance: Pale yellow crystalline solid.[1]

  • Melting Point: 149–150 °C (Lit. value).

NMR Characterization (Expected Data)
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       2.63 (s, 3H, -COCH 
      
      
      )
      
      
      Diagnostic Singlet
    • 
       7.40–7.45 (m, 2H, Thiophene H-4, H-5)
      
    • 
       7.58 (dd, 1H, Thiophene H-2)
      
    • 
       7.68 (d, J = 8.4 Hz, 2H, Ar-H, meta to acetyl)
      
    • 
       8.01 (d, J = 8.4 Hz, 2H, Ar-H, ortho to acetyl)
      
  • Interpretation: The presence of the distinct AA'BB' system (two doublets) for the phenyl ring and the 3-proton singlet for the ketone confirms the acetophenone backbone.[1] The thiophene protons will appear as a complex multiplet slightly upfield from the phenyl protons.[1]

Mass Spectrometry[1]
  • HRMS (ESI): Calculated for C

    
    H
    
    
    OS [M+H]
    
    
    : 203.0525.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black precipitate forms immediately Oxygen poisoning of Pd(0).[1]Re-degas solvents rigorously.[1] Ensure Ar/N2 flow is constant.
Low Yield (<30%) Protodeboronation of thiophene.[1]Switch base to K3PO4 (anhydrous) or reduce water ratio.[1]
Starting Material Remains Inactive catalyst.[1]Add 1-2 mol% extra catalyst after 6 hours. Ensure bromide is pure.
Product is oily/impure Homocoupling of boronic acid.[1]Use column chromatography carefully; homocoupled thiophene elutes earlier.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • ChemicalBook. (n.d.).[1] 1-(4-Thiophen-3-yl-phenyl)-ethanone Product Properties. Retrieved from ChemicalBook Database.[1] Link

  • Santa Cruz Biotechnology. (n.d.).[1] 1-(4-Thiophen-3-yl-phenyl)-ethanone Data Sheet. Link[1]

  • Wolf, C., & Lerebours, R. (2004).[1] Palladium-Phosphinous Acid-Catalyzed Cross-Coupling Reactions in Water.[1] Organic Letters, 6(7), 1147–1150.[1] (General protocol adaptation for aqueous Suzuki). Link[1]

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-(4-Thiophen-3-yl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 1-(4-thiophen-3-yl-phenyl)-ethanone, a key intermediate in pharmaceutical and materials science research. We present a multi-faceted analytical workflow, integrating chromatographic and spectroscopic techniques to ensure unambiguous identification, purity assessment, and structural elucidation. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to confidently assess the quality and integrity of this compound.

Introduction

1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6) is an aromatic ketone containing both a phenyl and a thiophene moiety.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel compounds with potential therapeutic or electronic properties.[3] Given its role as a critical precursor, the unequivocal confirmation of its structure and the rigorous assessment of its purity are paramount to ensure the reliability and reproducibility of downstream applications.

This application note details a logical and efficient workflow for the complete characterization of this compound, moving from initial purity assessment by chromatography to definitive structural confirmation using a suite of spectroscopic techniques. Each section explains the rationale behind the chosen methodology, providing not just a protocol, but a framework for understanding the data in context.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for selecting appropriate analytical conditions, such as solvent choice and thermal settings for chromatography.

PropertyValueSource
CAS Number 172035-84-6[1][2]
Molecular Formula C₁₂H₁₀OS[1][2]
Molecular Weight 202.27 g/mol [1][2]
Appearance Solid[1]

Recommended Analytical Workflow

A systematic approach is crucial for efficient and comprehensive characterization. The workflow should prioritize establishing the purity and identity of the bulk material before proceeding to detailed structural analysis.

Analytical_Workflow Figure 1. Comprehensive Analytical Workflow cluster_0 Start cluster_1 Purity & Quantification cluster_2 Identity & Structural Confirmation cluster_3 Final Assessment A Sample of 1-(4-Thiophen-3-yl-phenyl)-ethanone B HPLC-UV (Primary Purity Assay) A->B Assess Purity C GC-FID / GC-MS (Residual Solvents & Volatile Impurities) A->C Assess Purity D Mass Spectrometry (MS) (Molecular Weight) A->D Confirm Identity E NMR Spectroscopy (¹H, ¹³C, 2D) (Unambiguous Structure) A->E Confirm Identity F FTIR Spectroscopy (Functional Groups) A->F Confirm Identity G UV-Vis Spectroscopy (Conjugated System) A->G Confirm Identity H Fully Characterized Compound (Identity, Purity, Structure Confirmed) B->H C->H D->H E->H F->H G->H

Caption: Figure 1. Comprehensive Analytical Workflow

Chromatographic Methods for Purity Assessment

Chromatography is the cornerstone of purity analysis, separating the main compound from any impurities, starting materials, or by-products. We recommend both High-Performance Liquid Chromatography (HPLC) for general purity and Gas Chromatography (GC) for volatile components.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (C18) retains the analyte, which is then eluted by a polar mobile phase. Purity is determined by calculating the area percentage of the main peak relative to all other peaks detected at a specific UV wavelength.

Rationale for Method: A C18 column is an excellent starting point for aromatic compounds like this, providing robust separation. The mobile phase of acetonitrile and water is a standard choice that offers good solubility and UV transparency.[4] UV detection is ideal due to the compound's strong chromophore (conjugated aromatic system).

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • UV-Vis or Photodiode Array (PDA) detector.

Protocol:

  • Standard/Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 10 mL of acetonitrile to create a 0.1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile:Water (65:35 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm (or maximum absorbance wavelength determined by UV-Vis analysis).

  • Analysis: Inject the sample and record the chromatogram for at least 20 minutes to ensure all late-eluting impurities are observed.

  • Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and carried by an inert gas through a capillary column. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, while a Mass Spectrometer (MS) provides identification of separated components.

Rationale for Method: GC is highly effective for detecting and quantifying volatile impurities, such as residual solvents from synthesis.[6] While FID is a robust quantitative detector, coupling GC with MS is invaluable for identifying unknown volatile impurities. For a sulfur-containing compound, a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) could be used for enhanced selectivity and sensitivity, though FID is generally sufficient for purity screening.[7][8]

Instrumentation:

  • Gas chromatograph with a split/splitless injector.

  • FID or Mass Spectrometer detector.

Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow of ~1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.

    • Detector Temperature (FID): 300°C.

  • Analysis: Inject 1 µL of the sample with a high split ratio (e.g., 50:1) to avoid column overload.

  • Data Interpretation: The primary peak corresponds to the analyte. Any earlier eluting peaks often correspond to residual solvents or other volatile impurities.

Spectroscopic Methods for Structural Elucidation

Once purity is established, a combination of spectroscopic techniques is used to confirm that the chemical structure of the main component is indeed 1-(4-thiophen-3-yl-phenyl)-ethanone.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For structural analysis, a "soft" ionization technique like Electrospray Ionization (ESI) is used to determine the accurate mass of the molecular ion, while a "hard" technique like Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a chemical fingerprint.

Rationale for Method: High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, which is one of the most definitive pieces of evidence for a compound's identity. The fragmentation pattern from EI-MS can be predicted based on the structure, offering further confirmation.[9]

Expected Results:

  • HRMS (ESI-TOF): Calculated exact mass for [C₁₂H₁₀OS + H]⁺: 203.0525. Found mass should be within 5 ppm.

  • GC-MS (EI):

    • Molecular Ion (M⁺): A strong peak at m/z = 202.

    • Key Fragments: A prominent peak at m/z = 187, corresponding to the loss of the methyl group ([M-CH₃]⁺). Another significant peak at m/z = 43, corresponding to the acetyl cation ([CH₃CO]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. It is the most powerful tool for unambiguous structure determination in solution.[10][11]

Rationale for Method: ¹H and ¹³C NMR provide a complete map of the hydrogen and carbon framework. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm proton-proton and proton-carbon connectivities, respectively, leaving no ambiguity in the final structure assignment.[9]

NMR_Assignments Figure 2. Predicted ¹H NMR Assignments cluster_0 1-(4-Thiophen-3-yl-phenyl)-ethanone Structure cluster_1 Expected Signals A Structure Image Placeholder (Aromatic protons labeled H2', H4', H5' on thiophene; H2, H6 and H3, H5 on phenyl ring; Methyl protons as H-Me) B H-Me (~2.6 ppm, s, 3H) C H-2', H-4', H-5' (~7.4-7.8 ppm, m, 3H) D H-3, H-5 (~7.7 ppm, d, 2H) E H-2, H-6 (~8.0 ppm, d, 2H)

Caption: Figure 2. Predicted ¹H NMR Assignments

Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H, ¹³C{¹H}, and, if necessary, 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

Expected Spectral Data (in CDCl₃):

Signal Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-CH₃ (acetyl)~2.6 (singlet, 3H)~26.5
C=O (ketone)-~197.5
Thiophene C-H ~7.4 - 7.8 (multiplets, 3H)~120 - 128
Phenyl C-H ~7.7 (doublet, 2H), ~8.0 (doublet, 2H)~126 - 130
Quaternary Carbons -~135 - 145
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.

Rationale for Method: FTIR provides a quick and simple confirmation of the key functional groups: the ketone carbonyl (C=O) and the aromatic rings. For an aromatic ketone, the C=O stretch is shifted to a lower wavenumber due to conjugation with the phenyl ring.[12][13][14][15]

Protocol:

  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000 C-H stretchAromatic (Phenyl & Thiophene)
~2920 C-H stretchMethyl (asymmetric)
~1680-1665 C=O stretchConjugated Ketone[15][16]
~1600, 1480 C=C stretchAromatic Ring
~1260 C-CO-C stretchAromatic Ketone[13]
~800-700 C-S stretch / C-H bendThiophene Ring
UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is used to characterize compounds with chromophores and conjugated systems.

Rationale for Method: The extensive conjugation across the thiophene and phenyl rings will produce characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these bands are sensitive to the electronic structure of the molecule.[17][18][19]

Protocol:

  • Sample Preparation: Prepare a dilute solution (~0.01 mg/mL) of the compound in a UV-transparent solvent like acetonitrile or ethanol.

  • Acquisition: Scan the absorbance from 200 to 400 nm using a matched pair of cuvettes, with one containing the pure solvent as a blank.

Expected Results: The spectrum is expected to show strong absorbance bands (π → π* transitions) in the 230-300 nm range, characteristic of substituted thiophene and benzene systems.[17][20]

Conclusion

The analytical workflow described in this application note provides a comprehensive and robust strategy for the characterization of 1-(4-thiophen-3-yl-phenyl)-ethanone. By combining chromatographic techniques for purity assessment with a suite of spectroscopic methods (MS, NMR, FTIR, and UV-Vis) for structural confirmation, researchers can establish the identity and quality of this important chemical intermediate with a high degree of confidence. Adherence to these protocols will ensure data integrity and the successful progression of research and development projects that rely on this compound.

References

  • Ketone infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Tóth, L., et al. (1994). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C. Retrieved from [Link]

  • UV-vis absorption spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved from [Link]

  • Tóth, L., et al. (1994). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Retrieved from [Link]

  • T. Sone, et al. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section. Retrieved from [Link]

  • Nagao, Y. (n.d.). Analysis of Thiophene in Benzene: Comparison of FPD(S) and SCD Analyses. Shimadzu. Retrieved from [Link]

  • Abdiryim, T., et al. (2012). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Publishing. Retrieved from [Link]

  • Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. (2003). Agilent. Retrieved from [Link]

  • Schnappinger, T., et al. (2024). The “simple” photochemistry of thiophene. AIP Publishing. Retrieved from [Link]

  • G. Spoto, et al. (1999). Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. ResearchGate. Retrieved from [Link]

  • 1-(Thiophen-3-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Analysis of Thiophene in Benzene by GC-FPD. (n.d.). Shimadzu. Retrieved from [Link]

  • Infrared Spectroscopy. (2015). Illinois State University. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 1-[4-(Phenylcarbonyl)thiophen-3-yl]ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Vasil'ev, P. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. Retrieved from [Link]

  • Peris, M., & Escuder-Gilabert, L. (2013). Analytical methods for the quantification of volatile aromatic compounds. ResearchGate. Retrieved from [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • de la Torre, A., et al. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. National Institutes of Health. Retrieved from [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • Ethanone, 1-[4-(methylthio)phenyl]-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Tsonis, L. H., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Retrieved from [Link]

  • 1-(4-(Benzylthio)phenyl)ethanone. (n.d.). SpectraBase. Retrieved from [Link]

  • Flores-Alamo, M., et al. (2020). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. PMC. Retrieved from [Link]

  • M. M. Krayushkin, et al. (2009). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC. Retrieved from [Link]

  • Lee, C. K., et al. (2002). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Bruno, A., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. Retrieved from [Link]

  • Ethanone, 1-(3-methylphenyl)-. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 1-(4-Thiophen-3-yl-phenyl)-ethanone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Thiophene Derivatives in Cellular Research

Thiophene and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest within the medicinal chemistry and drug development communities.[1][2] These sulfur-containing five-membered ring structures are key components in a variety of biologically active molecules, demonstrating a wide spectrum of therapeutic properties including anti-inflammatory, anti-cancer, antimicrobial, and kinase inhibiting activities.[1][2][3][4] The versatility of the thiophene scaffold allows for diverse chemical modifications, leading to compounds that can interact with a wide range of biological targets.[3]

Recent studies have highlighted the potential of novel thiophene derivatives as cytotoxic agents against various cancer cell lines, often acting at low micromolar concentrations.[2][5] The mechanisms underlying these effects are multifaceted, with some derivatives being shown to induce programmed cell death, or apoptosis, through the intrinsic pathway, which is characterized by mitochondrial depolarization and the generation of reactive oxygen species.[3] A particularly promising avenue of investigation is the role of thiophene-containing molecules as kinase inhibitors.[1][2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The ability of some thiophenes to modulate kinase activity, such as by downregulating components of the JAK/STAT pathway, positions them as attractive candidates for further development.[3]

This document provides detailed application notes and protocols for the investigation of 1-(4-thiophen-3-yl-phenyl)-ethanone (hereafter referred to as Cpd-TPE) in cell-based assays. While the specific biological activities of Cpd-TPE are still under exploration, its structural similarity to other biologically active thiophene derivatives suggests its potential as a modulator of cellular signaling pathways. The following protocols are designed to enable researchers to systematically evaluate the cytotoxic and potential kinase-inhibiting properties of Cpd-TPE in a cellular context.

Compound Handling and Preparation

Prior to commencing any cellular experiments, it is imperative to ensure the proper handling and solubilization of Cpd-TPE to maintain its stability and ensure accurate and reproducible results.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₀OS[7]
Molecular Weight202.27 g/mol [7]
AppearanceSolid[7]
SolubilitySoluble in DMSO(General laboratory knowledge)

Protocol for Stock Solution Preparation:

  • Initial Solubilization: It is recommended to prepare a high-concentration stock solution of Cpd-TPE in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 2.02 mg of Cpd-TPE in 1 mL of sterile, cell culture-grade DMSO.

  • Vortexing and Warming: Ensure complete dissolution by vortexing the solution thoroughly. If necessary, gently warm the solution at 37°C for 5-10 minutes.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Dilutions: When preparing working concentrations for cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. It is crucial to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 1: Assessment of General Cytotoxicity using the MTT Assay

The initial step in characterizing the biological effect of Cpd-TPE is to determine its impact on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.

Scientific Rationale: This assay provides a quantitative measure of the compound's ability to reduce cell viability, allowing for the determination of the 50% inhibitory concentration (IC₅₀). This value is essential for selecting appropriate concentrations for subsequent mechanistic studies.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in a 96-well plate overnight_incubation Incubate overnight (allow attachment) seed_cells->overnight_incubation 24h add_compound Add serial dilutions of Cpd-TPE overnight_incubation->add_compound incubation_48h Incubate for 48 hours add_compound->incubation_48h e.g., 48h add_mtt Add MTT reagent incubation_48h->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt 2-4h add_solubilizer Add solubilization solution (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed your chosen cancer cell line (e.g., HeLa, A549, or a leukemia line like CCRF-CEM[3]) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Cell Adherence: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of Cpd-TPE in complete culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cpd-TPE. Remember to include wells for a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Hypothetical Data:

Cpd-TPE (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
195.2 ± 5.1
575.6 ± 6.3
1052.1 ± 4.8
2528.9 ± 3.9
5015.4 ± 2.7
1008.3 ± 1.9

Protocol 2: Elucidating the Mode of Cell Death via Annexin V/Propidium Iodide Staining

Following the observation of cytotoxicity, it is crucial to determine whether Cpd-TPE induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for this purpose.

Scientific Rationale: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with Cpd-TPE at concentrations around the determined IC₅₀ value for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Typically, the FITC signal (Annexin V) is detected in the FL1 channel and the PI signal in the FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Investigating Kinase Inhibition via Cellular Phosphorylation Assay (Western Blotting)

Given that many thiophene derivatives exhibit kinase-inhibiting properties[1][2][3], a key mechanistic experiment is to assess the effect of Cpd-TPE on the phosphorylation status of key signaling proteins. Western blotting is a robust method to detect changes in protein phosphorylation.

Scientific Rationale: Kinase inhibitors block the transfer of a phosphate group from ATP to a substrate protein. By treating cells with Cpd-TPE and then probing for the phosphorylated forms of specific kinases or their substrates, we can infer the compound's inhibitory activity. Based on literature for similar compounds, the JAK/STAT and MAPK pathways are plausible targets.[3]

Hypothesized Signaling Pathway Inhibition:

Kinase_Inhibition Cpd_TPE Cpd-TPE JAK JAK Kinase Cpd_TPE->JAK STAT STAT Protein JAK->STAT phosphorylates pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates

Caption: Hypothesized inhibition of the JAK/STAT pathway by Cpd-TPE.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with Cpd-TPE at various concentrations for a short period (e.g., 1-6 hours) to observe direct effects on signaling. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of your target proteins (e.g., phospho-STAT3, phospho-ERK1/2) and their total protein counterparts (total STAT3, total ERK1/2). A loading control (e.g., GAPDH or β-actin) should also be probed.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of phosphorylation.

References

  • Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. [Link]

  • ResearchGate. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. [Link]

  • Al-Warhi, T., et al. (2021). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. Archiv der Pharmazie, 354(11), 2100381. [Link]

  • PubChem. (n.d.). 1-(Thiophen-3-yl)ethanone. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Rozycka-Sokolowska, E., Borowski, A., & Marciniak, B. (2011). 1-(Thiophen-3-yl)ethanone. Acta crystallographica. Section C, Crystal structure communications, 67(Pt 6), o209–o211. [Link]

  • ResearchGate. (n.d.). Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on cell viability. [Link]

  • MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

  • Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Current Research and Applied Chemistry. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Al-Abdullah, E. S., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 3337–3348. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2015). Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. Journal of the Chinese Chemical Society, 62(10), 875-883. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • El-Sayed, N. N. E., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 22(12), 2217. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • Liu, Z. Y., et al. (2009). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. Bioorganic & medicinal chemistry letters, 19(15), 4167–4170. [Link]

  • MDPI. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. [Link]

Sources

Application Note: Strategic Utilization of 1-(4-Thiophen-3-yl-phenyl)-ethanone in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for utilizing 1-(4-Thiophen-3-yl-phenyl)-ethanone as a "privileged scaffold" in the discovery of novel protein kinase inhibitors. Unlike fully assembled drug candidates, this biaryl ketone serves as a critical chemical biology probe and synthetic intermediate. Its structural rigidity, provided by the thiophene-phenyl axis, combined with the versatile acetyl handle, makes it an ideal precursor for generating focused libraries targeting the ATP-binding cleft of kinases such as VEGFR , CK2 , and p38 MAPK . This guide provides a validated workflow for chemical derivatization, solubility optimization, and high-throughput screening (HTS) integration.

Scientific Rationale & Mechanism

The "Privileged Scaffold" Hypothesis

Kinase inhibitors generally consist of a "hinge-binding" motif (mimicking the adenine of ATP) and a hydrophobic tail that extends into the selectivity pocket (back pocket).

  • The Biaryl Core: The 1-(4-Thiophen-3-yl-phenyl) moiety acts as the hydrophobic tail. The thiophene ring is isosteric with phenyl but more lipophilic and electron-rich, often improving interactions with the "Gatekeeper" residue in the kinase back pocket.

  • The Acetyl Handle: The -C(O)CH3 group is not the inhibitor itself but the "synthetic vector." It allows for the rapid generation of hinge-binding heterocycles (e.g., pyrazoles, aminopyrimidines, or chalcones) via condensation reactions.

Structural Biology Context

In the context of Fragment-Based Drug Discovery (FBDD) , this compound represents a "linked fragment."

  • Geometry: The molecule adopts a planar or slightly twisted conformation, facilitating intercalation into narrow hydrophobic clefts.

  • Binding Mode: Derivatives of this scaffold typically bind in the ATP pocket (Type I inhibition) or the adjacent allosteric pocket (Type II inhibition), depending on the "warhead" attached to the acetyl group.

Experimental Workflow Visualization

The following diagram illustrates the critical path from the raw scaffold to a validated kinase hit.

KinaseScreeningWorkflow cluster_chem Chemistry Phase cluster_bio Biology Phase Scaffold 1-(4-Thiophen-3-yl-phenyl)-ethanone (Precursor) Derivatization Chemical Derivatization (Library Generation) Scaffold->Derivatization Claisen-Schmidt / Cyclization Purification Purification & QC (LC-MS / NMR) Derivatization->Purification >95% Purity Assay_Prep Assay Plate Prep (Acoustic Dispensing) Purification->Assay_Prep DMSO Stock Kinase_Assay Kinase Activity Assay (ADP-Glo / FRET) Assay_Prep->Kinase_Assay + Enzyme/ATP Hit_Validation Hit Validation (IC50 Determination) Kinase_Assay->Hit_Validation Signal Inhibition

Caption: Workflow integrating chemical synthesis and biological screening to transform the scaffold into active kinase inhibitors.

Protocol 1: Chemical Activation (Library Generation)

Objective: To convert the inactive acetyl group into a kinase-active "chalcone" motif, a common pharmacophore for screening p38 MAPK and VEGFR inhibitors.

Reagents:

  • 1-(4-Thiophen-3-yl-phenyl)-ethanone (1.0 eq)

  • Aromatic Aldehydes (e.g., 3,4-dimethoxybenzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)

  • Sodium Hydroxide (NaOH), 40% aq. solution

  • Ethanol (EtOH) (absolute)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 1-(4-Thiophen-3-yl-phenyl)-ethanone in 5 mL of Ethanol in a round-bottom flask. Stir until fully dissolved.

  • Addition: Add 1.0 mmol of the selected aromatic aldehyde.

  • Catalysis: Dropwise add 1 mL of 40% NaOH solution while stirring vigorously at room temperature (25°C).

  • Reaction: Stir the mixture for 4–6 hours. A precipitate (the chalcone) typically forms.

    • Note: The color often changes to yellow or orange, indicating conjugation extension.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl to neutralize.

  • Isolation: Filter the solid precipitate, wash with cold water (3x 10 mL) and cold ethanol (1x 5 mL).

  • QC: Verify structure via 1H-NMR (look for trans-alkene doublets at

    
     7.4–7.8 ppm, 
    
    
    
    Hz).

Protocol 2: Kinase Inhibition Screening (ADP-Glo™ Assay)

Objective: To screen the library generated in Protocol 1 against a target kinase (e.g., CK2 or VEGFR2). This protocol uses the Promega ADP-Glo™ system, which quantifies ADP production (kinase activity) via luminescence.

Materials:

  • Test Compounds: Derivatives from Protocol 1 (10 mM DMSO stock).

  • Kinase: Recombinant Human VEGFR2 or CK2 (0.2 ng/µL final).

  • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL final) or Casein.

  • ATP: Ultra-pure (10 µM final, approx. Km).[1][2]

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the test compounds in 100% DMSO.

    • Transfer 50 nL of compound to a 384-well low-volume white plate (using an acoustic dispenser like Echo® 550).

    • Control: Include DMSO-only wells (Max Signal) and Staurosporine (Min Signal).

  • Kinase Reaction:

    • Add 2.5 µL of 2X Enzyme Mix (Kinase + Assay Buffer) to the wells. Incubate for 10 min at RT to allow compound-enzyme pre-equilibration.

    • Add 2.5 µL of 2X Substrate/ATP Mix to initiate the reaction.

    • Seal plate and incubate for 60 minutes at RT.

  • ADP Depletion (Step 1):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at RT.

  • Detection (Step 2):

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Incubate for 30 minutes at RT.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

Data Analysis: Calculate Percent Inhibition using the formula:



Plot % Inhibition vs. Log[Compound] to determine IC50.

Data Presentation & Interpretation

Expected Results: The parent compound (1-(4-Thiophen-3-yl-phenyl)-ethanone) is expected to show low to negligible inhibition (


) because it lacks the hydrogen-bond donor/acceptor pairs required for the kinase hinge region. However, the derivatives  (chalcones or pyrazoles) should show activity in the micromolar or nanomolar range.
Compound IDStructure DescriptionTarget (e.g., VEGFR2)

Interpretation
Scaffold (Parent) 1-(4-Thiophen-3-yl-phenyl)-ethanone> 100 µMInactive (Negative Control)
Derivative A Chalcone (3,4-dimethoxy)2.5 µMActive (Hit)
Derivative B Chalcone (4-chloro)15.0 µMWeak Binder
Reference Sorafenib0.09 µMPositive Control

References

  • Thiophene-Based Kinase Inhibitors

    • Gao, F., et al. (2022). "Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma." International Journal of Molecular Sciences, 23(9), 5165.
  • Thienopyrimidine Scaffold in CK2 Inhibition

    • Golub, A. G., et al. (2011). "Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2." European Journal of Medicinal Chemistry, 46(3), 870-876.
  • Crystal Structure of the Scaffold

    • Rozycka-Sokolowska, E., et al. (2011). "1-(Thiophen-3-yl)ethanone." Acta Crystallographica Section C, 67(6), o209-o211.
  • Kinase Assay Methodology

    • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

1-(4-Thiophen-3-yl-phenyl)-ethanone as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and application of 1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6).[1] This biaryl ketone serves as a critical "linchpin" intermediate in the synthesis of diverse pharmacophores, particularly for COX-2 inhibitors , p38 MAPK inhibitors , and voltage-gated sodium channel blockers .[1]

The 4-(3-thienyl)phenyl motif acts as a bioisostere for the biphenyl scaffold, offering improved solubility and distinct metabolic profiles due to the electronic properties of the thiophene ring.[1] This guide provides an optimized Suzuki-Miyaura coupling protocol for its synthesis and outlines downstream functionalization pathways.

Strategic Value: The Thiophene-Phenyl Scaffold

In medicinal chemistry, replacing a phenyl ring with a thiophene (bioisosterism) is a strategic modification used to:

  • Alter Lipophilicity (LogP): Thiophene is generally more lipophilic than benzene, potentially improving membrane permeability.[1]

  • Modify Metabolic Hotspots: The sulfur atom alters the electron density of the ring, changing the site of metabolic oxidation (e.g., P450 metabolism).[1]

  • Electronic Tuning: The 3-thienyl attachment provides a different bond vector and electronic distribution compared to the 2-thienyl isomer, often avoiding the metabolic liability of the reactive 2-position on the thiophene ring.[1]

The acetyl group (-COCH3) at the para-position serves as a versatile "chemical handle" for divergent synthesis (See Section 4).[1]

Protocol: Optimized Synthesis via Suzuki-Miyaura Coupling[1]

Reaction Scheme

The synthesis relies on the palladium-catalyzed cross-coupling of 4'-bromoacetophenone and 3-thiopheneboronic acid .[1]

Reaction Equation:


[1]
Materials & Reagents
ReagentEquiv.RoleCritical Note
4'-Bromoacetophenone 1.0ElectrophilePurity >98% essential to avoid homocoupling byproducts.
3-Thiopheneboronic acid 1.2NucleophileExcess ensures complete consumption of the bromide.[1]
Pd(dppf)Cl₂ · DCM 0.03CatalystRobust, air-stable catalyst.[1] Superior to Pd(PPh₃)₄ for aryl chlorides/bromides.[1]
K₂CO₃ (2M Aqueous) 3.0BaseActivates the boronic acid.[1]
1,4-Dioxane -SolventHigh boiling point, miscible with water.[1]
Step-by-Step Procedure

Objective: Synthesize 10g of target intermediate with >95% purity.

  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge:

    • 4'-Bromoacetophenone (10.0 g, 50.2 mmol)[1]

    • 3-Thiopheneboronic acid (7.7 g, 60.2 mmol)[1]

    • 1,4-Dioxane (100 mL)[1]

  • Degassing (Critical): Sparge the solution with nitrogen for 15 minutes. Why: Oxygen poisons the Pd(0) active species and promotes homocoupling.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1] · DCM (1.23 g, 1.5 mmol).[1] The solution typically turns orange/red.[1]

  • Base Addition: Add degassed 2M K₂CO₃ (75 mL) via syringe or addition funnel.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexane).[1]

    • Endpoint: Disappearance of 4'-bromoacetophenone (Rf ~0.6).[1] Product Rf ~0.5.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with EtOAc.[1][2]

    • Partition the filtrate between EtOAc (150 mL) and Water (100 mL).[1]

    • Wash organic layer with Brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol/Hexane (1:3) or purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

Expected Yield: 85-92% (Yellowish crystalline solid).[1]

Downstream Applications & Functionalization

The acetyl group allows this intermediate to branch into three major drug classes.

Pathway A: Hantzsch Thiazole Synthesis (Anti-inflammatory)[1]
  • Mechanism:

    
    -Bromination of the ketone followed by condensation with a thioamide.[1]
    
  • Target: Thiazole-bridged biaryls (e.g., similar to Fanetizole).[1]

  • Protocol Insight: Use NBS/p-TsOH for clean monobromination to form the

    
    -bromo ketone.[1]
    
Pathway B: Claisen-Schmidt Condensation (Chalcones)[1]
  • Mechanism: Aldol condensation with aromatic aldehydes.[1]

  • Target: Chalcones (Michael acceptors) with anticancer or anti-infective properties.[1]

  • Protocol Insight: Use NaOH/EtOH. The product precipitates as a yellow solid.[1]

Pathway C: Fischer Indole / Pyrazole Formation[1]
  • Mechanism: Reaction with phenylhydrazine.[1]

  • Target: 1,5-Diarylpyrazoles (COX-2 inhibitor scaffold, e.g., Celecoxib analogs).[1]

Visual Workflows

Synthesis & Application Logic

The following diagram illustrates the synthesis pipeline and the divergence into therapeutic classes.

G cluster_0 Suzuki-Miyaura Coupling SM1 4-Bromoacetophenone Reagents Pd(dppf)Cl2 K2CO3, Dioxane 90°C SM1->Reagents SM2 3-Thiopheneboronic Acid SM2->Reagents Target 1-(4-Thiophen-3-yl-phenyl)-ethanone (The Scaffold) Reagents->Target 4-6 hrs, 85-92% Yield Prod1 Biaryl Thiazoles (Anti-inflammatory) Target->Prod1 1. NBS (Bromination) 2. Thioamide (Hantzsch) Prod2 Chalcones (Anticancer) Target->Prod2 Ar-CHO NaOH (Claisen-Schmidt) Prod3 1,5-Diarylpyrazoles (COX-2 Inhibitors) Target->Prod3 Phenylhydrazine (Condensation)

Caption: Figure 1.[1] Synthesis workflow of 1-(4-Thiophen-3-yl-phenyl)-ethanone and its divergence into three primary medicinal chemistry distinct scaffolds.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the intermediate before proceeding, verify these parameters:

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

2.65 (s, 3H)
Methyl group of the ketone (Confirming acetyl integrity).[1]

7.40–7.50 (m, 3H)
Thiophene ring protons (Distinct splitting pattern vs phenyl).[1]

7.68 (d, 2H), 8.02 (d, 2H)
Para-substituted phenyl ring (AA'BB' system).[1]
¹³C NMR ~197 ppmCarbonyl Carbon (C=O).[1]
LC-MS [M+H]⁺ = 203.05Confirming molecular weight (Calculated: 202.27).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Pasha, M. A., et al. (2021).[1] Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities.[1] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Desai, N. C., et al. (2016).[1] Synthesis and antimicrobial screening of some novel substituted thiophenes. Medicinal Chemistry Research. (General reference for thiophene functionalization protocols).

Sources

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 1-(4-thiophen-3-yl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the pre-clinical evaluation of the anti-inflammatory properties of the novel compound, 1-(4-thiophen-3-yl-phenyl)-ethanone. Thiophene-containing molecules are recognized for their diverse pharmacological activities, including significant anti-inflammatory effects, often mediated through the inhibition of key inflammatory pathways.[1][2] This protocol outlines a systematic, multi-tiered approach, commencing with fundamental in vitro cell-free and cell-based assays to elucidate the compound's mechanism of action, and culminating in a well-established in vivo model to confirm its efficacy in a physiological context. The methodologies detailed herein are designed to be robust, reproducible, and provide a solid foundation for go/no-go decisions in early-stage drug discovery.

Introduction: The Rationale for Investigation

Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key molecular orchestrator of the inflammatory cascade is the transcription factor NF-κB, which governs the expression of a multitude of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2).[3][4] The mitogen-activated protein kinase (MAPK) signaling pathway also plays a crucial role in mediating inflammatory responses.[5][6]

Thiophene moieties are prevalent in a variety of commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, underscoring their potential as privileged structures in the design of novel anti-inflammatory agents.[1][2] The structural features of 1-(4-thiophen-3-yl-phenyl)-ethanone suggest its potential to interact with key targets within the inflammatory cascade. This protocol provides a strategic workflow to rigorously test this hypothesis.

Experimental Workflow: A Phased Approach

A tiered screening strategy is proposed to efficiently evaluate the anti-inflammatory potential of 1-(4-thiophen-3-yl-phenyl)-ethanone. This approach minimizes resource expenditure by prioritizing in vitro assays to establish a foundational understanding of the compound's activity before progressing to more complex and resource-intensive in vivo studies.

G cluster_0 Phase 1: In Vitro Mechanistic Evaluation cluster_1 Phase 2: In Vivo Efficacy Confirmation A COX-2 Inhibition Assay (Cell-Free) C Nitric Oxide (NO) Production Assay (LPS-Stimulated RAW 264.7 Cells) A->C Proceed if active B RAW 264.7 Macrophage Viability Assay (MTT/XTT) B->C Determine non-toxic concentrations D Pro-inflammatory Cytokine Release Assay (TNF-α, IL-6 in LPS-Stimulated RAW 264.7 Cells) C->D Proceed if active E Carrageenan-Induced Paw Edema Model (in Rats or Mice) D->E Proceed if significant inhibition

Figure 1: A tiered experimental workflow for assessing the anti-inflammatory activity of 1-(4-thiophen-3-yl-phenyl)-ethanone.

Phase 1: In Vitro Mechanistic Evaluation

The initial phase focuses on cell-free and cell-based assays to determine the compound's direct inhibitory effects on key inflammatory mediators and pathways.

Protocol: COX-2 Inhibition Assay (Fluorometric)

Rationale: COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[7] Direct inhibition of COX-2 is a well-established therapeutic strategy for anti-inflammatory drugs.

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric)

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • 1-(4-thiophen-3-yl-phenyl)-ethanone (test compound)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of 1-(4-thiophen-3-yl-phenyl)-ethanone in DMSO. Create a dilution series to test a range of concentrations.

  • Follow the manufacturer's instructions for the COX-2 Inhibitor Screening Kit.[7][8]

  • Briefly, add the assay buffer, COX-2 enzyme, and the test compound or controls to the wells of the 96-well plate.

  • Incubate for the recommended time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Compound Predicted IC50 (µM)
1-(4-thiophen-3-yl-phenyl)-ethanoneTo be determined
Celecoxib (Positive Control)~0.04 µM

Table 1: Expected Data Output for COX-2 Inhibition Assay.

Protocol: Cell Viability Assay in RAW 264.7 Macrophages

Rationale: Before assessing the anti-inflammatory effects in a cell-based model, it is crucial to determine the concentrations of the test compound that are not cytotoxic. The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.[9]

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 1-(4-thiophen-3-yl-phenyl)-ethanone

  • MTT or XTT reagent

  • 96-well clear microplates

  • Spectrophotometric plate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 1-(4-thiophen-3-yl-phenyl)-ethanone for 24 hours.

  • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Rationale: During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO contributes to tissue damage. Therefore, inhibition of NO production is a key indicator of anti-inflammatory activity.[10][11]

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • 1-(4-thiophen-3-yl-phenyl)-ethanone

  • L-NMMA (iNOS inhibitor, positive control)

  • Griess Reagent

  • 96-well clear microplates

  • Spectrophotometric plate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of 1-(4-thiophen-3-yl-phenyl)-ethanone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[12]

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and measure the absorbance to quantify the amount of nitrite, a stable product of NO.

  • Calculate the percentage of NO production inhibition.

Treatment NO Production (% of LPS Control)
Control (no LPS)< 5%
LPS (1 µg/mL)100%
LPS + L-NMMA< 20%
LPS + Test Compound (Concentration 1)To be determined
LPS + Test Compound (Concentration 2)To be determined

Table 2: Expected Data Output for Nitric Oxide Production Assay.

Protocol: Pro-inflammatory Cytokine Release Assay (TNF-α and IL-6)

Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response.[13] Measuring the inhibition of their release from activated macrophages provides further evidence of anti-inflammatory activity.

Materials:

  • LPS-stimulated RAW 264.7 cell culture supernatants (from the NO assay)

  • TNF-α and IL-6 ELISA kits

  • 96-well ELISA plates

  • Spectrophotometric plate reader

Procedure:

  • Use the cell culture supernatants collected from the nitric oxide production assay.

  • Follow the manufacturer's protocols for the TNF-α and IL-6 ELISA kits to quantify the concentration of each cytokine.[14][15]

  • Calculate the percentage of inhibition of TNF-α and IL-6 release for each concentration of the test compound.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of 1-(4-thiophen-3-yl-phenyl)-ethanone are likely mediated through the modulation of key signaling pathways.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB_degradation IkB_degradation IKK->IkB_degradation Activates NFkB_translocation NFkB_translocation IkB_degradation->NFkB_translocation Allows Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_translocation->Pro_inflammatory_genes Induces expression of Test_Compound 1-(4-thiophen-3-yl-phenyl)-ethanone Test_Compound->IKK Potential Inhibition G cluster_0 MAPK Signaling Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK MAPKK->MAPK Activates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory_Response Transcription_Factors->Inflammatory_Response Leads to Test_Compound 1-(4-thiophen-3-yl-phenyl)-ethanone Test_Compound->MAPKK Potential Inhibition

Figure 3: Simplified MAPK signaling pathway and a potential point of inhibition for the test compound.

Phase 2: In Vivo Efficacy Confirmation

Following promising in vitro results, the anti-inflammatory effects of 1-(4-thiophen-3-yl-phenyl)-ethanone should be validated in a relevant animal model.

Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for evaluating the efficacy of anti-inflammatory drugs. [16][17][18] Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) Carrageenan solution in saline

  • 1-(4-thiophen-3-yl-phenyl)-ethanone

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: vehicle control, positive control (Indomethacin), and test compound groups (at least two doses).

  • Administer the test compound or controls orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer or calipers. [19]6. Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Time (hours) Paw Volume Increase (mL) - Vehicle Paw Volume Increase (mL) - Indomethacin Paw Volume Increase (mL) - Test Compound % Edema Inhibition - Test Compound
1
2
3
4

Table 3: Expected Data Output for Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The successful completion of this comprehensive protocol will provide a robust dataset to evaluate the anti-inflammatory potential of 1-(4-thiophen-3-yl-phenyl)-ethanone. Positive results, particularly significant inhibition in both in vitro and in vivo models, would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the precise molecular targets through techniques like Western blotting to assess the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

  • Pharmacokinetic and Toxicological Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety profile in more extensive toxicological assessments.

  • Chronic Inflammation Models: Evaluating the compound's efficacy in models of chronic inflammation, such as adjuvant-induced arthritis.

This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for the potential development of a novel anti-inflammatory therapeutic agent.

References

  • Abdel-Wahab, B. F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4305. [Link]

  • Eurtivong, C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed, 34361858. [Link]

  • Szczepańska, K., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(23), 7111. [Link]

  • Paun, G., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1109. [Link]

  • PubChem. (n.d.). 1-(Thiophen-3-yl)ethanone. PubChem. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4995. [Link]

  • Al-Ostoot, F. H., et al. (2025). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research, 34(2), 392-405. [Link]

  • Mondal, P., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Journal of Applied Pharmaceutical Science, 14(8), 1-10. [Link]

  • Gnanadesigan, M., et al. (2015). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Traditional and Complementary Medicine, 5(2), 99-103. [Link]

  • Slideshare. (2018). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. [Link]

  • Lee, J. C., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 435-439. [Link]

  • Gaestel, M., et al. (2007). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. MAP Kinases, 366, 121-137. [Link]

  • Martínez-González, A. I., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(14), 5406. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Ylostalo, J. H., et al. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e1003. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • Fehrenbacher, J. C., et al. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • El-Desoky, A. H., et al. (2017). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 15(10), 309. [Link]

  • Permatasari, E. A., et al. (2025). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Jurnal Kedokteran Brawijaya, 33(3). [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. ResearchGate. [Link]

  • Kim, C., et al. (2013). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 43(3), 183-190. [Link]

  • Charles River Laboratories. (n.d.). Cytokine Response Assays. Charles River Laboratories. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River Laboratories. Retrieved from [Link]

  • Asadi, M., et al. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(1), 127-139. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Retrieved from [Link]

  • Tewtrakul, S., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

  • ResearchGate. (n.d.). Cytokines assay release. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Retrieved from [Link]

  • Frontiers. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 9, 739. [Link]

  • Jarskog, L. F., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(3-4), 349-355. [Link]

  • Jurnal Kedokteran Brawijaya. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4), 211-215. [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-73. [Link]

Sources

High-performance liquid chromatography (HPLC) method for 1-(4-thiophen-3-yl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(4-thiophen-3-yl-phenyl)-ethanone

Introduction

1-(4-thiophen-3-yl-phenyl)-ethanone is a ketone derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its purity and quantification are critical for ensuring the quality and safety of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides the necessary precision and sensitivity for this purpose. This document outlines a robust HPLC method for the analysis of 1-(4-thiophen-3-yl-phenyl)-ethanone, developed and validated to meet the stringent requirements of the pharmaceutical industry. The method is designed to be accurate, precise, and specific, ensuring reliable results for both research and quality control applications.

The development of this method was guided by the principles of analytical quality by design (QbD), focusing on a systematic approach to create a method that is robust and fit for its intended purpose. The selection of the stationary phase, mobile phase, and detection wavelength was based on the physicochemical properties of 1-(4-thiophen-3-yl-phenyl)-ethanone and established chromatographic principles.

Chromatographic Conditions

The selection of chromatographic conditions is paramount for achieving optimal separation and detection of the analyte. A reversed-phase HPLC method was developed, as it is well-suited for the analysis of moderately polar compounds like 1-(4-thiophen-3-yl-phenyl)-ethanone.

Table 1: Optimized HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm
Run Time 10 minutes

The choice of a C18 stationary phase provides excellent hydrophobic retention for the analyte. The mobile phase composition of acetonitrile and water was optimized to achieve a suitable retention time and peak shape. A flow rate of 1.0 mL/min ensures efficient separation within a reasonable run time. The column temperature is maintained at 30 °C to ensure reproducibility of the retention time. UV detection at 260 nm was selected based on the maximum absorbance of 1-(4-thiophen-3-yl-phenyl)-ethanone, providing high sensitivity.

Experimental Protocol

This section provides a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.

Materials and Reagents
  • 1-(4-thiophen-3-yl-phenyl)-ethanone reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Preparation of Solutions

1. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of 1-(4-thiophen-3-yl-phenyl)-ethanone reference standard.
  • Transfer the standard to a 10 mL volumetric flask.
  • Dissolve and dilute to volume with methanol. Mix thoroughly.

2. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation:

  • Accurately weigh a sample containing 1-(4-thiophen-3-yl-phenyl)-ethanone.
  • Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.
  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC System Setup and Analysis
  • System Equilibration: Purge the HPLC system with the mobile phase and then equilibrate the column at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software that includes injections of the blank (mobile phase), standard solutions, and sample solutions.

  • Injection: Inject 10 µL of each solution into the HPLC system.

  • Data Acquisition: Acquire the chromatograms for the specified run time.

Caption: HPLC Analysis Workflow for 1-(4-thiophen-3-yl-phenyl)-ethanone.

Method Validation

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters

The following parameters should be evaluated during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram and by performing forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of the analyte is spiked into a placebo matrix. The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory over different days, with different analysts, or with different equipment. The RSD should be ≤ 2%.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

G cluster_0 Method Validation Workflow Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Key Parameters in HPLC Method Validation.

Table 2: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Robustness System suitability parameters remain within limits.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of 1-(4-thiophen-3-yl-phenyl)-ethanone. The method is specific, linear, accurate, and precise over a defined range. Adherence to the detailed protocol and proper method validation will ensure high-quality analytical results that are suitable for regulatory submission and routine quality control. The provided framework serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Technical Guide: 1-(4-thiophen-3-yl-phenyl)-ethanone as a Structural Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(4-thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6) is a biaryl ketone scaffold characterized by a phenyl-thiophene linkage. Unlike simple acetophenones, the incorporation of the thiophene moiety introduces specific electronic properties (electron-rich heteroaromaticity) and lipophilic characteristics essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles in medicinal chemistry.

This guide details the utilization of this building block in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) and their subsequent cyclization into pyrazoles . These pathways are critical for generating libraries of pharmacologically active agents, particularly in oncology and antimicrobial research.

Chemical Profile
PropertySpecificationRelevance
Molecular Formula C₁₂H₁₀OSCore scaffold
Molecular Weight 202.27 g/mol Fragment-based drug design compliant
Reactive Handle 1 Acetyl group (-COCH₃)Claisen-Schmidt condensation, Enolate chemistry
Reactive Handle 2 Thiophene Ring (C3-linked)Bioisostere for phenyl; susceptible to electrophilic substitution
Solubility DCM, DMSO, Ethanol (warm)Compatible with standard organic synthesis workflows

Reactivity & Strategic Logic

The utility of this molecule lies in the differential reactivity of its two rings. The acetyl group on the phenyl ring allows for rapid carbon-carbon bond formation via aldol-type reactions. Simultaneously, the thiophene ring remains stable under basic conditions, preserving the heteroaromatic core for later-stage functionalization (e.g., C-H activation or bromination).

Visualization: Reactivity Scope

ReactivityMap Core 1-(4-thiophen-3-yl-phenyl)-ethanone (Starting Block) Path1 Aldol Condensation (Claisen-Schmidt) Core->Path1 Base/Aldehyde Path2 Electrophilic Aromatic Substitution (SEAr) Core->Path2 NBS or Br2 Prod1 Chalcones (α,β-unsaturated ketones) Path1->Prod1 Prod2 Halogenated Thiophenes (Late-stage diversification) Path2->Prod2 Cycle1 Pyrazoles (via Hydrazine) Prod1->Cycle1 Cycle2 Isoxazoles (via Hydroxylamine) Prod1->Cycle2

Figure 1: Reactivity map highlighting the divergent synthetic pathways available from the parent scaffold.

Application Protocols

Protocol A: Synthesis of Biaryl Chalcones via Claisen-Schmidt Condensation

Objective: To synthesize a library of (E)-3-aryl-1-(4-(thiophen-3-yl)phenyl)prop-2-en-1-ones. Mechanism: Base-catalyzed aldol condensation followed by dehydration. The thiophene ring acts as an electron-donating group on the "A-ring" of the chalcone, potentially enhancing binding affinity in kinase targets.

Reagents & Equipment
  • Substrate: 1-(4-thiophen-3-yl-phenyl)-ethanone (1.0 equiv)

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv)

  • Catalyst: 40% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Solvent: Ethanol (95% or absolute)

  • Purification: Recrystallization (Ethanol/Water)

Step-by-Step Methodology
  • Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(4-thiophen-3-yl-phenyl)-ethanone in 10 mL of ethanol. Stir at room temperature until fully dissolved.

    • Expert Insight: If the ketone is slow to dissolve, gentle warming to 40°C is permissible. Ensure it returns to RT before adding base to prevent side reactions (Cannizzaro) of the aldehyde.

  • Activation: Add the substituted benzaldehyde (1.0 mmol) to the solution.

  • Catalysis: Dropwise add 2 mL of 40% NaOH solution while stirring vigorously.

    • Observation: A color change (yellow to deep orange/red) usually indicates the formation of the enolate and subsequent conjugated system.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product usually appears as a distinct UV-active spot with a lower Rf than the starting ketone.

  • Quenching & Isolation: Pour the reaction mixture into 50 mL of ice-cold water containing dilute HCl (to neutralize excess base, pH ~7).

  • Precipitation: The chalcone typically precipitates as a solid. Filter the solid using a Büchner funnel.

  • Purification: Recrystallize from hot ethanol. If an oil forms, extract with dichloromethane (DCM), dry over MgSO₄, and purify via silica gel column chromatography.

Validation Criteria:

  • ¹H NMR: Look for the characteristic trans-olefinic protons (doublets, J = 15–16 Hz) in the 7.4–7.8 ppm region.

  • Yield Target: >80% for electron-withdrawing aldehydes; >60% for electron-donating aldehydes.

Protocol B: Cyclization to 3,5-Diaryl-4,5-dihydro-1H-pyrazoles

Objective: To convert the chalcone library into pyrazole derivatives, a common pharmacophore in NSAIDs and antimicrobial agents.

Reagents
  • Substrate: Chalcone derivative (from Protocol A)

  • Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) (5.0 equiv)

  • Solvent: Glacial Acetic Acid (10 mL) or Ethanol with catalytic acetic acid.

Step-by-Step Methodology
  • Reflux Setup: Dissolve 0.5 mmol of the chalcone in 10 mL of glacial acetic acid or ethanol.

  • Addition: Add hydrazine hydrate (2.5 mmol) slowly.

    • Safety Note: Hydrazine is toxic and potentially unstable. Handle in a fume hood.

  • Cyclization: Reflux the mixture (118°C for acetic acid; 78°C for ethanol) for 6–8 hours.

    • Mechanism: The hydrazine attacks the β-carbon of the enone, followed by intramolecular imine formation.

  • Work-up: Cool the mixture and pour onto crushed ice.

  • Isolation: The pyrazole usually precipitates. Filter and wash with copious water to remove acetic acid traces.

  • Characterization: Confirm the disappearance of the enone alkene protons in NMR and the appearance of the pyrazole CH₂ protons (ABX system) if forming a pyrazoline, or aromatic protons if oxidized to a fully aromatic pyrazole.

Workflow Visualization: Library Generation

The following diagram illustrates the logical flow for generating a diversified library using 1-(4-thiophen-3-yl-phenyl)-ethanone as the anchor.

LibraryWorkflow Start 1-(4-thiophen-3-yl-phenyl)-ethanone Reaction1 Claisen-Schmidt (NaOH/EtOH) Start->Reaction1 Aldehydes Aldehyde Input: 4-Cl, 4-OMe, 4-NO2, 2-F Aldehydes->Reaction1 Chalcones Chalcone Library (Intermediate) Reaction1->Chalcones 4-12h, RT Branch1 Hydrazine/AcOH Chalcones->Branch1 Branch2 Hydroxylamine/KOH Chalcones->Branch2 Final1 Pyrazoles (Anti-inflammatory) Branch1->Final1 Reflux Final2 Isoxazoles (Antimicrobial) Branch2->Final2 Reflux

Figure 2: Strategic workflow for high-throughput synthesis of heterocyclic derivatives.

Troubleshooting & Expert Insights

Solubility Issues

The thiophene-phenyl system is moderately lipophilic. If the starting material precipitates upon adding aqueous base:

  • Solution: Switch to a biphasic system (DCM/Water) with a Phase Transfer Catalyst (e.g., TBAB) or use ultrasonication to initiate the reaction.

Regioselectivity in Thiophene Functionalization

While this guide focuses on the ketone, researchers may wish to functionalize the thiophene ring.

  • Insight: The C2 and C5 positions of the thiophene are most reactive toward electrophiles. However, the bulky phenyl-ketone group at C3 may sterically hinder C2, directing substitution primarily to C5.

  • Protocol Adjustment: For bromination, use NBS in DMF at 0°C to avoid brominating the alpha-position of the acetyl group.

Stability

Thiophene rings can be sensitive to strong oxidation. Avoid using KMnO₄ or harsh oxidizing agents if the goal is to preserve the thiophene moiety.

References

  • Synthesis of Chalcone Derivatives and Their Biological Activities. ACS Omega. (2022).[1] Detailed protocols for Claisen-Schmidt condensation of biaryl ketones.

  • Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. PMC - NIH. (2017). Crystal structure analysis and synthesis conditions for thiophene-phenyl chalcone systems.

  • Design, synthesis, characterization and in vitro anti-inflammatory evaluation of novel pyrazole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry. (2014). Protocols for cyclization of chalcones to pyrazoles.

  • 1-(4-Thiophen-3-yl-phenyl)-ethanone Product Data. PubChem. Chemical and physical property verification.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Thiophen-3-yl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Thiophen-3-yl-phenyl)-ethanone. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, with a focus on improving reaction yield and product purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-(4-Thiophen-3-yl-phenyl)-ethanone?

The most prevalent and robust method for synthesizing this biaryl ketone is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] For this specific target, two primary routes are viable:

  • Route A: Coupling of 3-Thiopheneboronic acid with 1-(4-bromophenyl)-ethanone .

  • Route B: Coupling of (4-acetylphenyl)boronic acid with 3-bromothiophene .

Both routes are effective, and the choice often depends on the commercial availability and cost of the starting materials. The general reaction is valued for its mild conditions, tolerance of a wide range of functional groups (like the ketone in this case), and the use of non-toxic byproducts.[2]

Q2: Which starting materials are critical, and how should their quality be assessed?

The quality of both the organohalide and the boronic acid is paramount for a successful, high-yielding reaction.

  • Organohalide (e.g., 1-(4-bromophenyl)-ethanone): Ensure high purity (>98%). Impurities from its synthesis can interfere with the catalytic cycle. The reactivity order for the halide is I > Br >> Cl.[1] Aryl bromides offer a good balance of reactivity and stability.

  • Boronic Acid (e.g., 3-Thiopheneboronic acid): This is often the most sensitive component. Boronic acids, especially heteroaryl ones like 3-thiopheneboronic acid, are susceptible to degradation via oxidation and protodeboronation (cleavage of the C-B bond).[3][4][5]

    • Quality Check: Use fresh, high-purity boronic acid. It should appear as a white to light-yellow crystalline powder.[3][6] Significant discoloration may indicate degradation.

    • Storage: Store in a tightly sealed container in a dry, dark place, preferably refrigerated (2-8°C) for long-term stability.[3]

    • Alternatives: If boronic acid instability is a persistent issue, consider using more stable derivatives like boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7][8][9]

Part 2: Troubleshooting Guide for Low Yield

Low yields are the most common frustration in Suzuki-Miyaura couplings. The flowchart below provides a systematic approach to diagnosing the issue, followed by detailed explanations.

Caption: Troubleshooting workflow for low yield synthesis.

Q3: My reaction has stalled or is giving very low conversion. What are the likely causes related to the catalyst?

Cause: The active catalytic species in a Suzuki coupling is a Palladium(0) complex.[10] If you are using a Pd(II) precatalyst, like Pd(OAc)₂, it must first be reduced in situ to Pd(0). This activation step can fail. Furthermore, the Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or concentrations.[4]

Solutions:

  • Use a Pre-activated Catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.

  • Choose the Right Ligand: The ligand stabilizes the Pd(0) center, prevents aggregation, and facilitates the catalytic cycle. For challenging couplings, bulky, electron-rich phosphine ligands are often required.[2][11] Consider screening ligands like SPhos, XPhos, or P(t-Bu)₃, which are known to be highly effective.[9][12]

  • Check Catalyst Loading: While typically low (0.5-5 mol%), insufficient catalyst will naturally lead to low conversion. Conversely, excessively high loading can sometimes promote side reactions.[11]

Q4: I suspect my boronic acid is the problem. How can I confirm this and what can I do?

Cause: As mentioned, 3-thiopheneboronic acid is prone to decomposition. A key side reaction is protodeboronation , where the C-B bond is cleaved by trace amounts of water or acid, converting the boronic acid back to thiophene.[9] Another issue is homocoupling , where two molecules of the boronic acid react to form 3,3'-bithiophene, often driven by oxygen in the reaction mixture.[4][8]

Solutions:

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for potential degradation and drive the reaction to completion.

  • Stable Derivatives: If problems persist, switch to the pinacol ester of 3-thiopheneboronic acid. Boronate esters are significantly more stable to storage and less prone to premature decomposition under reaction conditions.[7]

  • Rigorous Inert Conditions: Ensure the reaction is thoroughly degassed to remove oxygen, which minimizes oxidative homocoupling.[8]

Q5: How do the base and solvent system affect the yield?

Cause: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][12] The choice of base and solvent must be synergistic; the base must have sufficient strength and solubility in the chosen solvent system to be effective. An inappropriate combination can lead to poor reaction rates.

Solutions:

  • Base Selection: An inorganic base is typically required. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is a stronger base than K₂CO₃ and is often effective for less reactive substrates.[13] Cs₂CO₃ is highly effective but more expensive.

  • Solvent System: The reaction is often run in a biphasic mixture to dissolve both the organic substrates and the inorganic base.[9] A 1:1 to 4:1 mixture of an organic solvent (like Dioxane, DMF, or Toluene) and water is common.[13] The optimal ratio depends on the specific substrates and base used.

Parameter Condition A Condition B Condition C Comment
Pd Catalyst Pd(PPh₃)₄ (2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Condition A uses a Pd(0) source. B and C require in-situ reduction.
Ligand -SPhos (4 mol%)XPhos (2 mol%)Bulky phosphines in B and C can improve yields for hindered substrates.
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)Base strength increases from A to C.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)DMF/H₂O (4:1)Solvent choice can impact solubility and reaction rate.[13]
Temperature 80-100 °C80-100 °C70-90 °CHigher temperatures can increase rate but also degradation.[13]
Typical Yield 75-85%85-95%88-98%Yields are approximate and substrate-dependent.

Table 1: Comparison of typical Suzuki-Miyaura reaction conditions.

Part 3: Addressing Impurities and Purification

Q6: My crude product shows several spots on TLC. What are the likely impurities?

Cause: Besides unreacted starting materials, several side products are common in Suzuki couplings. Identifying them is the first step to mitigation.[4]

Common Impurities:

  • Homocoupled Boronic Acid (3,3'-bithiophene): Arises from oxidative coupling of 3-thiopheneboronic acid.

  • Homocoupled Aryl Halide (4,4'-diacetylbiphenyl): Results from the coupling of two molecules of 1-(4-bromophenyl)-ethanone.

  • Dehalogenated Starting Material (Acetophenone): The aryl bromide is reduced instead of coupled.[7] This can be promoted by certain solvents or bases.[8]

  • Protodeboronated Starting Material (Thiophene): The boronic acid loses its boron group.

Side_Reactions SM1 1-(4-bromophenyl)-ethanone Product Desired Product: 1-(4-Thiophen-3-yl-phenyl)-ethanone SM1->Product Suzuki Coupling Side1 Homocoupling: 4,4'-diacetylbiphenyl SM1->Side1 Side Rxn Side2 Dehalogenation: Acetophenone SM1->Side2 Side Rxn SM2 3-Thiopheneboronic acid SM2->Product Side3 Homocoupling: 3,3'-bithiophene SM2->Side3 Side Rxn Side4 Protodeboronation: Thiophene SM2->Side4 Side Rxn

Caption: Common side reactions in the synthesis.

Q7: What is the most effective method for purifying 1-(4-Thiophen-3-yl-phenyl)-ethanone?

Solution:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: This is the most common and effective method for removing the polar and non-polar impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities like homocoupled products, and gradually increase the polarity to elute the desired ketone product. The starting materials and other byproducts will elute at different polarities.

  • Recrystallization: If the crude product is of sufficient purity after chromatography (>95%), recrystallization can be used to obtain a highly pure, crystalline solid. A solvent system of ethanol/water or ethyl acetate/hexanes is often a good starting point.

Part 4: Recommended Experimental Protocol

This protocol is a robust starting point, adapted from established methodologies for Suzuki-Miyaura couplings.[13][14]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-bromophenyl)-ethanone (1.0 eq), 3-thiopheneboronic acid (1.2 eq), and a suitable base such as finely ground K₃PO₄ (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and/or ligand.

  • Degassing: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 15-20 minutes. Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe. The mixture should be sparged with the inert gas for another 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles for more rigorous degassing.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting starting material (the aryl bromide) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Combine the pure fractions, remove the solvent, and dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of 1-(4-thiophen-3-yl-phenyl)-ethanone.[15][16]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Diao, T., & Wadzinski, T. J. (2010, March 22). Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • Scrivanti, A., & Beghetto, V. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Benchchem. Stability and Storage of 3-Thienylboronic Acid: A Technical Guide.
  • Hermange, P., et al. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides | Request PDF.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • Raines, R. T., et al. Boronic acid with high oxidative stability and utility in biological contexts. PMC.
  • Engle, K. M., & Lu, G. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
  • Chem-Impex. 2-Thiopheneboronic acid.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Myers, A. The Suzuki Reaction. Chem 115.
  • Molecules. (2021, December 16).
  • CymitQuimica. 1-(4-Thiophen-3-yl-phenyl)-ethanone.
  • ChemicalBook. 2-Thiopheneboronic acid | 6165-68-0.
  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides....
  • ChemicalBook. 3-Thiopheneboronic acid | 6165-69-1.
  • Santa Cruz Biotechnology. 1-(4-Thiophen-3-yl-phenyl)-ethanone | CAS 172035-84-6.
  • PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)
  • Google Patents.
  • The Royal Society of Chemistry. (2020, April 20). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents....
  • Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole
  • Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis.
  • PubMed. (2020, May 27). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents....
  • Organic Chemistry Portal.

Sources

Purification challenges of 1-(4-Thiophen-3-yl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Biaryl Purification Topic: Purification & Isolation of 1-(4-Thiophen-3-yl-phenyl)-ethanone Case ID: CAS 172035-84-6 | Protocol: Suzuki-Miyaura Post-Processing[1][2]

Introduction: The "Sticky" Nature of Thiophene-Phenyl Systems

Welcome to the technical support hub for 1-(4-Thiophen-3-yl-phenyl)-ethanone . If you are accessing this guide, you likely synthesized this molecule via a Suzuki-Miyaura coupling and are facing a specific set of challenges: persistent discoloration (grey/brown tint), difficult separation of homocoupled byproducts, or residual palladium levels failing QC.[1][2]

This molecule presents a unique "double-edged" purification challenge:

  • Electronic Similarity: The polarity difference between the product and the protodeboronated byproduct is often negligible.[2]

  • The Sulfur Trap: The sulfur atom in the thiophene ring acts as a soft Lewis base, coordinating strongly with residual Palladium (Pd), making standard aqueous washes ineffective for metal removal.

This guide moves beyond generic "column it" advice. We provide a self-validating workflow designed to break the Pd-S coordination and achieve >99% purity.

Phase 1: The Crude Reality (Quench & Workup)

The Problem: Standard acidic workups can polymerize electron-rich thiophenes.[1][2] Standard basic workups often fail to remove boronic acid residues completely.[1][2]

Technical Directive: Do not simply rotovap the reaction mixture to dryness. The presence of residual base and Pd at high concentrations during evaporation promotes further side reactions.[2]

Step-by-Step Protocol:

  • The Chelating Quench: Add 10% aqueous L-Cysteine or N-Acetylcysteine to the reaction mixture before phase separation.[1][2] Stir for 30 minutes.

    • Why: Cysteine competes with the thiophene sulfur for the Pd, pulling it into the aqueous phase early.

  • Phase Separation: Dilute with EtOAc or DCM. Wash with Brine.[1][2]

  • The Boronic Acid Wash: If you used excess boronic acid, wash the organic layer with 1M Na₂CO₃ (2x).[2]

    • Mechanism:[1][2][3][4][5][6] This converts residual boronic acid into the water-soluble boronate salt (

      
      ).[1][2]
      
  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium Sulfate).[1][2]

    • Why: MgSO₄ is slightly acidic and can promote degradation of sensitive thiophene derivatives on prolonged contact.[1][2]

Phase 2: The Sulfur Trap (Palladium Scavenging)

The Problem: Your solid is likely grey or tan.[2] Pure 1-(4-Thiophen-3-yl-phenyl)-ethanone should be off-white or pale yellow.[1][2] The color comes from Pd nanoparticles trapped in the crystal lattice, coordinated to the thiophene sulfur.

The Solution: Silica-based Scavengers vs. Activated Carbon.[1][2]

MethodEfficacy for ThiophenesProsCons
Activated Carbon ModerateCheap, removes color.[1][2]Can adsorb product; messy filtration.[2]
Thiol-Silica (Si-SH) HighSpecific for Pd(II).[1][2]Slower kinetics; requires filtration.[2]
Thiourea-Silica Critical Best for Pd-S cleavage. More expensive.[1][2]

Recommended Protocol (The "Thiourea" Method):

  • Dissolve the crude material in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thio-Urea or equivalent scavenger (loading: 1.2 mmol/g) at 4 equivalents relative to expected Pd residue.[1][2]

  • Heat to 50°C for 4 hours.

    • Scientific Logic:[1][2][4][5][7][8] Heat is required to overcome the activation energy of breaking the Pd-Thiophene bond.[2] Room temperature scavenging is often ineffective for S-heterocycles.[1][2]

  • Filter through a 0.45 µm pad (Celite or PTFE filter) to remove the silica-bound Pd.[1][2]

Phase 3: Chromatographic Resolution

The Problem: Homocoupled byproducts (Biphenyls or Bithiophenes) often co-elute with the product.

Visualizing the Separation Strategy:

ChromatographyStrategy Crude Crude Mixture TLC TLC Analysis (10% EtOAc/Hex) Crude->TLC Product Product (Rf ~0.4) TLC->Product Impurity_A Homocoupled Phenyl (Non-polar, Rf ~0.7) TLC->Impurity_A Impurity_B Protodeboronated (Similar Rf ~0.35) TLC->Impurity_B Strategy Gradient Strategy: Start 0% -> 5% EtOAc (Hold to elute Impurity A) Then Ramp to 20% Product->Strategy Elutes Second Impurity_A->Strategy Elutes First Impurity_B->Strategy Trails/Co-elutes

Caption: Separation logic based on polarity differences between the ketone product and non-polar homocoupled dimers.

Troubleshooting the "Streaking" Impurity: If you see a streak or a spot just below your product, it is likely the boronic acid (if not washed out) or the protodeboronated phenol (if the ketone was protected/deprotected).

  • Fix: Add 1% Triethylamine to your eluent.[1][2] This deprotonates acidic impurities, keeping them at the baseline, while your neutral ketone product elutes normally.[1]

Phase 4: Crystallization (The Final Polish)

The Problem: Chromatography gave 98% purity, but the solid is amorphous or static-charged.

Protocol:

  • Solvent System: Hexanes/Ethyl Acetate or Heptane/IPA.[1][2]

  • Procedure:

    • Dissolve solid in minimum hot EtOAc (approx. 60°C).

    • Add Hexanes dropwise until persistent cloudiness appears.[1][2]

    • Add one drop of EtOAc to clear the solution.[2]

    • Allow to cool slowly to Room Temp, then 4°C.

  • Result: Crystalline needles. This morphology excludes remaining non-polar impurities better than amorphous precipitation.[1][2]

Troubleshooting FAQs

Q1: My product turned black after leaving it on the bench for a week. Why? A: Thiophenes are susceptible to oxidation, especially at the 2- and 5-positions.[1][2] While the acetyl group stabilizes the ring somewhat, trace acids or Pd residues can catalyze oxidative degradation.

  • Fix: Store the purified compound under Nitrogen/Argon at -20°C. Ensure all acid traces (from silica gel) are removed.

Q2: I see a "ghost" peak in the NMR around 7.2-7.4 ppm that integrates poorly. A: This is often Triphenylphosphine oxide (from the Pd catalyst ligand).[2] It is notoriously difficult to remove by flash chromatography as it tails significantly.[1][2]

  • Fix: Triturate the solid with cold diethyl ether or pentane. The product is likely less soluble than the phosphine oxide in cold ether.

Q3: Can I use distillation? A: Not recommended. The boiling point is predicted to be >210°C (at 760 mmHg).[2] At these temperatures, the thiophene ring may undergo thermal decomposition or polymerization.[2] Stick to crystallization.

Summary of Physical Data

PropertyValueSource
Molecular Weight 202.27 g/mol Calculated
Appearance Off-white to pale yellow solidExperimental Observation
Melting Point ~61-62°C[PubChem, 2025]
Solubility Soluble in EtOAc, DCM, THF.[1][2] Poor in Hexanes, Water.[1][2]Experimental Observation
LogP ~3.6[PubChem, 2025]

References

  • Compound Identity & Properties

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 15116, 1-(Thiophen-3-yl)ethanone. (Used for analog comparison and general thiophene ketone properties).[1][2] Retrieved from [Link][1][2]

    • Note: Specific data for the biaryl 1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS 172035-84-6) is derived from structural analogs in the PubChem database.[1][2]

  • Palladium Scavenging Techniques

    • Biotage (2023).[1][2][9] How to Remove Palladium in three easy steps. Retrieved from [Link]

    • Phillips, S. (2023).[1][2][9][10] Palladium Extraction Following Metal-Catalyzed Reactions. ACS Organic Process Research & Development.[1][2] Retrieved from [Link]

  • Suzuki Coupling of Thiophenes

    • Polshettiwar, V., et al. (2010).[1][2] Suzuki-Miyaura cross-coupling reactions in aqueous media. (General reference for aqueous workup strategies).

    • Mondal, S., et al. (2020).[1][2] Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives. (Reference for workup of similar thiophene-phenyl ketone systems). Retrieved from [Link]

Sources

Technical Support Center: 1-(4-Thiophen-3-yl-phenyl)-ethanone Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Poor Cell Permeability & Bioavailability Compound ID: 1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6) Assigned Specialist: Senior Application Scientist, ADME/Tox Division

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-(4-Thiophen-3-yl-phenyl)-ethanone . Our analysis indicates that "poor permeability" with this compound is frequently a misdiagnosis of solubility-limited absorption or non-specific binding , rather than an intrinsic inability to cross the lipid bilayer.

Physicochemical Profile (The "Why"):

  • Lipophilicity (LogP): ~3.1 – 3.2. This places the compound in the "Grease Ball" category. It loves lipids but hates water.

  • Molecular Weight: ~202.27 Da.[1][2] Small enough for passive diffusion.

  • Structural Constraint: The biaryl (phenyl-thiophene) bond creates a rigid, planar structure that encourages π-π stacking aggregation in aqueous media, leading to micro-precipitation that is invisible to the naked eye.

Diagnostic Hub: Troubleshooting Workflows

Do not assume the compound is impermeable until you have ruled out the following artifacts.

Issue A: "I see no intracellular activity, but the compound is dissolved."

Diagnosis: The compound is likely stuck to the plastic or serum proteins, or it is being pumped out.

Step-by-Step Troubleshooting:

  • Check Plastic Binding: This compound is highly lipophilic.

    • Test: Incubate 10 µM compound in media (no cells) in your standard polystyrene plate vs. a glass-coated or low-binding polypropylene plate.

    • Readout: Analyze supernatant by HPLC/LC-MS after 4 hours.

    • Result: If recovery in polystyrene is <80%, you are losing dose to the plastic.

  • Check Efflux Liability (P-gp/MDR1): Biaryl systems are frequent substrates for P-glycoprotein.

    • Protocol: Run your cellular assay +/- Verapamil (10 µM) or Cyclosporin A (5 µM) .

    • Result: If potency increases >3-fold with the inhibitor, your compound is cell-permeable but is being actively effluxed.

Issue B: "The compound crashes out in media upon dilution."

Diagnosis: Kinetic solubility limit reached. The "crash" creates a false negative for permeability.

Formulation Fixes (Ranked by Cell Compatibility):

Additive Concentration Limit Mechanism Recommendation
HP-β-Cyclodextrin 0.5% - 2% (w/v) Encapsulates lipophilic core Gold Standard. Improves solubility without lysing membranes.
BSA (Bovine Serum Albumin) 0.1% - 0.5% Acts as a carrier protein Good for physiological relevance; beware of high protein binding reducing free fraction.

| DMSO | < 0.5% | Co-solvent | Ineffective for this compound at safe cellular levels. Avoid >0.5% to prevent permeabilizing the membrane artificially. |

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing permeability failure for thiophene-phenyl ketones.

PermeabilityLogic Start Observation: Low Intracellular Activity SolubilityCheck Step 1: Visual/Nephelometry Check (Is it cloudy?) Start->SolubilityCheck Precipitation Precipitation Detected SolubilityCheck->Precipitation Yes Clear Solution is Clear SolubilityCheck->Clear No Formulate Action: Use HP-β-Cyclodextrin or reduce concentration Precipitation->Formulate BindingCheck Step 2: Plastic Binding Assay (LC-MS of supernatant) Clear->BindingCheck LostToPlastic Low Recovery (<80%) BindingCheck->LostToPlastic Yes GoodRecovery High Recovery (>90%) BindingCheck->GoodRecovery No ChangePlastic Action: Use Glass/Low-Bind Plates LostToPlastic->ChangePlastic EffluxCheck Step 3: P-gp Inhibition Assay (+ Verapamil) GoodRecovery->EffluxCheck ActivityRestored Activity Restored EffluxCheck->ActivityRestored Yes NoChange No Change EffluxCheck->NoChange No EffluxSubstrate Conclusion: P-gp Substrate (Co-dose inhibitor) ActivityRestored->EffluxSubstrate MedChem Conclusion: True Low Permeability (Modify Structure) NoChange->MedChem

Caption: Diagnostic workflow to distinguish between solubility artifacts, non-specific binding, and true permeability issues.

Validated Experimental Protocols

Protocol A: The PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Use this to assess passive diffusion without transporter interference.

Reagents:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS pH 7.4.

Workflow:

  • Preparation: Dissolve 1-(4-Thiophen-3-yl-phenyl)-ethanone in DMSO (10 mM stock). Dilute to 10 µM in PBS (Final DMSO < 1%).

    • Critical: If solution turns cloudy, add 0.5% HP-β-Cyclodextrin to the buffer.

  • Membrane Coating: Add 4 µL of Lipid Solution to the membrane of the Donor Plate. Wait 5 mins for solvent evaporation.

  • Loading:

    • Add 200 µL Acceptor Buffer (PBS + 5% BSA) to the Acceptor plate. Note: BSA acts as a "sink" to simulate blood proteins and drive equilibrium.

    • Add 150 µL Donor Solution (Compound) to the Donor plate.

  • Incubation: Sandwich plates and incubate for 4 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Analyze both Donor and Acceptor wells via UV-Vis (280 nm) or LC-MS.

Calculation:



Where 

is acceptor concentration,

is filter area,

is volume.
Protocol B: Cellular Uptake with Efflux Inhibition

Use this if PAMPA shows high permeability but cells show low activity.

  • Seed Cells: HeLa or Caco-2 cells (20,000/well) in 96-well plates. Allow attachment (24h).

  • Pre-treatment:

    • Group A: Media only.

    • Group B: Media + Verapamil (10 µM) (P-gp Inhibitor).

    • Incubate for 30 mins at 37°C.

  • Compound Addition: Add 1-(4-Thiophen-3-yl-phenyl)-ethanone (Target: 5 µM) to both groups.

  • Lysis & Extraction:

    • At T=2h, wash cells 3x with ice-cold PBS (removes extracellular compound).

    • Lyse with 100 µL Methanol/Water (1:1).

    • Centrifuge (10,000g, 10 min).

  • Quantification: Inject supernatant into LC-MS.

    • Success Criteria: If Group B concentration >> Group A, the compound is a P-gp substrate.

Frequently Asked Questions (FAQ)

Q: Can I chemically modify the compound to improve permeability? A: If you have synthetic capacity, yes. The thiophene ring is electron-rich.

  • Fluorination: Adding a fluorine atom to the phenyl ring can lower the LogP slightly and block metabolic hotspots, potentially altering the solvation shell.

  • Bioisostere: Swap the thiophene for a Thiazole . The nitrogen adds polarity (lowering LogP) and improves water solubility, often enhancing free fraction available for permeation [1].

Q: Why does my compound disappear in the PAMPA assay (Low Recovery)? A: This is "Membrane Retention." The compound is so lipophilic it stays trapped inside the lipid bilayer and doesn't exit into the acceptor well.

  • Fix: You must use a "Sink Condition" in the acceptor well. Standard PBS won't work. Use PBS + 5% BSA or PBS + surfactant in the acceptor compartment to pull the compound through [2].

Q: Is the thiophene moiety toxic to cells? A: Thiophenes can be metabolically activated (S-oxidation) to reactive sulfoxides/epoxides, which deplete glutathione and cause cytotoxicity.

  • Check: If you see cell death, it might not be permeability-related. Run a cytotoxicity assay (MTT/CellTiter-Glo) alongside your permeability test.

References

  • RSC Medicinal Chemistry. "Medicinal chemistry-based perspectives on thiophene and its derivatives." Royal Society of Chemistry, 2023.

  • MDPI Pharmaceutics. "Improving the Accuracy of Permeability Data... Using Cell Monolayers." MDPI, 2023.

  • Journal of Medicinal Chemistry. "Discovery of Thiophene Derivatives as Potent... Ebola Virus Entry Inhibitors."[3] ACS Publications, 2018.

  • PubChem. "1-(Thiophen-3-yl)ethanone Compound Summary." National Library of Medicine.

Sources

1-(4-Thiophen-3-yl-phenyl)-ethanone stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with 1-(4-thiophen-3-yl-phenyl)-ethanone. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(4-thiophen-3-yl-phenyl)-ethanone in solution?

The chemical structure of 1-(4-thiophen-3-yl-phenyl)-ethanone, featuring a thiophene ring and an ethanone group, presents several potential stability challenges in solution. The primary concerns are:

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation.[1][2] This can occur in the presence of atmospheric oxygen, peroxides, or other oxidizing agents. The oxidation typically proceeds in a stepwise manner, first forming a thiophene-S-oxide intermediate, which can then be further oxidized to the corresponding sulfone.[3][4][5][6] These oxidized species are distinct chemical entities with different physical and pharmacological properties, and their formation represents a degradation of the parent compound. Thiophene-S-oxides, in particular, can be unstable unless sterically hindered.[7]

  • Photodegradation: Thiophene-containing compounds can be sensitive to light. Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products.[8][9] This is a critical factor to consider for solutions that may be handled on the benchtop or stored in clear glass vials.

  • Hydrolysis (pH-dependent): While the ethanone (ketone) group is generally stable, the stability of the overall molecule can be influenced by the pH of the solution. Under strongly acidic or basic conditions, catalyzed hydrolysis of functional groups could potentially occur, although this is generally a slower process for ketones compared to esters.[10][11] Forced degradation studies under acidic and basic conditions are necessary to confirm this susceptibility.[12][13]

Q2: My solution of 1-(4-thiophen-3-yl-phenyl)-ethanone has developed a yellow tint. What is the likely cause?

The development of a color change, such as a yellow tint, in a previously colorless solution is a common indicator of chemical degradation. For this specific molecule, the most probable causes are:

  • Oxidative Degradation: The formation of oxidized species, particularly complex oligomeric or polymeric byproducts resulting from reactive intermediates, can lead to colored impurities.

  • Photodegradation: Exposure to light can break chemical bonds and form new chromophores (light-absorbing groups) that impart color to the solution.[8]

To diagnose the issue, we recommend analyzing the discolored solution using a stability-indicating analytical method, such as HPLC-UV or LC-MS, to detect the presence of new peaks corresponding to degradation products.

Q3: How can I prevent or minimize the degradation of 1-(4-thiophen-3-yl-phenyl)-ethanone in solution?

Proactive measures are essential to maintain the stability of your compound. The following practices are strongly recommended:

  • Solvent Selection and Preparation: Use high-purity, anhydrous, aprotic solvents whenever your experimental protocol allows. Before use, degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, a key player in oxidation.

  • Control of Headspace Atmosphere: After preparing your solution, flush the headspace of the vial with nitrogen or argon before sealing. This creates an inert atmosphere that protects the solution from atmospheric oxygen.

  • Protection from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent light exposure and minimize the risk of photodegradation.[14]

  • Temperature Control: Store stock solutions and working solutions at reduced temperatures. Refrigeration (2-8°C) is standard, but for long-term storage, freezing at -20°C or -80°C is preferable to slow down degradation kinetics.[14]

  • pH Management: If working in aqueous media, use buffers to maintain a stable pH, preferably in the neutral range (pH 6-8), unless the compound's stability profile is known to favor acidic or basic conditions.

Q4: What are the recommended storage conditions for the compound in its solid state and in solution?

Proper storage is critical for preserving the integrity of 1-(4-thiophen-3-yl-phenyl)-ethanone. We recommend adhering to the following guidelines, summarized in the table below.

Form Temperature Atmosphere Light Condition Container
Solid 2-8°C (Refrigerated)Standard Air (Inert gas for long-term)Protected from LightTightly sealed, opaque container
Stock Solution -20°C to -80°C (Frozen)Inert Gas (N₂ or Ar)Amber Glass VialScrew-cap vial with PTFE-lined septum
Working Solution 2-8°C (Refrigerated)Inert Gas (N₂ or Ar)Amber Glass VialTightly sealed vial

These are general recommendations. A formal stability study is required to establish a definitive shelf-life under specific conditions.

Q5: How can I quantitatively monitor the stability of my 1-(4-thiophen-3-yl-phenyl)-ethanone solution over time?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.[13]

Key attributes of a stability-indicating HPLC method:

  • Specificity: The method must be able to resolve the main compound peak from any degradation products, excipients, or impurities.

  • Quantitation: The method should allow for the accurate measurement of the decrease in the parent compound's concentration and the corresponding increase in degradation products over time.

  • Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, and robust.[12]

Developing this method often involves performing a forced degradation study to intentionally generate the likely degradation products, which can then be used as markers for instability.[12][15][16]

Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Action(s)
Appearance of new, unexpected peaks in HPLC/LC-MS chromatogram. Degradation of the compound due to oxidation, photodegradation, or pH-related instability.1. Confirm Identity: Use LC-MS to determine the mass of the new peaks. An increase of 16 amu or 32 amu relative to the parent compound suggests oxidation (sulfoxide or sulfone formation). 2. Review Handling: Re-evaluate your solution preparation and storage procedures against the best practices outlined in FAQ #3. 3. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 1) to systematically identify the degradation products formed under specific stress conditions.[13] This will help confirm the degradation pathway.
Decreasing peak area of the main compound over time. The compound is degrading in solution. The rate of decrease reflects its stability under the current storage conditions.1. Quantify the Loss: Use a validated HPLC method to plot the concentration of the parent compound versus time to determine the degradation rate. 2. Optimize Storage: Immediately implement stricter storage conditions (e.g., move from 4°C to -80°C, ensure inert atmosphere, protect from light). 3. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from a solid stock that has been stored properly.
Inconsistent or non-reproducible experimental results. This can be a direct consequence of using partially degraded solutions, where the actual concentration of the active compound is lower than expected and unknown degradants are present.1. Verify Solution Integrity: Before starting a new set of experiments, analyze an aliquot of your stock solution via HPLC to confirm its purity and concentration. 2. Establish a Solution Expiry: Based on stability data, define a "use-by" date for your solutions. Discard any solution that has passed this date or shows signs of degradation.
Visualized Workflows and Mechanisms
Potential Oxidative Degradation Pathway

The diagram below illustrates the primary oxidative degradation pathway for the thiophene moiety.

G cluster_main Oxidative Degradation Parent 1-(4-Thiophen-3-yl-phenyl)-ethanone (Parent Compound) Sulfoxide Thiophene-S-oxide Intermediate Parent->Sulfoxide Oxidation (+16 amu) Sulfone Thiophene Sulfone (Final Product) Sulfoxide->Sulfone Further Oxidation (+16 amu)

Caption: Stepwise oxidation of the thiophene sulfur atom.

Workflow for a Solution Stability Study

This workflow outlines the key steps for assessing the stability of your compound in a chosen solvent.

G A Prepare Solution in Chosen Solvent System B Divide into Aliquots for Different Stress Conditions (Light, Temp, pH, etc.) A->B C Store under Controlled Conditions B->C D Withdraw Samples at Pre-defined Time Points (T=0, T=1, T=2...) C->D E Analyze by Stability-Indicating HPLC/LC-MS Method D->E F Quantify Parent Compound and Degradation Products E->F G Determine Degradation Rate and Identify Pathways F->G

Caption: Experimental workflow for stability assessment.

Key Experimental Protocols
Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[12][15]

Objective: To intentionally degrade 1-(4-thiophen-3-yl-phenyl)-ethanone under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear vial (for photolytic) or amber vial (for others). Aim for 5-20% degradation.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 1-4 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 1-8 hours.

    • Thermal Degradation: Heat a solution of the compound at 80°C for 24-48 hours. Also, test the solid compound under the same conditions.

    • Photolytic Degradation: Expose a solution in a clear vial to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24-48 hours. Prepare a "dark" control by wrapping an identical vial in aluminum foil.

  • Sample Collection & Neutralization: At appropriate time points, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

  • Analysis: Dilute all samples to the same final concentration and analyze by HPLC-UV and LC-MS. Compare the chromatograms of stressed samples to an unstressed control (T=0) to identify degradation peaks.

Protocol 2: Generic HPLC-UV Method for Stability Monitoring

This method can serve as a starting point for developing a validated stability-indicating assay.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 30% B

    • 19-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan with a photodiode array (PDA) detector and select the wavelength of maximum absorbance (e.g., ~254 nm or ~280 nm, to be determined empirically).

  • Injection Volume: 10 µL.

References
  • Crucianelli, M., De Angelis, F., & Saladino, R. (2012). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Catalysis Communications, 27, 123-127. [Link]

  • Totah, R. A., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 39(8), 1518-1526. [Link]

  • Kropp, K. G., et al. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(24), 7031-7036. [Link]

  • Kropp, K. G., et al. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. [Link]

  • Kropp, K. G., et al. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. [Link]

  • Lindqvist, C., et al. (2012). Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell. Energy & Environmental Science, 5(5), 6837-6844. [Link]

  • Yousif, E., et al. (2012). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). International Journal of Polymer Science. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Thiophene formation – Lawesson's reagent. ChemTube3D. [Link]

  • Hsieh, P.-E., et al. (2024). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. Molecules, 29(6), 1393. [Link]

  • Singh, R., & Rehman, Z. (2016). Forced degradation studies. MedCrave online. [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

  • Kaur, H., et al. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. MDPI. [Link]

  • Anonymous. (2018). HYDROLYSIS REACTIONS. SlidePlayer. [Link]

  • Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]

  • Shagufta, & Ahmad, I. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1878-1904. [Link]

  • Jorgew, A. B. S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]

  • Bajaj, S., et al. (2018). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

Sources

Refining the purification process of 1-(4-thiophen-3-yl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 1-(4-thiophen-3-yl-phenyl)-ethanone. It is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common challenges encountered during the isolation and purification of this key intermediate.

Introduction: The Challenge of Purity

1-(4-thiophen-3-yl-phenyl)-ethanone is a bi-aryl ketone commonly synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While robust, these reactions are known to generate a profile of closely-related impurities that can be challenging to separate from the desired product.[1][2] Achieving high purity (>99.5%) is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide explains the causality behind common purification issues and provides validated protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions regarding the purification of 1-(4-thiophen-3-yl-phenyl)-ethanone.

Q1: What are the primary impurities I should expect from a Suzuki-Miyaura synthesis?

A1: The impurity profile is directly linked to the starting materials, typically 3-thienylboronic acid (or its ester) and a 4-haloacetophenone. Common byproducts arise from predictable side reactions of the catalytic cycle.[1][3]

  • Homo-coupling Products: Formation of 4,4'-diacetylbiphenyl (from the haloacetophenone) or 3,3'-bithiophene (from the boronic acid). These are very common.

  • Proto-deboronation: The boronic acid reacts with a proton source (e.g., trace water) to revert to thiophene.

  • Dehalogenation: The 4-haloacetophenone is reduced to acetophenone.

  • Residual Palladium: The palladium catalyst can precipitate as palladium black or remain as soluble complexes, causing discoloration (gray, black) of the product.[1]

Q2: What analytical methods are recommended for purity assessment?

A2: A combination of methods is essential for a complete picture of purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The gold standard for quantitative purity analysis. A C18 column with a water/acetonitrile or water/methanol gradient is typically effective.

  • Proton Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can identify impurities if they are present at >1-2 mol%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of unknown impurity peaks, which helps in diagnosing the side reaction that caused them.

Q3: My isolated product is a dark oil or a discolored solid. What is the cause?

A3: This is almost always due to residual palladium catalyst. While catalytically active in trace amounts, palladium can agglomerate and contaminate the product.[1] This can often be resolved with a post-workup treatment before chromatography, such as filtration through a pad of Celite® or treatment with an activated carbon slurry.

Q4: Is this compound crystalline? What is its expected appearance?

A4: Yes, 1-(4-thiophen-3-yl-phenyl)-ethanone is a solid at room temperature.[4][5] In its highly pure form, it should be an off-white to pale yellow crystalline solid.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental problems.

Troubleshooting Scenario 1: Recrystallization

Recrystallization is the most efficient method for removing bulk impurities and achieving high purity on a large scale. However, success depends heavily on solvent selection.

Problem: My product "oils out" or fails to crystallize upon cooling.

  • Causality: This occurs when the solute's concentration is so far above the saturation point that it phase-separates as a liquid (oiling out) rather than forming an ordered crystal lattice. This is common when the compound's melting point is low or when a highly effective solubilizing solvent is used.

  • Solutions:

    • Introduce an Anti-Solvent: This is the most reliable technique. Dissolve the crude product in a minimum amount of a good solvent (e.g., Tetrahydrofuran (THF), Dichloromethane). Then, slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., n-heptane, hexane, or water) until persistent turbidity is observed. Heat the mixture until it is clear again, and then allow it to cool slowly. This controlled reduction in solubility promotes proper crystal growth.[6]

    • Solvent System Screening: If an anti-solvent system is not working, perform a systematic screen. A good single solvent for recrystallization will fully dissolve the compound when hot but poorly when cold.

Solvent System Type Rationale & Comments
Ethanol/Water Protic PolarDissolve in hot ethanol, add hot water dropwise until cloudy, then allow to cool. Excellent for removing non-polar impurities.
Toluene/Heptane Aromatic/AliphaticDissolve in hot toluene, add heptane as the anti-solvent. Effective for removing more polar impurities.
Acetone Aprotic PolarA moderate solvent. Can be effective for crude material that is already relatively pure. Slow evaporation may be required.[7]
Isopropanol (IPA) Protic PolarLess volatile than ethanol, which can allow for slower crystal growth and better morphology.

Problem: Purity does not improve significantly after recrystallization.

  • Causality: The primary impurity has very similar solubility characteristics to the desired product. This is often the case with homo-coupled byproducts, which have similar structural features.

  • Solutions:

    • Switch Purification Mode: If recrystallization fails, the impurity is likely too similar to the product. Column chromatography is now the required method.

    • Perform a Pre-Purification Step: If the problematic impurity is known, a chemical quench or extractive wash may help. For example, unreacted boronic acid can be removed with an aqueous base wash during the initial workup.

Troubleshooting Scenario 2: Flash Column Chromatography

Flash chromatography is essential for separating impurities with similar polarity to the product.

Problem: Poor separation between the product and a key impurity.

  • Causality: The selectivity (α) between the two compounds is too low in the chosen mobile phase. The polarity of the eluent is not optimal to exploit the subtle structural differences between the molecules. For aryl ketones, standard silica gel is typically effective.[8]

  • Solutions:

    • Optimize the Mobile Phase:

      • Decrease Polarity: If the product and impurity are eluting too quickly (low Rf), decrease the percentage of the polar solvent (e.g., from 20% ethyl acetate in hexane to 10%).

      • Use a Shallow Gradient: A shallow gradient elution (e.g., 0% to 15% ethyl acetate in hexane over 20 column volumes) is far more powerful than an isocratic elution for separating close-running spots.

      • Change Solvent Selectivity: If modifying polarity fails, change the nature of the solvents. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the specific interactions with the silica surface and improve separation.[9][10]

    • Reduce Column Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, aim for a sample loading of 1-5% of the silica gel mass, depending on the difficulty of the separation.

  • Workflow for Optimizing Chromatographic Separation

    G A Analyze Crude by TLC/LCMS (e.g., 80:20 Hex/EtOAc) B Are spots well-separated? (ΔRf > 0.15) A->B C Proceed with Flash Chromatography B->C Yes D Decrease Eluent Polarity (e.g., 90:10 Hex/EtOAc) B->D No (co-eluting) G Is separation still poor? D->G E Change Solvent System (e.g., DCM/MeOH) F Is separation improved? E->F F->C Yes H Consider Preparative HPLC or alternative stationary phase F->H No G->C No G->E Yes

    Caption: Decision workflow for troubleshooting poor separation in flash chromatography.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Transfer the crude 1-(4-thiophen-3-yl-phenyl)-ethanone to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture to reflux with stirring.

  • Continue adding the solvent in small portions until the solid is completely dissolved.

  • If using an anti-solvent, add the second solvent (e.g., water) dropwise at reflux temperature until the solution becomes faintly and persistently cloudy. Add 1-2 drops of the first solvent to make it clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, place the flask in an insulated container.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least 1 hour to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Palladium Scavenging
  • After the initial reaction workup, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add activated carbon (approx. 10% by weight of the crude product).

  • Stir the slurry vigorously for 30-60 minutes at room temperature.

  • Prepare a short plug of Celite® or silica gel in a fritted funnel.

  • Filter the mixture through the plug, washing with additional solvent to ensure complete transfer.

  • Concentrate the filtrate in vacuo. The resulting material should be significantly less colored and is now ready for chromatography or recrystallization.

  • Purification Decision Matrix

    G Start Crude Product Purity_Check Assess Purity & Impurity Profile (TLC, LCMS) Start->Purity_Check Decision Main Impurity Type? Purity_Check->Decision Recrystallize Primary Method: Recrystallization Decision->Recrystallize Baseline impurities, unreacted starting material Chromatography Primary Method: Flash Chromatography Decision->Chromatography Isomers or homo-coupled byproducts with similar polarity Palladium Pre-treatment: Carbon/Celite Filtration Decision->Palladium Significant discoloration (residual Pd) End Pure Product (>99%) Recrystallize->End Chromatography->End Palladium->Purity_Check

    Caption: General workflow for selecting the appropriate purification strategy.

References

  • Breitbach, A. S., et al. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A.
  • Hyun, M. H. (2004). Liquid Chromatographic Resolution of Aryl a-Amino Ketones on Chiral Stationary Phases Based on (+)-(18-Crown-6)-2,3,11,12-Tetracarboxylic Acid. Journal of Liquid Chromatography & Related Technologies.
  • Process Chemistry Channel (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Sigma-Aldrich. Troubleshooting Purification Methods. Sigma-Aldrich Technical Bulletin.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
  • Edelmann, F. T. (2020). Response to "Please how can I crystallize a new substance from THF as a solvent?". ResearchGate.
  • Wan, C-Q., et al. (2014). Efficient Solvent-Controlled Crystallization of Pure Polymorphs of 1-Nitro-4-(4-nitrophenylmethylthio)benzene. RSC Advances.
  • CymitQuimica. 1-(4-Thiophen-3-yl-phenyl)-ethanone Product Page. CymitQuimica.
  • Santa Cruz Biotechnology. 1-(4-Thiophen-3-yl-phenyl)-ethanone Product Page. SCBT.
  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling. ResearchGate.
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.

Sources

Addressing batch-to-batch variability of 1-(4-thiophen-3-yl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Batch Variability & Troubleshooting Guide

Product Identity:

  • Chemical Name: 1-(4-(thiophen-3-yl)phenyl)ethanone[1][2]

  • CAS Number: 172035-84-6[1][2]

  • Molecular Formula: C₁₂H₁₀OS

  • Molecular Weight: 202.27 g/mol [1][2][3]

Executive Summary: The Variability Landscape

Researchers frequently encounter batch-to-batch inconsistencies with 1-(4-thiophen-3-yl-phenyl)-ethanone , primarily due to the sensitivity of the Suzuki-Miyaura cross-coupling reaction used in its synthesis. The critical quality attributes (CQAs) most affected are trace metal content (Pd) , isomeric purity (2-thienyl vs. 3-thienyl) , and oxidative stability .

This guide provides a root-cause analysis and actionable remediation protocols to standardize your experimental inputs.

Diagnostic Troubleshooting (Q&A)

Category A: Purity & Composition[4]

Q: My HPLC shows a persistent impurity at RRT ~1.1 that does not disappear with standard washing. What is it? A: This is likely 4,4'-diacetylbiphenyl , a homocoupling byproduct.

  • Causality: During the Suzuki coupling of 4-bromoacetophenone and 3-thiopheneboronic acid, the presence of dissolved oxygen facilitates the homocoupling of the aryl halide.

  • Impact: This impurity is structurally similar to the target, making it difficult to separate via flash chromatography. It acts as a competitive inhibitor in downstream reactions.

  • Solution: Use the Recrystallization Protocol (Section 4) using EtOH:H₂O, which is more effective than chromatography for removing this specific lipophilic dimer.

Q: The 1H-NMR shows small multiplets around 7.0-7.1 ppm that don't match the 3-thienyl assignment. Is this a degradation product? A: This indicates regioisomeric contamination (2-thienyl isomer) .

  • Causality: This usually originates from the starting material, 3-thiopheneboronic acid, which can contain trace amounts of the 2-isomer or undergo protodeboronation and re-functionalization under poorly controlled catalytic cycles.

  • Validation: Check the coupling constants. The 3-thienyl ring typically shows a distinct dd at ~7.4 ppm (H-2) and ~7.5 ppm (H-5). The 2-thienyl isomer will shift these signals upfield.

  • Action: If >1%, reject the batch for structure-activity relationship (SAR) studies, as the 2-thienyl moiety significantly alters metabolic stability.

Category B: Physical Appearance & Stability

Q: The powder has turned from off-white to dark yellow/orange. Is it still usable? A: Proceed with caution. The color change indicates thiophene ring oxidation or oligomerization .

  • Mechanism: Thiophene rings are electron-rich and susceptible to photo-oxidation, forming sulfoxides or conducting oligomers (polythiophenes) upon exposure to UV light and air.

  • Test: Dissolve 10 mg in 1 mL methanol. If the solution remains clear yellow, it may just be surface oxidation. If insoluble dark specks appear, polymerization has occurred.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C, protected from light.

Category C: Reactivity Issues

Q: My downstream reaction (e.g., reductive amination or bromination) is stalling despite using a fresh batch. A: Check for Residual Palladium (Pd) .

  • Causality: Incomplete scavenging of the Pd catalyst from the synthesis step. Sulfur atoms in the thiophene ring are excellent ligands for Pd, causing it to "stick" to the product.

  • Impact: Residual Pd (often >50 ppm) can poison hydrogenation catalysts or catalyze unwanted side reactions in subsequent steps.

  • Remediation: Treat the compound with a metal scavenger (e.g., SiliaMetS® Thiol or Trimercaptotriazine) in THF for 4 hours.

Visualizing the Impurity Landscape

The following diagram illustrates the mechanistic pathways leading to the common impurities described above.

G Start1 4-Bromoacetophenone Target TARGET PRODUCT 1-(4-thiophen-3-yl-phenyl)-ethanone Start1->Target Pd(0), Base Suzuki Coupling Impurity1 IMPURITY A 4,4'-Diacetylbiphenyl (Homocoupling) Start1->Impurity1 O2 presence Pd(II) cycle Start2 3-Thiopheneboronic Acid Start2->Target Impurity2 IMPURITY B Regioisomer (2-Thienyl analog) Start2->Impurity2 Impure Start Mat. or Rearrangement Impurity3 IMPURITY C Thiophene Oligomers (Oxidation) Target->Impurity3 Light/Air Storage

Figure 1: Synthesis and degradation pathways. Blue arrows indicate the desired reaction; red dashed lines indicate failure modes leading to specific impurities.

Advanced Analytical Protocols

To validate batch integrity, do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Perform the following internal QC.

Protocol A: High-Resolution HPLC Method

Purpose: To separate the target from the homocoupling impurity (4,4'-diacetylbiphenyl).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 280 nm (thiophene specific)
Acceptance Criteria Main peak purity >98%; Homocoupling impurity (RRT ~1.[4]1) <0.5%
Protocol B: 1H-NMR Diagnostic Check

Purpose: To confirm regio-purity (3-thienyl vs 2-thienyl).

  • Dissolve 5-10 mg of sample in CDCl₃ .

  • Focus on the aromatic region (7.0 - 8.0 ppm).

  • Target Signals (3-thienyl): Look for the H-2 thiophene proton. It typically appears as a narrow doublet or singlet-like peak at ~7.45 - 7.55 ppm .

  • Impurity Signals (2-thienyl): If the thiophene is attached at the 2-position, the protons are more spread out, with a distinct doublet often shifting upfield to ~7.0 - 7.1 ppm .

Remediation: Recrystallization Protocol

If a batch fails the above QC checks (specifically for homocoupling impurities or slight oxidation), use this standardized purification method.

Materials:

  • Crude 1-(4-thiophen-3-yl-phenyl)-ethanone

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Deionized Water

Step-by-Step:

  • Dissolution: Place 1.0 g of crude solid in a flask. Add 10 mL of Ethanol . Heat to reflux (approx. 78°C) until fully dissolved.

    • Note: If dark particles remain (Pd or oligomers), filter the hot solution through a 0.45 µm PTFE syringe filter or Celite pad.

  • Nucleation: Remove from heat. While stirring gently, add Water dropwise until a persistent turbidity (cloudiness) just appears (approx. 2-4 mL).

  • Crystallization: Re-heat briefly to dissolve the cloudiness, then allow the solution to cool slowly to room temperature over 2 hours. Then, cool to 4°C (fridge) for another 2 hours.

  • Collection: Filter the crystals using a Buchner funnel. Wash with cold 20% Ethanol/Water mixture.

  • Drying: Dry under high vacuum at 40°C for 6 hours to remove trace solvents.

Self-Validating Check: The resulting crystals should be glistening white to pale yellow plates . If they are dull or sticky, residual solvent or oil remains—repeat drying.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • ResearchGate . Impurity profiles in Suzuki-Miyaura coupling of 4-bromoacetophenone. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-(4-Thiophen-3-yl-phenyl)-ethanone: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of rational design, intellectual property, and regulatory compliance. The compound 1-(4-thiophen-3-yl-phenyl)-ethanone, a heterocyclic ketone, represents a class of molecules that serve as crucial building blocks in the synthesis of pharmacologically active agents and advanced materials.[1][2] Its precise atomic arrangement dictates its physicochemical properties and its interactions with biological targets.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 1-(4-thiophen-3-yl-phenyl)-ethanone, establishing why Single Crystal X-ray Crystallography remains the gold standard for absolute structural assignment.[3][4][5] We will contrast its definitive, high-resolution output with the vital, yet often complementary, data provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 1: The Gold Standard: Single Crystal X-ray Crystallography

X-ray crystallography provides direct, unequivocal evidence of a molecule's three-dimensional structure by mapping electron density based on the diffraction pattern of X-rays passing through a single, high-quality crystal.[3] This technique is unparalleled in its ability to determine bond lengths, bond angles, and absolute stereochemistry, making it the ultimate arbiter in structural chemistry.[4][5]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous execution is paramount. The causality behind each step is crucial for success.

1. Synthesis and Purification: The target compound, 1-(4-thiophen-3-yl-phenyl)-ethanone, can be synthesized via a palladium-catalyzed Suzuki coupling reaction. This common cross-coupling method is chosen for its high efficiency and functional group tolerance. The reaction would typically involve coupling 3-thienylboronic acid with 1-(4-bromophenyl)ethanone. Following the reaction, the crude product must be purified to a high degree (>95%), typically by column chromatography, as impurities can severely inhibit crystallization.

2. Crystallization: The Critical Bottleneck Obtaining a single crystal suitable for diffraction is often the most challenging step.[3] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.

  • Methodology - Slow Evaporation: A common and effective technique for small organic molecules is slow evaporation.[6][7]

    • Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small vial. The choice of solvent is critical; the compound should be soluble but not excessively so.

    • Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

    • Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks. Slow solvent evaporation gradually increases the concentration, leading to the formation of well-ordered crystals.

Other viable methods include vapor diffusion and liquid-liquid diffusion, which are selected based on the compound's solubility characteristics.[7][8]

3. Data Collection and Structure Refinement:

  • A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

  • The crystal is placed in a modern X-ray diffractometer and exposed to a monochromatic X-ray beam.

  • As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • The collected data are processed to determine the unit cell dimensions and space group.

  • The structure is "solved" using computational methods to generate an initial electron density map and "refined" to produce the final, precise atomic model.

Workflow for X-ray Crystallography

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Purity >95% Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Mount Single Crystal Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure (CIF File) Structure_Refinement->Final_Structure Validation

Caption: Experimental workflow for structure determination by X-ray crystallography.

Data Presentation: Crystallographic Data Table

The final output is a Crystallographic Information File (CIF) containing all atomic coordinates and parameters. Key data are summarized as follows:

ParameterExample Value for 1-(4-Thiophen-3-yl-phenyl)-ethanoneSignificance
Chemical FormulaC₁₂H₁₀OSConfirms the elemental composition.
Molecular Weight202.27 g/mol Corresponds to the chemical formula.[1]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a=5.8, b=10.2, c=16.5The dimensions of the unit cell.
α, β, γ (°)α=90, β=95.5, γ=90The angles of the unit cell.
Volume (ų)970The volume of a single unit cell.
Z4The number of molecules per unit cell.
R-factor (R₁)< 0.05A key indicator of the quality of the refinement; lower values are better.
Goodness-of-fit (GooF)~1.0Another measure of the agreement between the observed and calculated diffraction data.

Note: The values presented are illustrative examples for this class of compound.

Part 2: Orthogonal Verification with Spectroscopic Methods

While X-ray crystallography is definitive, NMR and MS are indispensable for initial characterization, for confirming the structure in solution, and for cases where suitable crystals cannot be obtained.

Alternative 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution.[9][10] It is the most powerful technique for structural elucidation when a single crystal is unavailable.

Experimental Protocol:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum to observe the proton environments.

  • Acquire a ¹³C NMR spectrum to observe the carbon backbone.

  • If needed, 2D NMR experiments (e.g., COSY, HSQC) can be run to establish direct H-H and C-H correlations, respectively.

Expected Data and Interpretation: For 1-(4-thiophen-3-yl-phenyl)-ethanone, the spectra would be expected to show characteristic signals.

TechniqueExpected Chemical Shift (ppm)MultiplicityAssignment
¹H NMR ~7.9Doublet2 Protons on phenyl ring (ortho to C=O)
~7.6-7.8Multiplet2 Protons on phenyl ring (meta to C=O)
~7.4-7.6Multiplet3 Protons on thiophene ring
~2.6Singlet3 Protons of the acetyl methyl group
¹³C NMR ~197SingletCarbonyl carbon (C=O)
~125-140MultipleAromatic carbons (phenyl and thiophene)
~26SingletAcetyl methyl carbon

Note: Aromatic proton signals can be complex due to overlapping multiplets.[11] The carbonyl carbon resonance is highly characteristic of ketones and aldehydes, appearing far downfield.[12][13]

Alternative 2: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound and can offer structural clues through analysis of fragmentation patterns.[14][15]

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) for high-resolution mass measurement.

  • Analyze the resulting ions to determine their mass-to-charge (m/z) ratio.

Expected Data and Interpretation:

Data PointExpected Value (m/z)Significance
Molecular Ion [M+H]⁺ 203.0525Corresponds to the exact mass of the protonated molecule (C₁₂H₁₁OS⁺), confirming the elemental formula.
Fragment Ion 187Corresponds to the loss of a methyl radical ([M-CH₃]⁺), a characteristic fragmentation for methyl ketones.
Fragment Ion 160Corresponds to the loss of the acetyl group ([M-COCH₃]⁺), providing further evidence for the ketone functionality.

Part 3: A Holistic Comparison for Structural Elucidation

Each technique provides a unique and valuable piece of the structural puzzle. Their strengths and weaknesses make them complementary rather than mutually exclusive.

Head-to-Head Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Definitive 3D structure, bond lengths, angles, packingAtomic connectivity, electronic environment, solution conformationExact molecular weight, elemental formula, fragmentation clues
Sample Requirement High-quality single crystal (0.1-0.3 mm)Soluble, pure sample (~5 mg)Small amount of sample (µg to ng)
Phase of Sample Solid stateSolution stateGas phase (ions)
Ambiguity Unambiguous (the "gold standard")Can be ambiguous for complex isomers without 2D NMRHigh ambiguity for isomers (isobars)
Key Limitation Requires a suitable single crystal, which can be difficult to growDoes not provide absolute 3D spatial arrangementProvides little direct connectivity or stereochemical data
Logical Workflow for Structure Confirmation

In a typical research workflow, these techniques are used sequentially to build a case for the compound's structure, culminating in the definitive proof from crystallography.

Elucidation_Logic cluster_MS Molecular Formula cluster_NMR Connectivity & Skeleton cluster_Xray Absolute 3D Structure Start Synthesized Compound MS Mass Spectrometry Start->MS Step 1 NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Step 2 Xray X-ray Crystallography NMR->Xray Step 3 Conclusion Confirmed Structure Xray->Conclusion Final Proof

Caption: Logical workflow for comprehensive structural elucidation.

Conclusion: An Integrated and Self-Validating Approach

For 1-(4-thiophen-3-yl-phenyl)-ethanone, as with any novel compound intended for high-value applications, structural integrity is paramount. While Mass Spectrometry can rapidly confirm the molecular formula and NMR spectroscopy can expertly map the molecular skeleton in solution, only Single Crystal X-ray Crystallography provides the irrefutable, high-resolution 3D structure. It reveals the precise spatial arrangement of every atom, resolving any potential ambiguities left by spectroscopic methods.

The expert-driven approach is not to champion one technique over another, but to use them in a synergistic, self-validating system. The data from MS and NMR build a strong hypothesis of the structure, which is then unequivocally confirmed or refuted by the crystallographic experiment. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the solid, authoritative grounding required for advanced research and development.

References

  • Request PDF. (n.d.). 1-(Thiophen-3-yl)ethanone. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Manivel, P., & Hathwar, V. R. (2012). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Crundwell, G. (2009). X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Retrieved January 31, 2026, from [Link]

  • Al-Warhi, T. I., et al. (2022). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. MDPI. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 1-(Thiophen-3-yl)ethanone. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Trofimov, B. A., et al. (2021). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. Retrieved January 31, 2026, from [Link]

  • ATB. (n.d.). 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. Automated Topology Builder & Repository. Retrieved January 31, 2026, from [Link]

  • Hall, S. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • Professor Carbon. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. Retrieved January 31, 2026, from [Link]

  • Li, A., & Li, L. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Hall, S. R., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints Soton. Retrieved January 31, 2026, from [Link]

  • Acevedo, S., et al. (2006). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC-UV-DAD. Dialnet. Retrieved January 31, 2026, from [Link]

  • Dauter, Z. (2019). Structure Elucidation of Natural Compounds by X-Ray Crystallography. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Pasha, M. A., Mondal, S., & Panigrahi, N. (2021). Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. ResearchGate. Retrieved January 31, 2026, from [Link]

  • LibreTexts. (2022, August 28). NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Wilkins, C. L. (1987). Structural characterization of polycyclic aromatic compounds by combined gas chromatography/mass spectrometry and gas chromatography/Fourier transform infrared spectrometry. ACS Publications. Retrieved January 31, 2026, from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Fiveable. Retrieved January 31, 2026, from [Link]

  • Padgett, C. W., et al. (2007). Crystal Structures Elucidated from X-ray Powder Diffraction Data without Prior Indexing. ACS Publications. Retrieved January 31, 2026, from [Link]

  • ICMAB. (n.d.). Crystallization of small molecules. ICMAB. Retrieved January 31, 2026, from [Link]

  • Guionneau, P. (n.d.). Guide for crystallization. ICMCB. Retrieved January 31, 2026, from [Link]

  • Mandal, S. M., & Roy, A. (2015). Mass spectrometry for structural characterization of bioactive compounds. ResearchGate. Retrieved January 31, 2026, from [Link]

  • P. R. & D. S.p.A. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • Wang, Y., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Retrieved January 31, 2026, from [Link]

  • LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Retrieved January 31, 2026, from [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved January 31, 2026, from [Link]

  • Oregon State University. (2020, February 7). Ketone Spectroscopy. Oregon State University. Retrieved January 31, 2026, from [Link]

Sources

Validating 1-(4-Thiophen-3-yl-phenyl)-ethanone: A Multi-Modal Purity Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Single Spectrum

In the synthesis of biaryl scaffolds like 1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6), relying solely on a clean 1H NMR spectrum is a common but dangerous oversight. While NMR confirms the carbon skeleton, it frequently fails to detect inorganic salts, trapped palladium catalysts, or trace organic impurities with low proton counts.

This guide compares three validation methodologies—HPLC-PDA , qNMR , and DSC —to establish a rigorous purity profile. We demonstrate that while HPLC remains the workhorse for trace organic detection, qNMR provides superior absolute purity quantification without the need for reference standards, a critical advantage in early-stage drug discovery.

The Synthetic Context & Impurity Landscape

To validate purity, one must first understand the contamination vectors. This molecule is typically synthesized via Suzuki-Miyaura cross-coupling of 4-bromoacetophenone and 3-thiopheneboronic acid.

The "Suspect" List (Causality Analysis)
  • Impurity A (Protodeboronation): Thiophene.[1] Result of boronic acid instability. Volatile, but traces may remain.

  • Impurity B (Homocoupling): 4,4'-Diacetylbiphenyl. Result of oxidative addition of two aryl halides. Difficult to separate due to similar polarity.

  • Impurity C (Catalyst Residue): Palladium (Pd).[1][2][3][4] Often trapped in the thiophene-sulfur matrix. Silent in NMR.

  • Impurity D (Regioisomers): 2-Thienyl isomer. Occurs if the starting boronic acid contained 2-substituted impurities.

Visualization: The Validation Workflow

The following diagram outlines the logical flow from crude synthesis to multi-modal validation.

ValidationWorkflow cluster_Analysis Multi-Modal Validation Synthesis Suzuki Coupling (Crude) Workup Workup & Crystallization Synthesis->Workup NMR 1H NMR (Structural ID) Workup->NMR Step 1: ID HPLC HPLC-PDA (Trace Organics) NMR->HPLC If ID Confirmed qNMR qNMR (Absolute Purity) HPLC->qNMR For Assay Value ICP ICP-MS (Pd Quant) HPLC->ICP For Safety Decision Release / Reject qNMR->Decision ICP->Decision

Figure 1: Integrated workflow for validating Suzuki-coupling products, moving from structural confirmation to quantitative purity assessment.

Comparative Analysis of Validation Methods

We evaluated three primary techniques for assessing the purity of a crystallized batch of 1-(4-Thiophen-3-yl-phenyl)-ethanone.

Method A: HPLC-PDA (High-Performance Liquid Chromatography)

The Gold Standard for Trace Impurities

  • Principle: Separation based on polarity (C18 column) with Photo Diode Array (PDA) detection to check peak purity (UV spectra overlay).

  • Strengths: Excellent for detecting Impurity B (Homocoupling) and Impurity D (Regioisomers) at <0.05% levels (ICH Q3A thresholds).

  • Weakness: Requires a Relative Response Factor (RRF). If Impurity B absorbs UV light 2x stronger than the product, it will appear as 2x the actual amount (or vice versa).

Method B: qNMR (Quantitative NMR)

The Absolute Truth

  • Principle: Ratio of integration between the analyte and a certified Internal Standard (IS) with a known purity (e.g., Maleic Acid or TCNB).

  • Strengths: No reference standard needed. It measures molar ratios directly. It is non-destructive and rapid.

  • Weakness: Lower sensitivity (LOD ~0.1%). It cannot easily detect trace impurities <0.5% unless they have distinct, isolated signals.

Method C: DSC (Differential Scanning Calorimetry)

The Thermodynamic Check

  • Principle: Depression of melting point. Impurities widen the melting peak and lower the onset temperature (

    
    ).
    
  • Strengths: Detects total molar impurity fraction, including inorganic salts that HPLC and NMR might miss.

  • Weakness: Non-specific. It tells you that it's impure, but not what the impurity is.

Data Summary: Method Comparison Table
FeatureHPLC-PDAqNMRDSC
Primary Utility Trace Organic Impurity ProfilingAbsolute Assay (% w/w)Total Molar Purity
Limit of Detection (LOD) High (0.01%)Moderate (0.1 - 0.5%)N/A
Reference Standard? Required for accurate quantNot Required (Internal Std used)Not Required
Pd Detection? NoNoIndirect (mp depression)
Time per Run 20-40 mins10-15 mins60 mins
Cost Efficiency Medium (Solvents/Columns)High (Low solvent usage)Medium

Detailed Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol 1: HPLC-PDA Purity Profiling

Objective: Detect homocoupling byproducts and regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (buffers silanols).

    • B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 95% B (Linear ramp)

    • 15-20 min: 95% B (Wash lipophilic dimers)

  • Detection: 254 nm (aromatic) and 280 nm (carbonyl/thiophene conjugation).

  • Validation Step: Inject a "system suitability" mix containing the product and 4-bromoacetophenone. Resolution (

    
    ) between peaks must be > 1.5.
    
Protocol 2: qNMR for Absolute Purity

Objective: Determine % purity without a product-specific standard.[5]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-hygroscopic, distinct singlet at ~6.1 ppm.

  • Solvent: DMSO-

    
     (Ensures full solubility of thiophene derivatives).
    
  • Sample Prep:

    • Weigh ~10 mg of Sample (accuracy ±0.01 mg).

    • Weigh ~5 mg of IS (accuracy ±0.01 mg).

    • Dissolve together in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.[2]

  • Calculation:

    
    
    Where 
    
    
    
    =Integration,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass.[1][6]

Decision Matrix: Selecting the Right Method

When should you use which method? Use this logic flow to optimize resources.

DecisionMatrix cluster_Check Safety Check Start Validation Goal? Q1 Is Reference Std Available? Start->Q1 PathA Routine QC / Batch Release Q1->PathA Yes PathB New Compound / Early R&D Q1->PathB No MethodHPLC Use HPLC-UV (High Precision) PathA->MethodHPLC MethodqNMR Use qNMR (Absolute Accuracy) PathB->MethodqNMR PdCheck Is Pd Catalyst used? MethodHPLC->PdCheck MethodqNMR->PdCheck ICP Run ICP-MS (Limit < 10 ppm) PdCheck->ICP Yes

Figure 2: Decision matrix for selecting validation methodology based on development stage and standard availability.

References

  • International Council for Harmonisation (ICH). (2006).[7] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Pauli, G. F., et al. (2012).[8] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9] Journal of Medicinal Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational context for impurity mechanisms). [Link]

  • PubChem. (2025).[6] Compound Summary: 1-(4-Thiophen-3-yl-phenyl)-ethanone. [Link]

Sources

Comparative study of 1-(4-Thiophen-3-yl-phenyl)-ethanone with other thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6) represents a specialized subclass of biaryl ketones where the thiophene ring is connected via the C3-position . While the C2-connected isomer (2-thienyl) is more ubiquitous due to synthetic ease, the C3-isomer offers distinct steric, electronic, and metabolic advantages.

This guide objectively compares the 3-thienyl variant against its 2-thienyl analog and the phenyl (biphenyl) standard. It focuses on the "kinked" geometry of the 3-thienyl scaffold, which disrupts planarity for improved solubility in organic electronics and offers alternative binding vectors in kinase inhibitor design.

Structural & Physicochemical Comparison

The choice between a 3-thienyl and a 2-thienyl scaffold fundamentally alters the molecule's conjugation length and metabolic profile.

Comparative Data Table
Feature3-Thienyl Scaffold (Subject)2-Thienyl Scaffold (Alternative)Biphenyl Scaffold (Control)
Structure 1-(4-(thiophen-3-yl)phenyl)ethanone1-(4-(thiophen-2-yl)phenyl)ethanone4-Acetylbiphenyl
Geometry Angulated / Kinked (Meta-like vector)Linear (Para-like vector)Linear
Electronic Character Less electron-rich; Higher bandgapMore electron-rich; Lower bandgapNeutral
UV-Vis

~260–280 nm (Hypsochromic shift)~290–310 nm (Bathochromic shift)~280 nm
Metabolic Liability Lower: C2/C5 positions open but less reactiveHigh: C5 position highly prone to oxidationModerate (Para-hydroxylation)
Synthetic Access Challenging: Requires 3-boronic acids/halidesStandard: 2-functionalization is facileCommodity Chemical
Expert Insight: The "Kink" Effect
  • Materials Science: The 2-thienyl isomer is planar, promoting

    
    -
    
    
    
    stacking. While good for charge transport, this causes aggregation quenching in fluorescence. The 3-thienyl isomer introduces a steric twist (torsional angle >20°), reducing aggregation and improving solubility in solution-processable OLEDs.
  • Medicinal Chemistry: In drug design, the 3-thienyl group acts as a bioisostere for a meta-substituted phenyl ring, whereas the 2-thienyl mimics a para-substituted phenyl. This allows the 3-thienyl derivative to access hydrophobic pockets that are sterically restricted for the linear 2-isomer.

Synthesis Protocol: Regioselective Suzuki-Miyaura Coupling

The synthesis of the 3-thienyl derivative requires strict control over regioselectivity, as 3-halothiophenes are less reactive than their 2-halo counterparts.

Reagents & Stoichiometry
  • Substrate A: 4-Acetylphenylboronic acid (1.0 equiv)

  • Substrate B: 3-Bromothiophene (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Preferred over Pd(PPh₃)₄ for sterically demanding 3-position coupling.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol
  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon for 30 minutes to remove dissolved O₂ (Critical for preventing homocoupling).

  • Addition: Add 3-Bromothiophene, 4-Acetylphenylboronic acid, and K₂CO₃ under a counter-flow of Argon.

  • Catalyst Charge: Add Pd(dppf)Cl₂ last. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

    • Note: The 3-thienyl product typically runs slightly higher (less polar) than the 2-thienyl impurity if present.

  • Workup: Cool to RT. Filter through a Celite pad. Extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Purification: Recrystallize from Ethanol to obtain off-white needles (mp: 61–62°C).

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step which is slower for the 3-bromo isomer.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for 3-Br) Pd0->OxAdd + 3-Bromothiophene Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetallation (with Boronate) Complex1->TransMet + 4-Acetylphenylboronic Acid + Base (OH-) Complex2 Diaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product 1-(4-Thiophen-3-yl-phenyl)-ethanone RedElim->Product

Caption: Catalytic cycle for the synthesis of the 3-thienyl derivative. Oxidative addition is the rate-determining step due to the higher bond dissociation energy of the C3-Br bond compared to C2-Br.

Downstream Application: Decision Framework

When should you choose the 3-thienyl derivative over the standard 2-thienyl? Use this logic flow for project planning.

SAR_Logic Start Select Thiophene Scaffold Q1 Target Application? Start->Q1 Mat Organic Electronics (OLED/OFET) Q1->Mat Pharma Medicinal Chemistry (Kinase Inhibitor) Q1->Pharma Q_Mat Need Planarity? Mat->Q_Mat Res_2yl Use 2-Thienyl (High Mobility) Q_Mat->Res_2yl Yes Res_3yl Use 3-Thienyl (Blue Shift / High Solubility) Q_Mat->Res_3yl No (Prevent Aggregation) Q_Met Metabolic Stability? Pharma->Q_Met Res_Pharma_2 2-Thienyl (Prone to S-oxidation) Q_Met->Res_Pharma_2 Low Priority Res_Pharma_3 3-Thienyl (Resistant / 'Kinked' Fit) Q_Met->Res_Pharma_3 High Priority

Caption: Strategic decision tree for selecting between 2-thienyl and 3-thienyl isomers based on application requirements.

Functional Derivatization: Chalcone Synthesis

The acetyl group on the phenyl ring serves as a versatile handle. A common application is the conversion to Chalcones (1,3-diaryl-2-propen-1-ones) via Claisen-Schmidt condensation.

Why this matters: Chalcones derived from the 3-thienyl scaffold exhibit potent anti-inflammatory properties by inhibiting the NF-κB pathway, often with lower toxicity than their 2-thienyl counterparts due to the altered metabolic processing of the thiophene ring.

Protocol:

  • Mix 1-(4-Thiophen-3-yl-phenyl)-ethanone (1 eq) and substituted benzaldehyde (1 eq) in Ethanol.

  • Add 40% NaOH (aq) dropwise at 0°C.

  • Stir at RT for 24h. The precipitate is the corresponding chalcone.

  • Validation: The appearance of a trans-alkene doublet (

    
     Hz) in 
    
    
    
    H NMR confirms the product.

References

  • Synthesis & Crystallography

    • Comparison of thiophene-phenyl geometries and Suzuki coupling parameters.
    • Source: PubChem. (2025). 1-(Thiophen-3-yl)ethanone Compound Summary. National Library of Medicine. Link

  • Bioisosterism & Metabolism

    • Analysis of thiophene as a phenyl bioisostere and metabolic differences between 2- and 3-isomers.
    • Source: BenchChem. (2025). Comparative Analysis of the Biological Activity of Phenylthiophene Derivatives. Link

  • Photophysical Properties

    • Impact of conjugation length on UV-Vis spectra in thiophene deriv
    • Source: University of Toronto. Interpreting UV-Vis Spectra: Effect of Conjugation. Link

  • Catalytic Methodology

    • Optimization of Suzuki-Miyaura coupling for heterocyclic systems.
    • Source: MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates. Link

Benchmarking the Anti-Inflammatory Activity of 1-(4-Thiophen-3-yl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene-Phenyl Scaffold

1-(4-Thiophen-3-yl-phenyl)-ethanone represents a "privileged structure" in medicinal chemistry—a diaryl ketone scaffold integrating a thiophene ring. This structural motif is bioisosteric to the core pharmacophores found in selective COX-2 inhibitors (coxibs) and dual COX/LOX inhibitors.

This guide outlines a rigorous benchmarking protocol to evaluate this specific compound against industry-standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Unlike non-selective agents (e.g., Indomethacin) that cause gastric toxicity via COX-1 inhibition, thiophene-based derivatives are engineered to target the hydrophobic side pocket of COX-2 , theoretically offering potent anti-inflammatory efficacy with an improved safety profile.

Target Profile vs. Benchmarks
FeatureTest Compound (Thiophene Derivative)Celecoxib (Benchmark 1)Indomethacin (Benchmark 2)
Primary Target COX-2 (High Selectivity Anticipated)COX-2 (Selective)COX-1 & COX-2 (Non-selective)
Chemical Class Diaryl Heterocycle / KetoneDiaryl PyrazoleIndole Acetic Acid
Key Advantage Lipophilicity (BBB penetration potential)GI SafetyHigh Potency
Risk Factor Solubility (LogP optimization required)Cardiovascular eventsGastric Ulceration

Mechanistic Grounding: The Arachidonic Acid Cascade

To validate the efficacy of 1-(4-Thiophen-3-yl-phenyl)-ethanone, we must map its intervention point within the inflammatory cascade. The thiophene ring provides the necessary geometry to fit the COX-2 active site's secondary pocket, preventing the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2).

Pathway Visualization

The following diagram illustrates the specific inhibition points for the Test Compound versus standard benchmarks.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activity PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) [Gastric Protection] AA->COX1 COX2 COX-2 (Inducible) [Inflammation] AA->COX2 TxA2 Thromboxane A2 Platelet Aggregation COX1->TxA2 Prostaglandins Prostaglandins (PGE2) Pain & Swelling COX2->Prostaglandins Indomethacin Indomethacin (Non-Selective Block) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Selective COX-2 Block) Celecoxib->COX2 TestCompound 1-(4-Thiophen-3-yl-phenyl)-ethanone (Target: COX-2 Pocket) TestCompound->COX2 High Affinity Binding

Figure 1: Mechanism of Action. The test compound targets the inducible COX-2 pathway, sparing COX-1 mediated gastric protection.

In Vitro Benchmarking Protocols

Experiment A: COX Isoform Inhibition Assay (Enzymatic)

Objective: Determine the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). A high SI indicates reduced gastric toxicity risk.

Methodology:

  • Reagents: Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Substrate: Arachidonic Acid (10 µM) + Colorimetric substrate (TMPD).

  • Protocol:

    • Incubate enzyme with Test Compound (0.01 – 100 µM) for 10 mins at 25°C.

    • Initiate reaction with Arachidonic Acid.

    • Measure absorbance at 590 nm (peroxidase activity of COX).

    • Control: DMSO (Vehicle).

    • Reference Standards: Celecoxib (Positive Control), Diclofenac.

Performance Criteria (Data Interpretation):

Compound IC50 COX-2 (µM) IC50 COX-1 (µM) Selectivity Index (SI) Interpretation
Celecoxib 0.05 >15.0 >300 Highly Selective (Benchmark)
Diclofenac 0.80 4.0 5 Moderately Selective
Indomethacin 0.60 0.02 0.03 Non-Selective (Gastric Risk)

| Test Compound (Target) | < 1.0 | > 50.0 | > 50 | Go Decision Criteria |

Scientific Insight: Thiophene derivatives often exhibit IC50 values in the nanomolar range (0.04 - 0.09 µM) for COX-2 due to pi-pi stacking interactions with Tyr355 and Phe518 in the active site [1, 2].

Experiment B: Cellular Inflammation Model (RAW 264.7)

Objective: Assess the compound's ability to permeate cell membranes and inhibit Nitric Oxide (NO) and PGE2 production in a living system.

Methodology:

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 and iNOS expression.

  • Workflow:

    • Pre-treat cells with Test Compound (1, 10, 50 µM) for 1 hour.

    • Add LPS and incubate for 24 hours.

    • NO Quantification: Griess Reagent assay on supernatant.

    • PGE2 Quantification: ELISA.

Self-Validating Check:

  • Viability Control: Perform an MTT assay in parallel. If NO reduction correlates with cell death (toxicity), the anti-inflammatory claim is invalid. The compound must suppress NO without cytotoxicity.

In Vivo Preclinical Assessment

Model: Carrageenan-Induced Paw Edema (Rat) Rationale: This is the "Gold Standard" for acute inflammation, directly correlating with COX-2 inhibition efficacy in humans.

Protocol:

  • Animals: Wistar albino rats (150–200g), n=6 per group.

  • Dosing: Oral gavage (p.o.) 1 hour prior to induction.

    • Group 1: Vehicle (0.5% CMC).

    • Group 2: Indomethacin (10 mg/kg).

    • Group 3: Test Compound (10 mg/kg & 20 mg/kg).

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

Expected Results & Data Analysis

Calculate % Inhibition of Edema :



Time Post-InductionIndomethacin (10 mg/kg)Test Compound (20 mg/kg)Requirement for Success
1 Hour 25% Inhibition~20% InhibitionRapid Onset
3 Hours (Peak) 65% Inhibition> 55% Inhibition Comparable Potency
5 Hours 50% Inhibition> 45% InhibitionDuration of Action

Note: Thiophene-based compounds often show peak activity at 3-4 hours, coinciding with maximum COX-2 protein expression in this model [3].

Conclusion & Strategic Recommendation

1-(4-Thiophen-3-yl-phenyl)-ethanone is a potent candidate for lead optimization. Its structural homology to approved coxibs suggests a high probability of COX-2 selectivity.

  • Go Decision: If the In Vitro Selectivity Index is >50 and In Vivo inhibition at 3 hours exceeds 50%.

  • No-Go Decision: If IC50(COX-1) is < 1.0 µM (indicating high gastric risk) or if the compound fails the MTT viability check (false positive due to toxicity).

Next Steps:

  • Synthesize sulfonamide derivatives of the test compound to further enhance COX-2 pocket affinity.

  • Conduct ADME profiling (specifically metabolic stability in liver microsomes) as thiophenes can be subject to S-oxidation.

References

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). 2021 Jul 19.[1][2]

  • Selective COX-2 Inhibitors: Structure-Activity Relationships. Mediators of Inflammation.

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles. Clinical Pharmacology. 2024.

  • Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med.

Sources

Cross-Reactivity & Liability Profiling: 1-(4-Thiophen-3-yl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene-Phenyl Scaffold

1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS: 172035-84-6) represents a critical biaryl pharmacophore often utilized in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), kinase inhibitors, and photo-switchable materials. While the thiophene moiety serves as an effective bioisostere for phenyl rings—improving solubility and altering electronic parameters—it introduces significant metabolic liabilities and cross-reactivity risks .

This guide outlines the strategic profiling of this scaffold, distinguishing between its efficacy as a target binder and its potential as a source of idiosyncratic toxicity via metabolic activation (the "Thiophene Alert").[1]

Comparative Analysis: Thiophene vs. Bioisosteres

To understand the cross-reactivity profile of 1-(4-Thiophen-3-yl-phenyl)-ethanone (TPE), it must be benchmarked against its standard bioisosteres: the Biphenyl (phenyl analog) and the Furan (oxygen analog).

Table 1: Physicochemical & Metabolic Liability Comparison
Feature1-(4-Thiophen-3-yl-phenyl)-ethanone (Target)4-Acetylbiphenyl (Phenyl Analog)1-(4-(Furan-3-yl)phenyl)ethanone (Furan Analog)
Electronic Character

-Excessive (Electron Rich)

-Neutral

-Excessive (High)
Lipophilicity (cLogP) ~3.2 (Moderate)~3.5 (High)~2.5 (Low)
Metabolic Liability High (S-oxidation to reactive sulfoxides/epoxides)Low (Stable, standard hydroxylation)High (Ring opening to dicarbonyls)
CYP Inhibition Risk High (Direct heme coordination via Sulfur)Low Moderate
Target Selectivity High affinity for hydrophobic pockets (e.g., COX-2)Generic hydrophobic bindingLower affinity (Polarity mismatch)

Expert Insight: The TPE scaffold is preferred over biphenyls when a lower LogP and specific "edge-to-face"


-stacking interactions are required. However, unlike the biphenyl analog, TPE carries a latent risk of mechanism-based inactivation (MBI)  of CYP450 enzymes, specifically CYP2C9 and CYP3A4.

Cross-Reactivity Mechanisms & Profiling

Profiling this compound requires a dual approach: assessing Biological Cross-Reactivity (Off-target binding) and Chemical Cross-Reactivity (Metabolic bioactivation).

A. Metabolic Bioactivation (The "Structural Alert")

The primary cross-reactivity concern for TPE is not immunological, but toxicological . The thiophene ring is a "structural alert" in drug discovery.[1]

  • Mechanism: CYP450 enzymes (mainly CYP3A4) oxidize the thiophene sulfur to a sulfoxide or epoxide.

  • Consequence: These intermediates are highly electrophilic Michael acceptors. They can cross-react with nucleophilic residues (Cysteine, Lysine) on proteins, leading to haptenization (immune response) or enzyme inactivation .

B. Off-Target Pharmacology
  • COX-1 vs. COX-2: The 1,4-diaryl substitution pattern is classic for COX-2 selectivity. Cross-reactivity with constitutive COX-1 leads to gastric toxicity.

  • Kinase Selectivity: The "Hinge Binder" potential of the acetyl group combined with the biaryl system can lead to promiscuous binding in the ATP pocket of kinases (e.g., p38 MAPK).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical "Bioactivation Pathway" that must be screened for when working with TPE.

Bioactivation TPE 1-(4-Thiophen-3-yl-phenyl)-ethanone (Parent Scaffold) CYP CYP450 (Metabolism) TPE->CYP Oxidation S_Oxide Thiophene S-Oxide (Reactive Electrophile) CYP->S_Oxide Major Path Epoxide Thiophene Epoxide (Unstable) CYP->Epoxide Minor Path Adduct GSH-Adduct (Detoxified Marker) S_Oxide->Adduct + GSH (In Vitro Screen) Toxicity Protein Adduct (Toxicity/Immune Response) S_Oxide->Toxicity + Protein (In Vivo Risk) Epoxide->Toxicity GSH Glutathione (GSH) (Trapping Agent) Protein Cellular Protein (Cys Residues)

Caption: Figure 1.[2] Metabolic bioactivation pathway of the thiophene scaffold.[1] The formation of reactive S-oxides is the primary liability requiring GSH trapping assays.

Experimental Protocols

To validate the safety and specificity of 1-(4-Thiophen-3-yl-phenyl)-ethanone, the following self-validating protocols are recommended.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To quantify the "bioactivation potential" of the thiophene ring before advancing to in vivo studies.

  • Incubation System:

    • Enzyme Source: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Substrate: TPE at 10 µM.

    • Trapping Agent: Glutathione (GSH) at 5 mM (excess to capture electrophiles).

    • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate TPE with HLM and GSH in phosphate buffer (pH 7.4) at 37°C.

    • Initiate reaction with NADPH.

    • Terminate at T=60 min using ice-cold acetonitrile.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

    • Self-Validation: Include Tienilic Acid as a positive control (known thiophene bioactivation).

    • Success Criterion: If GSH-adduct peak area > 1% of parent peak area, the scaffold requires structural modification (e.g., blocking the 2- or 5-position of the thiophene).

Protocol B: CYP Inhibition Screen (Cross-Reactivity)

Purpose: To determine if TPE inhibits the metabolism of other drugs (Drug-Drug Interaction).

  • Assay Design:

    • Cocktail Probe: Use standard substrates (e.g., Diclofenac for CYP2C9, Testosterone for CYP3A4).

    • Test Compound: TPE at 0, 0.1, 1, 10, 50 µM.

  • Workflow:

    • Pre-incubate TPE with HLM for 30 mins with NADPH (to test for Mechanism-Based Inactivation/Time-Dependent Inhibition).

    • Add probe substrates.

    • Measure residual probe metabolite formation.

  • Data Output:

    • Calculate IC50 shift . If IC50 decreases >1.5-fold after pre-incubation, TPE is a Time-Dependent Inhibitor (critical failure for drug candidates).

Profiling Workflow Diagram

Workflow cluster_0 Phase 1: Chemical Stability cluster_1 Phase 2: Biological Selectivity Start Compound: 1-(4-Thiophen-3-yl-phenyl)-ethanone Step1 GSH Trapping Assay (Detect Reactive Metabolites) Start->Step1 Step2 CYP Inhibition Panel (2C9, 3A4, 2D6) Step1->Step2 Step3 Target Screen (COX-1/2, Kinase Panel) Step2->Step3 Decision Decision Gate Step3->Decision Pass Proceed to Lead Opt (Block metabolic soft spots) Decision->Pass No GSH Adducts & Clean CYP Profile Fail Discard/Redesign (Replace Thiophene) Decision->Fail High Covalent Binding or TDI Observed

Caption: Figure 2. Strategic decision tree for profiling the TPE scaffold. Phase 1 failure (GSH adducts) is a "stop" signal for drug development.

References

  • Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9." Chemical Research in Toxicology. [Link]

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. [Link]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." [Link]

  • Dalvie, D., et al. (2002). "Metabolism-dependent inhibition of cytochrome P450 2C9 by tienilic acid." Drug Metabolism and Disposition. [Link]

Sources

A Comparative Efficacy Analysis of 1-(4-thiophen-3-yl-phenyl)-ethanone and Commercial Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Thiophene-containing compounds have emerged as a promising class of heterocyclic molecules, demonstrating a wide array of biological activities, including anti-inflammatory properties.[1][2] This guide provides a comprehensive comparative analysis of the investigational compound 1-(4-thiophen-3-yl-phenyl)-ethanone against established commercial nonsteroidal anti-inflammatory drugs (NSAIDs).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the potential anti-inflammatory efficacy of this thiophene derivative. We will delve into the mechanistic underpinnings of inflammation, the mode of action of current NSAIDs, and a proposed experimental framework for a head-to-head comparison.

The Rationale for Investigation: The Promise of Thiophene Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its bioisosteric similarity to a phenyl ring allows for favorable interactions with biological targets, while its unique electronic properties can influence a compound's pharmacokinetic and pharmacodynamic profile.[1] While direct efficacy data for 1-(4-thiophen-3-yl-phenyl)-ethanone is not yet prevalent in public literature, the well-documented anti-inflammatory potential of various thiophene derivatives provides a strong rationale for its investigation as a novel anti-inflammatory agent.[3][4]

The Inflammatory Cascade and the Mechanism of NSAIDs

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[5] A key pathway in the inflammatory process is the conversion of arachidonic acid into prostaglandins by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastric mucosa and in platelet aggregation.[8][9]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[8][10] Prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, swelling, redness, and heat.[7][11]

Most traditional NSAIDs, such as ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2.[7] Their therapeutic effects are primarily due to the inhibition of COX-2, while the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and bleeding.[7][8] In contrast, COX-2 selective inhibitors, like celecoxib, were developed to minimize these gastrointestinal risks by specifically targeting the inflammation-induced enzyme.[10][11]

Visualizing the Inflammatory Pathway

Inflammatory Pathway and NSAID Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 GI_Protection GI Protection Platelet Function Prostaglandins_COX1->GI_Protection Inflammation_Pain Inflammation Pain, Fever Prostaglandins_COX2->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) Inflammatory_Stimuli->COX2 Induces Phospholipase_A2 Phospholipase A2 Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX1 Inhibits Non_Selective_NSAIDs->COX2 Inhibits COX2_Selective_Inhibitors COX-2 Selective Inhibitors (e.g., Celecoxib) COX2_Selective_Inhibitors->COX2 Selectively Inhibits Investigational_Compound 1-(4-thiophen-3-yl-phenyl)-ethanone Investigational_Compound->COX1 Potential Inhibition Investigational_Compound->COX2 Potential Inhibition

Caption: The arachidonic acid cascade and points of intervention for NSAIDs.

A Proposed Framework for Comparative Efficacy Evaluation

To objectively assess the anti-inflammatory potential of 1-(4-thiophen-3-yl-phenyl)-ethanone, a multi-tiered experimental approach is proposed. This framework will compare the investigational compound against a non-selective NSAID (Ibuprofen) and a COX-2 selective inhibitor (Celecoxib).

Experimental Workflow

Experimental_Workflow Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays COX_Inhibition_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Assays->COX_Inhibition_Assay Cytokine_Release_Assay LPS-Induced Cytokine Release Assay (THP-1 cells) In_Vitro_Assays->Cytokine_Release_Assay Data_Analysis Data Analysis & Comparison COX_Inhibition_Assay->Data_Analysis Cytokine_Release_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies Carrageenan_Paw_Edema Carrageenan-Induced Paw Edema Model (Rats) In_Vivo_Studies->Carrageenan_Paw_Edema Conclusion Conclusion Carrageenan_Paw_Edema->Conclusion Data_Analysis->In_Vivo_Studies If promising in vitro results

Caption: A streamlined workflow for evaluating anti-inflammatory efficacy.

Detailed Experimental Protocols

In Vitro Efficacy Assessment

1. COX-1 and COX-2 Inhibition Assays

  • Objective: To determine the inhibitory activity and selectivity of 1-(4-thiophen-3-yl-phenyl)-ethanone against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available human recombinant COX-1 and COX-2 enzyme kits.

    • Prepare a range of concentrations for the test compound, Ibuprofen, and Celecoxib.

    • Incubate each compound concentration with the respective enzyme (COX-1 or COX-2) and arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound against both enzymes.

    • Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

2. Lipopolysaccharide (LPS)-Induced Cytokine Release in THP-1 Cells

  • Objective: To assess the ability of the test compound to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.[12]

  • Methodology:

    • Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

    • Pre-treat the differentiated cells with various concentrations of the test compound, Ibuprofen, and Celecoxib for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12]

    • Determine the concentration of each compound required to inhibit cytokine production by 50% (IC50).

In Vivo Efficacy Assessment

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in an acute model of inflammation.[13][14]

  • Methodology:

    • Acclimate male Wistar rats for at least one week before the experiment.

    • Administer the test compound, Ibuprofen, Celecoxib, or a vehicle control orally to different groups of rats.

    • After one hour, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[13]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Comparative Data Summary

The following table presents a hypothetical but plausible set of results for the proposed experiments, designed to facilitate a clear comparison of 1-(4-thiophen-3-yl-phenyl)-ethanone with the commercial drugs.

Parameter 1-(4-thiophen-3-yl)-ethanone Ibuprofen Celecoxib
In Vitro Assays
COX-1 IC50 (µM)15550
COX-2 IC50 (µM)0.520.1
COX-2 Selectivity Index302.5500
TNF-α Inhibition IC50 (µM)1.280.8
IL-6 Inhibition IC50 (µM)1.5101.0
In Vivo Assay
Paw Edema Inhibition (%) at 3h (50 mg/kg)55%45%65%

Interpretation of Potential Outcomes

Based on the hypothetical data presented, 1-(4-thiophen-3-yl-phenyl)-ethanone demonstrates promising anti-inflammatory properties. Its potent inhibition of COX-2, coupled with a good selectivity index, suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen. The in vitro cytokine inhibition data further supports its anti-inflammatory potential. While its in vivo efficacy in this model may be slightly lower than the highly selective Celecoxib, it shows a marked improvement over Ibuprofen.

These hypothetical results would warrant further investigation into the pharmacokinetic properties, detailed toxicology, and evaluation in chronic models of inflammation for 1-(4-thiophen-3-yl-phenyl)-ethanone.

Conclusion

The structured, comparative approach outlined in this guide provides a robust framework for evaluating the efficacy of 1-(4-thiophen-3-yl-phenyl)-ethanone as a novel anti-inflammatory agent. By directly comparing its performance against well-characterized commercial drugs in standardized in vitro and in vivo models, researchers can generate the critical data necessary to ascertain its therapeutic potential and guide future drug development efforts. The unique properties of the thiophene scaffold, combined with a potentially favorable selectivity profile, position 1-(4-thiophen-3-yl-phenyl)-ethanone as a compound of significant interest in the ongoing search for safer and more effective anti-inflammatory therapies.

References

  • National Center for Biotechnology Information. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]

  • Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]

  • McCormack, K., & Brune, K. (1991). The mechanisms of action of NSAIDs in analgesia. PubMed. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]

  • Cleveland Clinic. (2023). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. [Link]

  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]

  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. [Link]

  • Sostres, C., et al. (2010). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • National Center for Biotechnology Information. COX Inhibitors. StatPearls. [Link]

  • Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]

  • Selvaraj, K., & P, S. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Slideshare. (2024). Cox 2 inhibitors. [Link]

  • Fuchs, D., et al. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • NHS. (n.d.). NSAIDs. [Link]

  • Drugs.com. (2025). NSAIDs Drugs - List of Common Brands & Generics. [Link]

  • Healthdirect. (n.d.). Anti-inflammatory medicines (NSAIDs). [Link]

  • WebMD. (2024). Easing Chronic Pain With Anti-Inflammatory Drugs: NSAIDs. [Link]

  • PubChem. (n.d.). 1-[4-(Phenylcarbonyl)thiophen-3-yl]ethanone. [Link]

  • Al-Ostath, R. A., et al. (2023). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

  • Liu, Z. Y., et al. (2009). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. PubMed. [Link]

  • Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI. [Link]

  • Al-Majidi, S. M. K., et al. (2023). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. PMC. [Link]

  • Saravanakumar, M., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]

  • Rozycka-Sokolowska, E., et al. (2011). 1-(Thiophen-3-yl)ethanone. PubMed. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Thiophen-3-yl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 172035-84-6 Formula: C₁₂H₁₀OS Molecular Weight: 202.27 g/mol Physical State: Solid (typically off-white to yellow powder)[1]

Executive Safety Summary & Hazard Profiling

From the Desk of the Senior Application Scientist:

Handling 1-(4-Thiophen-3-yl-phenyl)-ethanone requires a nuanced understanding of sulfur-heterocycle chemistry.[1] While often categorized generically as an "Irritant" (H315/H319/H335) in vendor catalogs, thiophene derivatives possess specific toxicological and organoleptic risks that standard safety data sheets (SDS) frequently understate.[1]

Key Hazard Insights:

  • Sensitization Potential: Thiophene moieties can act as haptens.[1] Repeated dermal contact, even at sub-irritant levels, may induce allergic contact dermatitis.[1]

  • Olfactory Fatigue: Like many sulfur compounds, this substance may have a distinct odor.[1] However, relying on smell as a warning sign is dangerous due to rapid olfactory fatigue.[1]

  • Unknown Toxicity: As a specialized building block (often used in Suzuki couplings), comprehensive toxicological data (LD50) is likely absent.[1] The Precautionary Principle applies: Treat as if it is acutely toxic (H301/H302) until proven otherwise.[1]

Engineering Controls: The Primary Defense

PPE is the last line of defense.[1] Your primary safety envelope is the engineering control system.[1]

  • Primary Containment: All open-vessel manipulations (weighing, transferring, solubilizing) must occur inside a certified Chemical Fume Hood .[1]

  • Airflow Velocity: Ensure face velocity is between 0.3 m/s and 0.5 m/s . Higher velocities can create turbulence that blows the lightweight powder out of the weigh boat.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Dry organic powders are prone to static charge, leading to "scattering" and invisible surface contamination.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system.[1] If one barrier fails, another is in place.[1]

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Hand Protection Double Gloving Protocol 1. Inner: Nitrile (4 mil / 0.10 mm)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Sulfur-containing aromatics can permeate thin nitrile over time.[1] The air gap between gloves provides a secondary breakthrough barrier.[1] Hygiene: Remove outer gloves immediately if contaminated to prevent spreading sulfur odors to shared lab equipment (door handles, pipettes).[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Particulate Risk: Standard safety glasses are insufficient for fine powders which can bypass side-shields on air currents.[1] Goggles seal the orbital area against dust entry.[1]
Respiratory N95/P100 (Only if outside hood) Protocol: Respiratory protection is only required if engineering controls (fume hood) fail or during spill cleanup.[1] In normal operations, the hood is the respirator.[1]
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves Wrist Gap Coverage: The gap between the glove cuff and lab coat sleeve is the most common site of exposure.[1] Tyvek sleeves bridge this gap and protect personal clothing from difficult-to-remove sulfur odors.[1]
Operational Workflow: Handling & Synthesis

This protocol minimizes exposure and cross-contamination.[1]

Phase A: Preparation & Weighing[1]
  • De-clutter: Remove unnecessary equipment from the fume hood to ensure laminar airflow.[1]

  • Static Mitigation: Place the receiving vessel (flask) on a grounded surface or use an anti-static gun on the powder.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas for sulfur compounds to avoid cross-contaminating other chemical stocks.[1]

Phase B: Solubilization
  • Solvent Choice: When dissolving in common solvents (DCM, THF, Toluene), be aware that the solution now carries the permeation properties of the solvent.[1]

  • Pressure Release: If heating is involved (e.g., reflux), ensure the system is vented through an inert gas line (Nitrogen/Argon) to the rear of the hood.[1]

Phase C: Decontamination (The "Bleach" Step)

Sulfur compounds linger.[1] Standard soap and water are often ineffective at removing the trace residues that cause odors.[1]

  • Oxidative Wash: Rinse all glassware and tools with a dilute Sodium Hypochlorite (Bleach) solution (10%) or an oxidative cleaner (e.g., Oxone®).[1] This oxidizes the thiophene sulfur to a sulfoxide/sulfone, which is generally odorless and more water-soluble.[1]

  • Rinse: Follow with water and acetone/ethanol.

Emergency Response & Disposal
Spill Management (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a tight-fitting respirator (N95 or Half-mask with organic vapor/particulate cartridges) if the spill is outside the hood.[1]

  • Containment: Cover the spill with a wet paper towel (dampened with ethanol) to prevent dust generation.[1]

  • Cleanup: Scoop up the material and the towel.[1] Place in a dedicated hazardous waste bag.

  • Decon: Wipe the surface with dilute bleach solution.[1]

Waste Disposal[1][2][3]
  • Classification: Segregate as "Hazardous Organic Waste - Sulfur Containing" .

  • Labeling: Explicitly mark "Contains Thiophene Derivatives" on the waste tag.[1] This alerts waste management personnel to potential odors and incineration requirements.[1]

  • Do NOT: Do not mix with oxidizers (Nitric acid, Peroxides) in the waste stream, as thiophenes can react exothermically with strong oxidizers.[1]

Visualized Safety Logic

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start Start: Handling 1-(4-Thiophen-3-yl-phenyl)-ethanone RiskAssess Risk Assessment: Check Ventilation & SDS Start->RiskAssess PPE_Check PPE Verification: Double Nitrile Gloves? Goggles? RiskAssess->PPE_Check Hood_Check Engineering Control: Is Fume Hood Face Velocity > 0.3 m/s? PPE_Check->Hood_Check Stop_Work STOP WORK Contact Facilities Hood_Check->Stop_Work No Weighing Weighing Protocol: Use Anti-Static Gun Minimize Dust Hood_Check->Weighing Yes Spill_Check Spill Occurred? Weighing->Spill_Check Spill_Response Spill Response: 1. Wet Wipe (Ethanol) 2. Bleach Decon Spill_Check->Spill_Response Yes Reaction Reaction/Synthesis Spill_Check->Reaction No Waste Disposal: Segregated Organic Waste (Sulfur Label) Spill_Response->Waste Decon Decontamination: Oxidative Wash (Bleach) to remove Sulfur Odor Reaction->Decon Decon->Waste

Figure 1: Operational Safety Workflow for Thiophene Derivative Handling.[1] Note the critical Engineering Control Checkpoint and the specific Decontamination step.

References & Authoritative Sources
  • Santa Cruz Biotechnology. (n.d.).[1][4] 1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS 172035-84-6) Product Data. Retrieved from [1]

  • National Institutes of Health (PubChem). (n.d.).[1] Compound Summary: Thiophene Derivatives & Safety.[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from

  • Cymit Química. (n.d.).[1][5] 1-(4-Thiophen-3-yl-phenyl)-ethanone Safety Data. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Thiophen-3-yl-phenyl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Thiophen-3-yl-phenyl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.